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  • Product: 6-(Chloromethyl)nicotinaldehyde
  • CAS: 1196154-24-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 6-(Chloromethyl)nicotinaldehyde, with the Chemical Abstracts Service (CAS) number 1196154-24-1, is a b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-(Chloromethyl)nicotinaldehyde, with the Chemical Abstracts Service (CAS) number 1196154-24-1, is a bifunctional pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, incorporating both a reactive aldehyde and a chloromethyl group, offers two distinct points for chemical modification, making it a versatile tool for medicinal chemists and researchers in drug discovery and agrochemical development.[1] The pyridine core is a well-established scaffold in numerous pharmaceuticals, and the presence of these two functional groups allows for the strategic construction of diverse molecular architectures.[2][3]

This technical guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of 6-(Chloromethyl)nicotinaldehyde, compiled to support its effective use in a laboratory setting.

Physicochemical and Spectral Properties

Currently, detailed experimental data for the physical properties of 6-(Chloromethyl)nicotinaldehyde are not extensively reported in publicly available literature. However, based on its molecular structure and information from suppliers, the following properties are established. The requirement for cold-chain transportation by some suppliers suggests that the compound may have limited thermal stability.[4]

Table 1: Physicochemical Properties of 6-(Chloromethyl)nicotinaldehyde

PropertyValueSource
CAS Number 1196154-24-1[4]
Molecular Formula C₇H₆ClNO[4]
Molecular Weight 155.58 g/mol [4]
SMILES O=CC1=CN=C(CCl)C=C1[4]
Appearance Not explicitly reported; likely a solid or oil.
Storage Recommended storage conditions for similar compounds are at 2-8°C under an inert atmosphere.
Spectral Data Interpretation

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methylene protons of the chloromethyl group.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm.

  • Pyridine Ring Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at position 2 (between the nitrogen and the aldehyde) would likely be the most deshielded.

  • Chloromethyl Protons (-CH₂Cl): A singlet integrating to two protons, expected to appear in the range of δ 4.5-5.0 ppm due to the electron-withdrawing effect of the chlorine atom and the pyridine ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-200 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).

  • Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, likely between δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum should exhibit characteristic absorption bands for the aldehyde and chloromethyl functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1740 cm⁻¹.[5]

  • C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

  • C=N and C=C Stretch (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and an isotope peak (M+2) at m/z 157 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of 6-(Chloromethyl)nicotinaldehyde is not detailed in the available literature, a plausible and common synthetic route would involve the chlorination of its corresponding alcohol, 6-(hydroxymethyl)nicotinaldehyde (CAS 1155872-96-0).[6] This transformation is a standard procedure in organic synthesis.

Two common reagents for this type of chlorination are thionyl chloride (SOCl₂) and cyanuric chloride in the presence of dimethylformamide (DMF).[3][7]

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Synthesis Proposed Synthesis of 6-(Chloromethyl)nicotinaldehyde Start 6-(Hydroxymethyl)nicotinaldehyde Reagent Chlorinating Agent (e.g., SOCl₂ or Cyanuric Chloride/DMF) Start->Reagent Product 6-(Chloromethyl)nicotinaldehyde Reagent->Product Chlorination

Caption: Proposed synthesis via chlorination of the corresponding alcohol.

Experimental Protocol: Conceptual Chlorination using Thionyl Chloride

This is a generalized protocol and requires optimization and safety assessment before implementation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 6-(hydroxymethyl)nicotinaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Reactivity: A Bifunctional Electrophile

The chemical behavior of 6-(Chloromethyl)nicotinaldehyde is dominated by the electrophilic nature of its two functional groups.

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Reactivity Key Reactivity Pathways cluster_aldehyde Aldehyde Group cluster_chloromethyl Chloromethyl Group Aldehyde C=O Nuc_Add Nucleophilic Addition Aldehyde->Nuc_Add Product_Aldehyde Alcohol, Imine, Cyanohydrin, etc. Nuc_Add->Product_Aldehyde Chloromethyl -CH₂Cl SN2 SN2 Reaction Chloromethyl->SN2 Product_Chloromethyl Amine, Ether, Thioether, etc. SN2->Product_Chloromethyl Start 6-(Chloromethyl)nicotinaldehyde Start->Aldehyde Start->Chloromethyl

Caption: Dual electrophilic reactivity of the molecule.

  • Reactions at the Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic addition reactions. It can be converted into a variety of other functional groups, including:

    • Alcohols: via reduction with agents like sodium borohydride (NaBH₄).

    • Imines: by condensation with primary amines.

    • Cyanohydrins: through the addition of cyanide.

    • Alkenes: via Wittig-type reactions.

  • Reactions at the Chloromethyl Group: The chloromethyl group is a reactive electrophile, readily participating in bimolecular nucleophilic substitution (SN2) reactions.[5] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it a good substrate for displacement by a wide range of nucleophiles, such as:

    • Amines: to form substituted aminomethylpyridines.

    • Alcohols/Phenols: to yield ethers.

    • Thiols: to produce thioethers.

This dual reactivity allows for either selective or sequential functionalization, providing a powerful strategy for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

As a heterocyclic building block, 6-(Chloromethyl)nicotinaldehyde is of significant interest to the pharmaceutical and agrochemical industries.[1] The pyridine scaffold is a common feature in many biologically active compounds. The ability to introduce diverse substituents at both the 3- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific examples of the use of CAS 1196154-24-1 in the synthesis of marketed drugs are not readily found in the public domain, compounds with similar structures are known to be intermediates in the synthesis of various therapeutic agents. For instance, related chloropyridine derivatives are used in the development of kinase inhibitors, where the pyridine moiety can form key hydrogen bonds in the active site of the enzyme.[2]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 6-(Chloromethyl)nicotinaldehyde is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous and reactive chemical. The safety information provided here is based on data for structurally related compounds.

Potential Hazards:

  • Corrosive: Similar pyridine aldehydes are known to be corrosive and can cause burns to the skin and eyes.[7]

  • Irritant: May cause skin, eye, and respiratory tract irritation.

  • Harmful if Inhaled or Swallowed: Inhalation or ingestion may be harmful.[7]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[7]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Given the need for cold-chain shipping, refrigeration (2-8°C) is recommended.[4]

  • Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation, as related compounds are noted to be air and light sensitive.[7]

Conclusion

6-(Chloromethyl)nicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly within the realms of medicinal and agrochemical research. Its bifunctional nature, with two distinct electrophilic centers, allows for a wide range of chemical transformations. While publicly available data on its specific physical properties and applications are limited, its structural features and the properties of related compounds provide a strong foundation for its use in the laboratory. As with any reactive chemical, adherence to strict safety and handling protocols is essential for its safe and effective utilization.

References

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  • Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
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  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde. Retrieved from [Link]

  • PubMed. (2007, February 15). Nitrile, aldehyde, and halonitroalkane formation during chlorination/chloramination of primary amines. Retrieved from [Link]

  • European Patent Office. (2023, July 26). COMPOSITION, MAGNETIC-PARTICLE-CONTAINING FILM, AND ELECTRONIC COMPONENT - EP 4216242 A1. Retrieved from [Link]

  • PMC. (n.d.). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to 6-(Chloromethyl)pyridine-3-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-(chloromethyl)pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(chloromethyl)pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates a reactive chloromethyl group and an aldehyde, offering multiple avenues for synthetic elaboration. This document will delve into its chemical structure, plausible synthetic routes based on established chemical transformations, expected analytical characteristics, and its potential applications in the development of novel therapeutics.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceutical sciences, with a significant number of FDA-approved drugs containing this heterocycle.[1] Its presence is often crucial for biological activity, influencing properties such as solubility, receptor binding, and metabolic stability.[2] 6-(Chloromethyl)pyridine-3-carbaldehyde, also known as 6-(chloromethyl)nicotinaldehyde, is a valuable intermediate that combines two key reactive handles: a benzylic-type chloride and an aromatic aldehyde. This dual functionality allows for sequential and diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[3][4]

Chemical Structure and Properties

The chemical structure of 6-(chloromethyl)pyridine-3-carbaldehyde is characterized by a pyridine ring substituted with a chloromethyl group at the 6-position and a carbaldehyde (formyl) group at the 3-position.

Molecular Formula: C₇H₆ClNO[5]

Molecular Weight: 155.58 g/mol [5]

CAS Number: 1196154-24-1[5][6][7]

The electronic properties of the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group, as well as the chloromethyl substituent. The aldehyde group is a versatile functional group that can undergo a wide range of reactions, including nucleophilic addition, oxidation, and reduction.[4] The chloromethyl group, being a benzylic-like halide, is susceptible to nucleophilic substitution reactions, providing a convenient handle for introducing a variety of functional groups.[8]

Diagram: Chemical Structure of 6-(Chloromethyl)pyridine-3-carbaldehyde

Caption: 2D structure of 6-(Chloromethyl)pyridine-3-carbaldehyde.

Synthesis of 6-(Chloromethyl)pyridine-3-carbaldehyde

A likely more controlled and higher-yielding synthesis would involve the oxidation of the precursor alcohol, (6-(chloromethyl)pyridin-3-yl)methanol.

Proposed Synthesis Pathway

Synthesis_Pathway Start (6-methylpyridin-3-yl)methanol Step1 Chlorination (e.g., SOCl₂) Start->Step1 Intermediate (6-(chloromethyl)pyridin-3-yl)methanol Step1->Intermediate Step2 Oxidation (e.g., MnO₂, PCC) Intermediate->Step2 Product 6-(Chloromethyl)pyridine-3-carbaldehyde Step2->Product

Caption: Proposed two-step synthesis of 6-(Chloromethyl)pyridine-3-carbaldehyde.

Step 1: Chlorination of (6-methylpyridin-3-yl)methanol

The conversion of a hydroxymethyl group on a pyridine ring to a chloromethyl group is a common transformation. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often in an inert solvent.[8][9]

Protocol: Chlorination of a Pyridyl Carbinol (Exemplary)

  • To a solution of the pyridyl carbinol in an inert solvent (e.g., toluene), add a slight excess of thionyl chloride dropwise at a controlled temperature (e.g., 25-35 °C).[9]

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The product, often as a hydrochloride salt, can be precipitated and collected by filtration.[9]

Causality Behind Experimental Choices: The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The reaction is typically performed in an inert solvent to control the reaction rate and facilitate product isolation. Gradual addition of the alcohol to the thionyl chloride solution can help to prevent the formation of impurities.[9]

Step 2: Oxidation of (6-(chloromethyl)pyridin-3-yl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For pyridyl methanols, several reagents can be employed. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[10] Pyridinium chlorochromate (PCC) is another effective reagent for this conversion.[11]

Protocol: Oxidation of a Pyridyl Carbinol (Exemplary)

  • Dissolve the (6-(chloromethyl)pyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane).

  • Add an excess of the oxidizing agent (e.g., MnO₂ or PCC) in portions.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the oxidant and its byproducts.

  • Purify the crude product from the filtrate, typically by column chromatography.

Causality Behind Experimental Choices: The choice of a mild oxidizing agent like MnO₂ or PCC is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. The use of an excess of the oxidant ensures the reaction goes to completion.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-(chloromethyl)pyridine-3-carbaldehyde. The following are expected analytical data based on the structure and data from analogous compounds.

Spectroscopic Data
Technique Expected Observations
¹H NMR - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm.[8] - Three aromatic protons on the pyridine ring, with distinct chemical shifts and coupling patterns characteristic of a 2,5-disubstituted pyridine.
¹³C NMR - A resonance for the aldehyde carbonyl carbon (C=O) around δ 190-195 ppm.[12] - A resonance for the chloromethyl carbon (CH₂Cl) in the range of δ 40-50 ppm.[8] - Resonances for the five carbons of the pyridine ring in the aromatic region (δ 120-160 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.[13] - C-H stretching vibrations for the aromatic ring and the aldehyde proton. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.58 g/mol for C₇H₆ClNO). The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak.[14]

Reactivity and Applications in Drug Development

The dual functionality of 6-(chloromethyl)pyridine-3-carbaldehyde makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Reaction Pathways

Caption: Key reaction types for 6-(Chloromethyl)pyridine-3-carbaldehyde.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to build more complex side chains. For example, reaction with a primary or secondary amine would lead to the corresponding aminomethylpyridine derivative.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo numerous transformations, including:

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

  • Oxidation: Conversion to a carboxylic acid.

  • Reduction: Conversion to a primary alcohol.

Applications in Medicinal Chemistry

Pyridine derivatives are integral to the development of drugs across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. While specific, publicly documented applications of 6-(chloromethyl)pyridine-3-carbaldehyde are limited, its structural motifs are found in patented compounds with potential therapeutic applications. For instance, related chloromethylpyridine structures are used as intermediates in the synthesis of pharmaceutically active compounds.[9] The versatility of this intermediate allows for its use in creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

6-(Chloromethyl)pyridine-3-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity allows for the construction of complex molecular architectures through a variety of chemical transformations. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important synthetic intermediate in their pursuit of novel therapeutic agents.

References

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  • Bayer AG. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. U.S.
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  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ChemistrySelect. 2023, 8, e202302821. [Link]

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  • A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Molecules. 2018, 23(11), 2841. [Link]

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Foundational

The Unassuming Workhorse: A Technical Guide to 6-(Chloromethyl)nicotinaldehyde for Advanced Research

A deep dive into the synthesis, reactivity, and application of a versatile pyridine building block in modern drug discovery and organic synthesis. For Immediate Release In the intricate world of synthetic chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the synthesis, reactivity, and application of a versatile pyridine building block in modern drug discovery and organic synthesis.

For Immediate Release

In the intricate world of synthetic chemistry and drug development, certain molecules, while not always in the spotlight, form the indispensable backbone of innovation. 6-(Chloromethyl)nicotinaldehyde is one such unassuming yet pivotal building block. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its core chemical identifiers, synthesis, reactivity, and its burgeoning role in the creation of complex molecular architectures.

Core Identifiers: Defining the Molecule

Precise identification is the cornerstone of chemical research. Below are the key identifiers for 6-(Chloromethyl)nicotinaldehyde.

IdentifierValueSource
SMILES O=CC1=CN=C(CCl)C=C1[1]
CAS Number 1196154-24-1[1]
InChIKey Not readily available in searched databases.N/A
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]

Synthetic Pathways: Crafting the Building Block

The synthesis of substituted pyridines like 6-(chloromethyl)nicotinaldehyde is a critical aspect of their utility. While specific, detailed protocols for this exact molecule are not extensively published, established methodologies for analogous structures provide a robust framework for its preparation.

A common and effective approach involves the selective functionalization of a pre-existing pyridine ring. For instance, a plausible route could commence with the oxidation of a corresponding methyl-substituted pyridine to the aldehyde, followed by a chlorination step.

Hypothetical Synthetic Workflow:

G Start 6-Methylnicotinic Acid Derivative Intermediate1 6-(Hydroxymethyl)nicotinaldehyde Start->Intermediate1 Reduction End 6-(Chloromethyl)nicotinaldehyde Intermediate1->End Chlorination (e.g., SOCl₂)

Caption: A plausible synthetic route to 6-(chloromethyl)nicotinaldehyde.

It is crucial to control reaction conditions to prevent over-oxidation or unwanted side reactions.[2] The choice of chlorinating agent is also critical; while thionyl chloride is effective, milder reagents might be employed to avoid side reactions, such as the replacement of other functional groups on the pyridine ring.[3]

The Dual Reactivity of 6-(Chloromethyl)nicotinaldehyde: A Chemist's Playground

The synthetic versatility of 6-(chloromethyl)nicotinaldehyde stems from its two primary reactive sites: the aldehyde group and the chloromethyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecules.

The Aldehyde Functionality: A Gateway to Diversity

The aldehyde group is a classic "handle" for a multitude of reactions, including:

  • Reductive Amination: To introduce a variety of amine-containing substituents.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: With active methylene compounds to build larger, more complex heterocyclic systems.[4]

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.[4]

The Chloromethyl Group: A Site for Nucleophilic Attack

The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including:

  • Amines: To form aminomethylpyridines.

  • Thiols: To generate thiomethylpyridines.

  • Alcohols: To produce alkoxymethylpyridines.

This reactivity is key to building molecules with specific pharmacodynamic and pharmacokinetic properties. The presence of the chlorine atom is a significant feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[5]

Applications in Drug Discovery and Beyond: A Scaffold for Innovation

The pyridine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of bioactive compounds.[6] The specific substitution pattern of 6-(chloromethyl)nicotinaldehyde makes it a particularly interesting starting material for the synthesis of novel therapeutic agents.

The ability to functionalize both the aldehyde and the chloromethyl groups allows for the systematic exploration of chemical space around the pyridine core. This is a crucial strategy in lead optimization, where small changes to a molecule's structure can have profound effects on its biological activity.

While specific examples of drugs derived directly from 6-(chloromethyl)nicotinaldehyde are not prevalent in the public domain, its structural motifs are found in compounds targeting a range of diseases. For instance, substituted pyridines are key components of various kinase inhibitors used in oncology.[4]

Experimental Protocols: A Guide for the Bench

General Protocol for the Oxidation of a Pyridine-Methanol to a Pyridine-Aldehyde:
  • Dissolve the starting 6-(hydroxymethyl)nicotinic acid derivative in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., manganese dioxide or a Swern oxidation system) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up appropriately to isolate the crude aldehyde.

  • Purify the product by column chromatography.

General Protocol for the Chlorination of a Pyridyl-Methanol:
  • Dissolve the 6-(hydroxymethyl)nicotinaldehyde in an appropriate solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride with a catalytic amount of DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Note: These are generalized protocols and require optimization for the specific substrate. Appropriate safety precautions must be taken when handling all reagents.

Spectroscopic Characterization: Verifying the Structure

The structural elucidation of synthetic products relies heavily on spectroscopic methods. While a full experimental dataset for 6-(chloromethyl)nicotinaldehyde is not available, the expected 1H and 13C NMR spectral features can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:
ProtonChemical Shift (ppm, predicted)Multiplicity
Aldehyde-H~10.1Singlet
Pyridine-H (adjacent to aldehyde)~8.9Doublet
Pyridine-H (adjacent to chloromethyl)~7.8Doublet
Pyridine-H~8.2Doublet of doublets
-CH₂Cl~4.8Singlet
Predicted ¹³C NMR Spectral Data:
CarbonChemical Shift (ppm, predicted)
Aldehyde C=O~192
Pyridine C-Cl~155
Pyridine C-CHO~135
Pyridine CH~152, ~138, ~121
-CH₂Cl~45

Actual chemical shifts may vary depending on the solvent and other experimental conditions.[7]

Conclusion: A Versatile Tool for Chemical Innovation

6-(Chloromethyl)nicotinaldehyde represents a prime example of a molecular building block whose value lies in its inherent reactivity and potential for elaboration. Its dual functional handles provide chemists with a versatile platform for the synthesis of a wide array of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. As the demand for novel chemical entities continues to grow, the importance of such foundational molecules in the synthetic chemist's toolbox cannot be overstated.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Suppliers and price of 6-(Chloromethyl)nicotinaldehyde for research

CAS: 1196154-24-1 | Strategic Sourcing, Synthesis, and Handling Part 1: Executive Summary 6-(Chloromethyl)nicotinaldehyde (CAS: 1196154-24-1) is a high-value heterocyclic building block used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1196154-24-1 | Strategic Sourcing, Synthesis, and Handling

Part 1: Executive Summary

6-(Chloromethyl)nicotinaldehyde (CAS: 1196154-24-1) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates, particularly those requiring a pyridine scaffold with dual electrophilic sites (aldehyde and alkyl chloride).

Unlike its more common analog, 6-chloronicotinaldehyde (CAS 23100-12-1), this compound features a reactive chloromethyl "warhead" at the C6 position. This structural difference renders it significantly more versatile but also chemically unstable. It is prone to rapid degradation via hydrolysis and autoxidation, making procurement and handling critical bottlenecks in drug discovery workflows.

Market Status: High scarcity. Often "Made-to-Order." Primary Risk: Chemical instability during storage/transport.

Part 2: Chemical Profile & Specifications[1]
PropertySpecification
IUPAC Name 6-(Chloromethyl)pyridine-3-carbaldehyde
CAS Number 1196154-24-1
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Pale yellow to beige solid (often hygroscopic)
Solubility DCM, Chloroform, DMSO, Ethyl Acetate
Stability Low. Sensitive to moisture (hydrolysis) and air (oxidation).
Storage -20°C, under Argon/Nitrogen, desiccated.

CRITICAL WARNING: Do not confuse with 6-Chloronicotinaldehyde (CAS 23100-12-1). The latter has a chlorine atom directly attached to the aromatic ring and is chemically stable. The target compound (1196154-24-1) has an alkyl chloride side chain and is a potent alkylating agent.

Part 3: Procurement Strategy

Due to its instability, this compound is rarely held in high stock volumes by catalog suppliers. It is frequently synthesized on-demand.

Supplier Landscape
SupplierTypeAvailability StatusEstimated Lead Time
BLD Pharm Catalog SupplierIntermittent / Cold-Chain1–2 Weeks (if stock)
ChemScene Catalog SupplierInquiry Based3–4 Weeks
WuXi AppTec CRO / CustomCustom Synthesis4–6 Weeks
Enamine Building BlockInquiry Based3–4 Weeks
Price Analysis (Estimated Q1 2025)

Pricing is volatile due to the difficulty of purification and storage.

QuantityPrice Range (USD)Unit Cost ($/g)Notes
100 mg $85 – $120$850 – $1,200High premium for small aliquots.
1 g $350 – $550$350 – $550Standard research pack.
5 g $1,200 – $1,800$240 – $360Best value for scale-up.

Procurement Recommendation: Always request a fresh Certificate of Analysis (CoA) dated within 30 days of shipment. Ensure the supplier ships on Dry Ice or Blue Ice . Standard shipping will likely result in degradation (hydrolysis to the alcohol).

Part 4: Synthesis & Quality Control

Expertise & Experience Component

If commercial stock is unavailable or degraded, in-house synthesis is the most reliable path. Two primary routes exist.

Route A: Radical Halogenation (The "Dirty" Route)
  • Mechanism: Free-radical chlorination of 6-methylnicotinaldehyde using NCS or TCCA.

  • Pros: One step, cheap starting materials.

  • Cons: Produces difficult-to-separate mixtures (mono-, di-, and tri-chlorinated products). Low yield (<30%).

  • Verdict: Not Recommended for medicinal chemistry due to purification difficulties.

Route B: Alcohol Chlorination (The "Clean" Route)
  • Mechanism: Conversion of 6-(hydroxymethyl)nicotinaldehyde using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

  • Pros: High purity (>95%), cleaner reaction profile.

  • Cons: Requires the hydroxymethyl precursor (often made by reducing the ester).

  • Verdict: Recommended for high-quality needs.

Synthesis Pathway Diagram

Synthesis Start Methyl 6-methylnicotinate (Commercial) Step1 SeO2 Oxidation (Dioxane, Reflux) Start->Step1 Inter Methyl 6-formylnicotinate (Intermediate) Step1->Inter Step2 Selective Reduction (NaBH4 / CaCl2) Inter->Step2 Precursor 6-(Hydroxymethyl)nicotinaldehyde (Precursor) Step2->Precursor Step3 SOCl2 / DCM (0°C to RT) Precursor->Step3 Target 6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1) Step3->Target Step3->Target Cl substitution

Caption: Recommended synthetic pathway ensuring regioselectivity and minimizing over-chlorination byproducts.

Quality Control Protocol (Self-Validating)
  • ¹H-NMR (CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.1 ppm.

    • Chloromethyl (-CH₂Cl): Singlet at ~4.7 ppm.

    • Impurity Check: Look for -CH₂OH (hydroxymethyl) at ~4.8 ppm (broad) or methyl group at ~2.6 ppm.

  • TLC:

    • Run in 30% EtOAc/Hexane. The aldehyde spot should be UV active. Stain with DNP (2,4-dinitrophenylhydrazine) → Orange/Red spot confirms aldehyde.

Part 5: Handling & Stability

Trustworthiness Component

This compound is a bifunctional electrophile . It can polymerize with itself (intermolecular reaction between pyridine nitrogen and chloromethyl group) or hydrolyze.

The "Self-Destruct" Mechanism

The pyridine nitrogen is nucleophilic. In concentrated solutions or neat solid form, the nitrogen of one molecule can attack the chloromethyl group of another, forming a pyridinium salt polymer.

Handling Protocol:

  • Never store neat at room temperature.

  • Dissolve immediately: If possible, store as a dilute solution (0.1 M) in anhydrous DCM or Toluene at -20°C.

  • Schlenk Technique: Handle under positive Nitrogen pressure to exclude atmospheric moisture.

  • Quenching: Any waste must be treated with aqueous NaOH or Ammonia to destroy the alkylating potential before disposal.

Part 6: Applications in Drug Discovery

This building block is used to introduce a "pyridine-methyl" linker, often serving as a bioisostere for benzyl groups but with improved solubility and metabolic properties.

Key Reactions:

  • Reductive Amination: The aldehyde reacts with amines (NaBH(OAc)₃) to form secondary amines, leaving the chloromethyl group intact for subsequent cyclization.

  • S_N2 Displacement: The chloromethyl group reacts with thiols, phenols, or amines to attach the pyridine ring to a core scaffold.

  • Heterocyclization: Reaction with amidines or hydrazines to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Applications Center 6-(Chloromethyl) nicotinaldehyde App1 Drug Linkers (Pyridine-CH2-N) Center->App1 Reductive Amination App2 Fused Heterocycles (Imidazopyridines) Center->App2 Cyclization App3 PROTACs (Linker Attachment) Center->App3 S_N2 Coupling

Caption: Primary application vectors in medicinal chemistry workflows.

References
  • BLD Pharm. (2025). Product Catalog: 6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1).[1] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Carboxaldehydes. Retrieved from

  • Google Patents. (2009). Process for the preparation of nicotinaldehydes (US7528256B2). Retrieved from

  • ChemScene. (2025). Building Blocks: 6-(Bromomethyl)nicotinaldehyde. Retrieved from

  • BenchChem. (2025). Application Notes for Nicotinaldehyde Derivatives in Organic Synthesis. Retrieved from

Sources

Foundational

The Alchemist's Keystone: A Technical Guide to Bifunctional Pyridine Building Blocks in Medicinal Chemistry

Foreword: The "Privileged" Position of Pyridine in Drug Discovery In the intricate world of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in successful drug molecules. These are know...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The "Privileged" Position of Pyridine in Drug Discovery

In the intricate world of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in successful drug molecules. These are known as "privileged structures," a term that aptly describes the pyridine ring.[1][2] This simple aromatic heterocycle, an isostere of benzene where one carbon is replaced by nitrogen, is a cornerstone of modern drug design, found in over 7,000 drugs of medicinal importance.[1] Its prevalence is no accident; it is a direct result of a unique combination of physicochemical properties that medicinal chemists leverage to craft effective therapeutics.[3]

The nitrogen atom endows the pyridine ring with a basic character and the ability to act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[3][4] This nitrogen also creates a dipole moment and can improve aqueous solubility, crucial pharmacokinetic properties.[3][5] Furthermore, the pyridine ring is often more resistant to metabolic degradation than a corresponding phenyl ring, enhancing a drug's lifespan in the body.[3]

This guide delves into the strategic use of bifunctional pyridine building blocks—scaffolds with two distinct points of chemical reactivity. These molecules are the workhorses of modern drug discovery, enabling the rapid and systematic construction of vast libraries of compounds for biological screening. By providing two "handles" for chemical modification, they allow for a vectorial exploration of a target's binding pocket, a process that is fundamental to optimizing potency and selectivity.

I. The Strategic Advantage of Bifunctionality

The power of a bifunctional building block lies in its ability to undergo sequential, controlled reactions.[6] Imagine a pyridine core with two different reactive groups, 'X' and 'Y'. The differing reactivity of X and Y allows a chemist to first perform a reaction at the more reactive site (e.g., a Suzuki-Miyaura cross-coupling on an iodo-substituent) and then, in a separate step, perform a different reaction at the less reactive site (e.g., a Buchwald-Hartwig amination on a chloro-substituent). This "orthogonal" reactivity is the key to building molecular complexity in a predictable manner.

This strategy is particularly powerful in two areas of drug discovery:

  • Diversity-Oriented Synthesis (DOS): Bifunctional building blocks are central to DOS campaigns, where the goal is to rapidly generate a library of structurally diverse small molecules to probe a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: In lead optimization, medicinal chemists systematically modify a promising compound to understand which parts of the molecule are essential for its activity. Bifunctional pyridines allow for the precise and independent modification of different regions of the molecule, accelerating the development of a potent and selective drug candidate.

II. Key Synthetic Methodologies for Bifunctional Pyridines

The synthesis of substituted pyridines can be broadly categorized into two approaches: building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.[7] For creating bifunctional building blocks, the latter approach, particularly through modern cross-coupling and C-H functionalization techniques, is often more versatile.

A. Leveraging Halogen-Substituted Pyridines

Dihalogenated pyridines are among the most common and useful bifunctional building blocks. The differential reactivity of the halogens (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions allows for selective functionalization.

Table 1: Relative Reactivity of Halogens in Suzuki-Miyaura Cross-Coupling

HalogenRelative ReactivityTypical Reaction Conditions
Iodo (I)HighestPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C
Bromo (Br)IntermediatePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C
Chloro (Cl)LowestPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective functionalization of 2-chloro-5-iodopyridine.

  • Step 1 (Iodo-functionalization):

    • To a solution of 2-chloro-5-iodopyridine (1.0 eq) and an arylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 5-aryl-2-chloropyridine intermediate.

  • Step 2 (Chloro-functionalization):

    • To a solution of the 5-aryl-2-chloropyridine (1.0 eq) and a different arylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water, add K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 110 °C and stir for 12-18 hours.

    • Work-up and purify as described in Step 1 to yield the final 2,5-diarylpyridine.

G cluster_0 Step 1: Suzuki Coupling at Iodo Position cluster_1 Step 2: Suzuki Coupling at Chloro Position Start1 2-Chloro-5-iodopyridine + Arylboronic Acid 1 Reagents1 Pd(PPh₃)₄, Na₂CO₃ Toluene/H₂O, 80°C Start1->Reagents1 Product1 5-Aryl-2-chloropyridine Reagents1->Product1 Start2 Product1 + Arylboronic Acid 2 Product1->Start2 Reagents2 Pd₂(dba)₃, SPhos, K₃PO₄ Toluene/H₂O, 110°C Start2->Reagents2 Product2 Final 2,5-Diarylpyridine Reagents2->Product2 caption Workflow for Sequential Suzuki-Miyaura Cross-Coupling

Caption: Sequential functionalization of a dihalopyridine.

B. The Rise of C-H Functionalization

A more recent and powerful strategy for creating bifunctional pyridines is through direct C-H functionalization.[8][9] This approach avoids the need for pre-installed halogen atoms, making it more atom-economical. Transition-metal catalysts can direct the functionalization to specific C-H bonds on the pyridine ring.[7] While C2 functionalization is often favored due to the directing effect of the ring nitrogen, methods for selective C3 and C4 functionalization have been developed, significantly expanding the synthetic toolbox.[8]

For example, iridium-catalyzed borylation can selectively install a boronic ester at the C3 position of a pyridine ring.[8] This borylated pyridine can then be used in a subsequent cross-coupling reaction, while another position on the ring is functionalized using a different method.

CH_Functionalization cluster_0 Step 1: C-H Borylation cluster_1 Step 2: Cross-Coupling Pyridine Substituted Pyridine Borylation Ir-catalyst, B₂pin₂ Pyridine->Borylation BorylatedPy C3-Borylated Pyridine Borylation->BorylatedPy Coupling Pd-catalyst, Aryl-Halide BorylatedPy->Coupling FinalProduct C3-Arylated Pyridine Coupling->FinalProduct caption C-H functionalization workflow.

Caption: General workflow for C-H borylation followed by cross-coupling.

III. Applications in Drug Discovery: A Case Study in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[3] Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the kinase's ATP-binding pocket. The pyridine scaffold is exceptionally well-suited for this role. Bifunctional pyridine building blocks have been instrumental in the development of numerous kinase inhibitors.

Consider the development of a hypothetical inhibitor for "Kinase X." Researchers might start with a 2-amino-4-chloropyridine building block.

  • Hinge Binding: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge, anchoring the inhibitor in the active site.

  • Vectorial Exploration: The chloro-substituent at the C4 position provides a handle for a Suzuki-Miyaura or Buchwald-Hartwig reaction. This allows for the introduction of a variety of substituents that can extend into a nearby hydrophobic pocket, thereby increasing potency and selectivity.

Kinase_Inhibitor Kinase {Kinase X Active Site | {  Hinge Region |  Hydrophobic Pocket } } Inhibitor {2-Amino Group | Pyridine Core | R-Group} Inhibitor:amino->Kinase:hinge H-Bond Inhibitor:r_group->Kinase:pocket Hydrophobic Interaction caption Binding of a pyridine-based kinase inhibitor.

Caption: Schematic of a pyridine-based inhibitor in a kinase active site.

By systematically varying the "R-Group" introduced at the C4 position using a library of boronic acids, researchers can rapidly build an SAR profile and identify the optimal substituent for binding. This modular approach, enabled by the bifunctional pyridine core, dramatically accelerates the drug discovery process.

IV. Conclusion and Future Outlook

Bifunctional pyridine building blocks are indispensable tools in the modern medicinal chemist's arsenal. Their synthetic versatility, combined with the inherently favorable properties of the pyridine scaffold, has cemented their role in the development of new medicines.[10] The continued evolution of synthetic methodologies, particularly in the realm of C-H functionalization, promises to provide even more efficient and creative ways to construct these vital molecular building blocks.[7][8] As our understanding of disease biology deepens, the ability to rapidly and systematically synthesize novel, complex molecules will be more critical than ever. The humble, yet powerful, bifunctional pyridine will undoubtedly remain at the forefront of this endeavor, serving as a true keystone in the architecture of future therapeutics.

References

  • Kamal, A., et al. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2011(13), 1827-1847. Available from: [Link]

  • Inamdar, S. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385–15406. Available from: [Link]

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1019. Available from: [Link]

  • Verma, A., et al. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Chemical Information and Modeling. Available from: [Link]

  • Yadav, J. S., et al. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 903-960. Available from: [Link]

  • Griesbeck, A. G., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. The Journal of Organic Chemistry, 87(17), 11463-11475. Available from: [Link]

  • Inamdar, S. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]

  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available from: [Link]

  • Asiri, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1547-1568. Available from: [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available from: [Link]

  • Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSR, 12(9), 4723-4731. Available from: [Link]

  • da Silva, A. C. S., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(13), 3045. Available from: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

  • O'Brien, P., et al. (2019). Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. Tetrahedron, 75(33), 4499-4507. Available from: [Link]

  • Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 5(3), 224-245. Available from: [Link]

  • Scribd. (2015). Medicinal Uses of Pyridine Derivatives. Scribd. Available from: [Link]

  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Elsevier. Available from: [Link]

  • Glorius, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 329-335. Available from: [Link]

  • Asiri, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1547-1568. Available from: [Link]

  • Ciufolini, M. A. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. UBC Chemistry. Available from: [Link]

  • Van der Pijl, R., et al. (2024). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters, 26(2), 356-361. Available from: [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines. Google Patents.
  • University of York. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. White Rose eTheses Online. Available from: [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. Heterocycles, 74, 101-124. Available from: [Link]

  • Sutanto, F., et al. (2020). Synthesis of specific bifunctional electrophile building blocks. Nature Communications, 11(1), 1-11. Available from: [Link]

  • Spiegel, D. A., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. ACS Chemical Biology, 1(12), 739-758. Available from: [Link]

  • Engle, K. M., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(42), 23377-23382. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Mokyna, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197. Available from: [Link]

  • Organic Process Research & Development. (n.d.). Pyridine Ring Synthesis. WordPress. Available from: [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Wang, P., et al. (2010). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 210(2-3), 145-151. Available from: [Link]

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Exploratory

Advanced Technical Guide: 6-Substituted Nicotinic Aldehyde Derivatives

Executive Summary This technical guide addresses the synthesis, reactivity, and medicinal application of 6-substituted nicotinic aldehydes (6-substituted pyridine-3-carbaldehydes). These scaffolds represent a critical ju...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis, reactivity, and medicinal application of 6-substituted nicotinic aldehydes (6-substituted pyridine-3-carbaldehydes). These scaffolds represent a critical junction in drug discovery, serving as precursors for kinase inhibitors, nAChR ligands, and fused heterocyclic systems. Unlike their unsubstituted counterparts, the C6-substituent (halogen, alkoxy, amine) fundamentally alters the electronic landscape of the pyridine ring, dictating the electrophilicity of the C3-formyl group and the nucleophilicity of the ring nitrogen.

Part 1: Chemical Space & Reactivity Analysis

The Electronic "Push-Pull" Dynamic

The utility of 6-substituted nicotinic aldehydes stems from the interplay between the electron-withdrawing formyl group at C3 and the substituent at C6.

  • C3-Formyl Group: Acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution (EAS) but activating it for nucleophilic aromatic substitution (SNAr) at C2 and C6.

  • C6-Substituent Effects:

    • Electron-Withdrawing (e.g., -Cl, -Br, -CF3): Further lowers the LUMO energy, making the C3-aldehyde highly susceptible to nucleophilic attack (e.g., Schiff base formation) and the C6 position prime for SNAr displacement.

    • Electron-Donating (e.g., -OMe, -NR2): Increases electron density, stabilizing the pyridine ring but potentially reducing the electrophilicity of the aldehyde. This modulation is critical for tuning binding affinity in nicotinic acetylcholine receptors (nAChR).

Stability Considerations

6-Halonicotinaldehydes are prone to oxidation (to nicotinic acids) and Cannizzaro disproportionation under basic conditions. Protocols must strictly control pH and oxidative exposure.

Part 2: Validated Synthetic Architectures

To ensure reproducibility and yield integrity, we prioritize the Morpholinamide Reduction Route over direct carboxylic acid reduction. Direct reduction often leads to over-reduction (alcohol formation), whereas the morpholinamide intermediate acts as a "stop-valve" at the aldehyde stage.

Protocol A: Selective Reduction via Morpholinamides

Rationale: This method circumvents the instability of acid chlorides and the over-reactivity of esters.

Step 1: Amidation

Reaction: 6-Chloronicotinic acid + Morpholine


 6-Chloronicotinic acid morpholinamide.
Reagents:  Thionyl chloride (

), DMF (cat.), Morpholine, DCM.
  • Activation: Suspend 6-chloronicotinic acid (1.0 eq) in dry DCM. Add catalytic DMF (0.05 eq). Dropwise add

    
     (1.5 eq) at 0°C. Reflux for 2 hours until clear (Acid Chloride formation).
    
  • Coupling: Evaporate volatiles. Dissolve residue in DCM. Cool to 0°C. Add Morpholine (1.1 eq) and

    
     (2.0 eq) slowly. Stir at RT for 4 hours.
    
  • Workup: Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    .[1] Concentrate to yield the morpholinamide (typically >90% yield).
Step 2: Controlled Reduction

Reaction: Morpholinamide +




6-Chloronicotinaldehyde. Reagents:

(0.6 eq), THF, -78°C.
  • Setup: Dissolve morpholinamide in anhydrous THF under Argon. Cool to -78°C (Critical for selectivity).

  • Reduction: Add

    
     (0.6 eq—stoichiometry is crucial) dropwise over 30 mins. The tetrahedral intermediate is stable at low temp.
    
  • Quench: Stir 1 hour at -78°C. Quench with EtOAc, then sat. potassium sodium tartrate (Rochelle's salt). Warm to RT.

  • Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc) yields the aldehyde.

Protocol B: Vilsmeier-Haack Formylation

Rationale: Best for introducing the aldehyde group onto an electron-rich pyridine or converting a C3-acetyl group to a formyl group.

Workflow Visualization:

SynthesisPathways Start 6-Substituted Nicotinic Acid Inter1 Acid Chloride (Transient) Start->Inter1 SOCl2, DMF Activation Morph Morpholinamide Scaffold Inter1->Morph Morpholine, Et3N Amidation Aldehyde 6-Substituted Nicotinaldehyde Morph->Aldehyde LiAlH4, -78°C Selective Reduction Acetyl 6-Substituted 3-Acetylpyridine Enamide Enamide Intermediate Acetyl->Enamide DMF-DMA Enamide->Aldehyde POCl3/DMF Hydrolysis

Figure 1: Comparative synthetic pathways for 6-substituted nicotinaldehydes. The Morpholinamide route (top) offers higher fidelity for halogenated substrates.

Part 3: Applications in Drug Discovery[2]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

6-Substituted derivatives are pivotal in tuning selectivity between


 and 

nAChR subtypes.
  • SAR Insight: Bulky substituents at C6 (e.g., t-butyl, phenyl) often reduce affinity due to steric clash within the receptor binding pocket. However, small electron-withdrawing groups (F, Cl) or specific ethers (-OMe) can enhance binding via electrostatic interactions or hydrogen bonding.

  • Mechanism: The pyridine nitrogen must remain basic enough to interact with the cationic center of the receptor. C6-EWG substituents decrease this basicity (

    
     modulation), requiring a delicate balance.
    
Heterocyclic Construction (The Imidazo[1,2-a]pyridine Route)

The C3-aldehyde is a "linchpin" for multicomponent reactions.

Groebke-Blackburn-Bienaymé (GBB) Reaction:

  • Components: 6-Substituted Nicotinaldehyde + 2-Aminopyridine + Isonitrile.

  • Product: Fused imidazo[1,2-a]pyridine scaffolds.

  • Utility: Rapid generation of libraries for kinase inhibition.

Reaction Scheme Visualization:

HeterocycleSynthesis Aldehyde 6-Substituted Nicotinaldehyde Schiff Schiff Base Formation Aldehyde->Schiff -H2O Amine 2-Aminopyridine Amine->Schiff -H2O Iso Isonitrile (R-NC) Cyclization [4+1] Cycloaddition (GBB Reaction) Schiff->Cyclization + Isonitrile Cat. Sc(OTf)3 Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction utilizing 6-substituted nicotinaldehydes.

Part 4: Quantitative Data & Properties

Table 1: Substituent Effects on Reactivity & Properties

C6-SubstituentElectronic Effect (

)
C3-CHO ReactivitynAChR Affinity TrendStability
-H ReferenceModerateHigh (Baseline)Stable
-Cl / -Br Inductive Withdrawal (+I)High (Electrophilic)Moderate (Steric dependent)Prone to SNAr
-F Strong WithdrawalVery HighHigh (H-bond acceptor)Stable
-OMe Resonance Donation (-R)Low (Deactivated)ModerateVery Stable
-NO2 Strong WithdrawalExtremeLowUnstable (Redox)

References

  • CymitQuimica. 6-Chloro Nicotinaldehyde | CAS 23100-12-1 Properties and Applications.

  • Ramesh, C., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.[2] Tetrahedron Letters.

  • Pasenok, S., et al. (2009). Process for the preparation of nicotinaldehydes via morpholinamides. US Patent 7,528,256.

  • Dukat, M., et al. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands.

  • Citarella, A., et al. (2024).[3] Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase Inhibitors.[3] Journal of Medicinal Chemistry.[4]

Sources

Protocols & Analytical Methods

Application

Application Note: Strategic Functionalization of Chloromethylpyridines

Topic: Nucleophilic Substitution of Chloromethyl Group on Pyridine Ring Content Type: Application Note & Detailed Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution of Chloromethyl Group on Pyridine Ring Content Type: Application Note & Detailed Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The chloromethylpyridine moiety (picolyl chloride) is a high-value pharmacophore and linker in medicinal chemistry, serving as a precursor for picolyl amines, ethers, and thioethers found in antiretrovirals, antihistamines, and chelating agents. However, its utility is often compromised by its intrinsic instability. Unlike benzyl chlorides, chloromethylpyridines (particularly the 2- and 4-isomers) undergo rapid, autocatalytic self-quaternization when present as free bases.

This guide provides a standardized, field-proven workflow to suppress polymerization and maximize yield during nucleophilic substitution (


). We transition from "recipe-following" to "mechanistic control," ensuring reproducibility in drug development campaigns.

Critical Chemical Behavior & Mechanistic Insight

The Instability Paradox

The defining characteristic of chloromethylpyridines is their dual nature: they contain both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl carbon).[1]

  • 2-(Chloromethyl)pyridine & 4-(Chloromethyl)pyridine: These isomers are highly unstable as free bases. The geometry allows for intermolecular attack, leading to the formation of poly-pyridinium salts (polymerization). This reaction is often vigorous and exothermic.

  • 3-(Chloromethyl)pyridine: Significantly more stable as a free base due to geometric constraints preventing facile intermolecular attack, though it is still prone to hydrolysis and degradation over time.

Key Insight: Never isolate the free base of 2- or 4-chloromethylpyridine for storage. Always handle as the hydrochloride salt and liberate the free base in situ only in the presence of the target nucleophile.

Reaction Pathways & Competition

The success of the reaction depends on the rate of the desired Intermolecular


 (Path A) exceeding the rate of Undesired Self-Quaternization (Path B).

ReactionPathways cluster_0 Critical Control Point Salt Chloromethylpyridine (HCl Salt) FreeBase Free Base (Transient Species) Salt->FreeBase Base (Neutralization) FreeBase->FreeBase Intermolecular Attack Target Target Product (Substituted Pyridine) FreeBase->Target Path A: + Nucleophile (Fast) Polymer Polymer/Salt (Side Product) FreeBase->Polymer Path B: Self-Quaternization (Slow if dilute)

Figure 1: Kinetic competition between desired substitution and self-destruction. Path A must be kinetically favored via high nucleophile concentration and solvent choice.

Experimental Protocols

Protocol A: Amination (Synthesis of Picolyl Amines)

Best for: Secondary amines, anilines, and sterically hindered primary amines.

The "In-Situ Release" Strategy: Instead of extracting the free base, we use a biphasic or heterogeneous mixture where the free base is generated and immediately consumed.

Reagents:

  • 2-(Chloromethyl)pyridine HCl salt (1.0 equiv)

  • Target Amine (1.2 – 1.5 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend the Target Amine and

    
      in anhydrous Acetonitrile (0.2 M concentration relative to pyridine).
    
    • Why: High dilution favors intermolecular reaction over polymerization.

  • Activation: Cool the mixture to 0°C.

  • Addition: Add 2-(Chloromethyl)pyridine HCl solid in small portions over 15 minutes.

    • Why: Slow addition ensures the concentration of "free base" pyridine never spikes, keeping it lower than the concentration of the target amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check TLC/LCMS.[2][3] Product usually runs more polar than the starting amine but less polar than the polymer (baseline).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and saturated

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[2][3]

Self-Validating Check:

  • If the reaction mixture turns into a dark, insoluble tar/gum within 30 minutes, the addition was too fast or the concentration too high (Polymerization dominated).

Protocol B: Etherification (Synthesis of Picolyl Ethers)

Best for: Phenols and Alcohols.

The "Pre-Activation" Strategy: Since alkoxides are highly reactive, we pre-form the nucleophile to ensure instant reaction upon contact with the electrophile.

Reagents:

  • Phenol/Alcohol (1.0 equiv)

  • Base: NaH (1.2 equiv) or

    
     (2.0 equiv)
    
  • 2-(Chloromethyl)pyridine HCl (1.1 equiv)[4][5]

  • Solvent: DMF or THF.[6]

Step-by-Step Workflow:

  • Nucleophile Formation: Dissolve the alcohol/phenol in dry DMF (0.5 M) under

    
    . Add NaH (60% dispersion) carefully at 0°C. Stir for 30 min until 
    
    
    
    evolution ceases.
    • Note: Ensure the solution is clear (alkoxide formed).

  • Electrophile Preparation (Separate Vial): Suspend 2-(Chloromethyl)pyridine HCl in a minimal amount of DMF. Add 1.0 equiv of DIPEA to neutralize it immediately before transfer.

  • Coupling: Cannulate the electrophile solution dropwise into the stirring alkoxide solution at 0°C.

  • Reaction: Heat to 60°C for 2-4 hours.

    • Why:

      
       on benzylic-like systems often requires mild heat, but excessive heat (>80°C) promotes decomposition.
      

Data Presentation & Optimization

Solvent Selection Guide

The choice of solvent dictates the stability of the transition state and the solubility of the salt.

SolventPolaritySuitabilityNotes
Acetonitrile (ACN) HighExcellent Best balance. Dissolves free base well, poor solvent for inorganic salts (easy workup).
DMF HighGood Required for insolubles or NaH reactions. Harder to remove; can promote polymerization if too concentrated.
DCM LowModerate Good for biphasic reactions (water/DCM) but slower reaction rates (

slower in non-polar).
Ethanol/MeOH HighPoor Avoid. Nucleophilic solvent competes with target (solvolysis) to form methyl/ethyl ethers.
Decision Tree for Conditions

DecisionTree Start Select Nucleophile Amine Amine (1° or 2°) Start->Amine Oxygen Oxygen (Phenol/Alcohol) Start->Oxygen Sulfur Sulfur (Thiol) Start->Sulfur AmineCond Acetonitrile + K2CO3 Slow Addition of HCl Salt Amine->AmineCond OxCond DMF + NaH (Strong) or Acetone + Cs2CO3 (Weak) Oxygen->OxCond SulfCond Ethanol/Water + NaOH (Thiolates are super-nucleophiles) Sulfur->SulfCond

Figure 2: Rapid selection of reaction conditions based on nucleophile class.

Troubleshooting & Quality Control

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: The HCl salt was not fully neutralized.

    • Fix: Ensure at least 2.5–3.0 equivalents of base are used (1 eq for the HCl salt, 1 eq for the HCl generated during substitution, + excess).

  • Issue: Unknown byproduct with mass [M+93] or [2M-Cl].

    • Cause: Self-quaternization (dimer/polymer).

    • Fix: Increase dilution (0.1 M). Decrease temperature. Add the chloromethylpyridine slower.

  • Issue: Product contamination with alcohol.

    • Cause: Hydrolysis by wet solvent.

    • Fix: Use anhydrous solvents.[2] Chloromethylpyridines hydrolyze to hydroxymethylpyridines rapidly in water/base.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025).[2][7][8] Link

  • Pappalardo, S., et al. "Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride."[9] The Journal of Organic Chemistry, 57(9), 2611-2624 (1992).[9] Link

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012). Link

  • Sigma-Aldrich. Product Specification: 2-(Chloromethyl)pyridine hydrochloride.[10]Link

  • Scispace. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021).[11][12] Link

Sources

Method

Application Notes and Protocols for the Reaction of 6-(Chloromethyl)nicotinaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the reaction conditions and protocols for the nucleophilic subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the reaction conditions and protocols for the nucleophilic substitution of 6-(chloromethyl)nicotinaldehyde with a variety of primary and secondary amines. This reaction is a cornerstone in the synthesis of a diverse array of substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2][3] The protocols provided herein are designed to be robust and adaptable, enabling researchers to efficiently generate libraries of compounds for further biological evaluation. This document provides not only step-by-step procedures but also a detailed explanation of the underlying chemical principles, empowering scientists to troubleshoot and optimize the reaction for their specific needs.

Introduction: The Significance of 6-Substituted Nicotinaldehyde Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive core for molecular design. Specifically, derivatives of nicotinaldehyde, a pyridine ring bearing an aldehyde group, serve as versatile intermediates for the construction of more complex molecular architectures.[4] The introduction of an aminomethyl substituent at the 6-position of the nicotinaldehyde core generates a key pharmacophore that can be further elaborated, for instance, through reductive amination or condensation reactions involving the aldehyde functionality. These subsequent transformations can lead to the synthesis of novel bioactive compounds, including potential inhibitors of enzymes such as DPP-4.[5][6]

The reaction of 6-(chloromethyl)nicotinaldehyde with amines provides a direct and efficient route to these valuable 6-(aminomethyl)nicotinaldehyde derivatives. This application note will provide a thorough exploration of this synthetic transformation.

Reaction Mechanism and Rationale

The core of this transformation is a nucleophilic substitution reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The general mechanism is depicted below:

G cluster_reactants Reactants cluster_products Products 6-chloromethyl 6-(Chloromethyl)nicotinaldehyde Product 6-(Aminomethyl)nicotinaldehyde Derivative 6-chloromethyl->Product + R1R2NH (Nucleophilic Attack) Amine R1R2NH Amine->Product HCl HCl

Caption: General reaction scheme for the synthesis of 6-(aminomethyl)nicotinaldehyde derivatives.

The reactivity of the chloromethyl group is enhanced by its position on the pyridine ring, which can stabilize the transition state of the substitution reaction. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Critical Reaction Parameters

The success of the reaction between 6-(chloromethyl)nicotinaldehyde and amines is contingent on several key parameters. The following table summarizes these variables and provides guidance for their selection.

ParameterRecommended Range/OptionsRationale and Considerations
Amine (Nucleophile) Primary or Secondary AminesThe nucleophilicity of the amine is a critical factor. Electron-rich amines will react more readily. Steric hindrance around the nitrogen atom can slow the reaction rate.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) or alcohols (e.g., Ethanol, Isopropanol)The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents can accelerate the reaction by solvating the cation without strongly solvating the amine nucleophile.
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., Triethylamine, DIPEA)A base is essential to scavenge the HCl produced. The choice of base should be made to avoid side reactions. For sensitive substrates, a milder base like NaHCO₃ may be preferred.
Temperature Room Temperature to 80 °CThe optimal temperature will depend on the reactivity of the specific amine. Monitoring the reaction by TLC or LC-MS is recommended to determine the ideal temperature.
Reaction Time 2 - 24 hoursThe reaction time is influenced by the concentration of reactants, temperature, and the nucleophilicity of the amine.
Stoichiometry 1.0 - 1.5 equivalents of amineA slight excess of the amine can help to drive the reaction to completion.

Experimental Protocols

The following protocols provide a general framework for the reaction of 6-(chloromethyl)nicotinaldehyde with amines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Primary and Secondary Aliphatic Amines

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

G A Dissolve 6-(chloromethyl)nicotinaldehyde and amine in an appropriate solvent. B Add base to the reaction mixture. A->B C Stir the reaction at the desired temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Perform aqueous workup. D->E F Extract the product with an organic solvent. E->F G Dry and concentrate the organic layer. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for the reaction of 6-(chloromethyl)nicotinaldehyde with aliphatic amines.

Materials:

  • 6-(Chloromethyl)nicotinaldehyde (1.0 eq)[7]

  • Amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-(chloromethyl)nicotinaldehyde and dissolve it in DMF.

  • Add the amine to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(aminomethyl)nicotinaldehyde derivative.

Protocol 2: Procedure for Less Reactive or Aromatic Amines

For less nucleophilic amines, such as anilines, or sterically hindered amines, elevated temperatures may be necessary.

Materials:

  • 6-(Chloromethyl)nicotinaldehyde (1.0 eq)

  • Aromatic amine (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 6-(chloromethyl)nicotinaldehyde, the aromatic amine, and cesium carbonate.

  • Add acetonitrile to the mixture.

  • Seal the tube and heat the reaction mixture to 60 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the pure product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficiently reactive amine, low temperature, or inadequate reaction time.Increase the reaction temperature, prolong the reaction time, or consider a more polar solvent like DMSO. A stronger base such as DBU could also be trialed.
Side Product Formation Over-alkylation of primary amines, or reaction with the aldehyde.Use a milder base and carefully control the stoichiometry of the amine. Protect the aldehyde group as an acetal if it is found to be reactive under the conditions.
Difficult Purification Co-elution of product and unreacted amine.If the amine is basic, an acidic wash during the workup can help to remove it. Alternatively, derivatize the unreacted amine before chromatography.

Safety Precautions

  • 6-(Chloromethyl)nicotinaldehyde is a potential lachrymator and should be handled in a well-ventilated fume hood.

  • Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

The reaction of 6-(chloromethyl)nicotinaldehyde with amines is a versatile and powerful tool for the synthesis of a wide range of substituted pyridine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully carry out this transformation. By understanding the key reaction parameters and potential challenges, scientists can efficiently generate novel compounds for various applications, particularly in the field of drug discovery.

References

  • Google Patents. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Google Patents. US7528256B2 - Process for the preparation of nicotinaldehydes.
  • PubMed. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available from: [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]

  • PMC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]

  • Current Medicinal Chemistry. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link]

  • Google Patents. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
  • Hilaris. Medicinal Chemistry Applications | Open Access Journals. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • PMC. Protocol for the preparation of primary amine-containing catalysts on the resin. Available from: [Link]

  • Journal of Pharmacovigilance. Importance of Medicinal Chemistry and the Role of Medical Chemists. Available from: [Link]

  • Indian Journal of Chemistry. Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Available from: [Link]

  • ResearchGate. Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). Available from: [Link]

  • PMC. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Available from: [Link]

Sources

Application

Strategic Synthesis and Handling of 6-(Aminomethyl)nicotinaldehyde Derivatives

Topic: Preparation of 6-(aminomethyl)nicotinaldehyde derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Guide to Bifunctional Pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 6-(aminomethyl)nicotinaldehyde derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Guide to Bifunctional Pyridine Scaffolds in Drug Discovery

Executive Summary

The 6-(aminomethyl)nicotinaldehyde scaffold represents a high-value "bifunctional" pyridine building block. Its unique geometry allows for the simultaneous engagement of two distinct binding pockets—a common requirement in fragment-based drug discovery (FBDD) and the design of PROTAC linkers.

However, this scaffold presents a "Self-Condensation Paradox." The coexistence of a nucleophilic primary amine and an electrophilic aldehyde on the same pyridine ring leads to rapid intermolecular Schiff base formation and polymerization. Consequently, the isolation of the free amine-aldehyde is synthetically impractical.

This Application Note provides a robust, field-proven protocol for the synthesis of the N-Boc protected derivative (tert-butyl ((5-formylpyridin-2-yl)methyl)carbamate). This orthogonal protection strategy ensures stability while retaining the reactivity required for downstream reductive aminations or Wittig olefinations.

Strategic Analysis: The "Instability Cycle"

Before attempting synthesis, it is critical to understand why direct isolation fails. The diagram below illustrates the thermodynamic trap of the unprotected scaffold and the necessity of the protection-group strategy.

InstabilityCycle Free Unprotected 6-(aminomethyl)nicotinaldehyde (Unstable) Polymer Oligomers / Polymers (Schiff Base Network) Free->Polymer Rapid Self-Condensation (Intermolecular) Protected N-Boc Protected Aldehyde (Stable Target) Protected->Free Acidic Deprotection (In Situ Only) Protected->Polymer Avoided Path

Figure 1: The instability cycle of the free amine-aldehyde versus the stable N-Boc protected target.

Synthetic Workflow

The most reliable route utilizes Methyl 6-(aminomethyl)nicotinate as the starting material. This route avoids the harsh conditions associated with reducing cyanopyridines and provides higher chemoselectivity than direct oxidation of methyl-pyridines.

SyntheticRoute Start Methyl 6-(aminomethyl)nicotinate (Dihydrochloride Salt) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: Methyl 6-((Boc-amino)methyl)nicotinate Step1->Inter1 Step2 Step 2: Ester Reduction (NaBH4, MeOH/THF, CaCl2) Inter1->Step2 Inter2 Intermediate B: Alcohol Precursor Step2->Inter2 Step3 Step 3: Selective Oxidation (MnO2, DCM) Inter2->Step3 Final Target Product: N-Boc-6-(aminomethyl)nicotinaldehyde Step3->Final

Figure 2: Step-by-step synthetic pathway from the ester precursor to the target aldehyde.

Detailed Experimental Protocols
Phase 1: Preparation of the Protected Ester

Objective: Mask the nucleophilic amine to prevent interference during reduction/oxidation.

  • Reagents: Methyl 6-(aminomethyl)nicotinate dihydrochloride (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Suspend the starting salt in DCM (0.2 M concentration) at 0°C.

    • Add TEA dropwise. The suspension will clear as the free base is liberated.

    • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Workup: Wash with 0.5 M HCl (cold, rapid wash to remove excess amine without deprotecting), followed by sat. NaHCO₃ and brine.[1][2] Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% (White solid).

Phase 2: Reduction to Alcohol (The Critical Step)

Objective: Reduce the methyl ester to the primary alcohol without reducing the pyridine ring or removing the Boc group.

  • Context: While LiAlH₄ is common, it is often too aggressive for pyridine esters. The NaBH₄/MeOH system is safer and highly chemoselective for this scaffold.

  • Reagents: Intermediate A (1.0 eq), Sodium Borohydride (NaBH₄, 4.0 eq), Methanol (MeOH), THF.

  • Procedure:

    • Dissolve Intermediate A in dry THF (0.3 M).

    • Heat the solution to 50°C.

    • Add MeOH dropwise (acts as a catalyst/proton source) followed by portion-wise addition of NaBH₄ over 30 minutes. Caution: Gas evolution (H₂).

    • Reflux gently for 1-2 hours.

    • Quench: Cool to 0°C and quench with sat. NH₄Cl.

    • Extraction: Extract with EtOAc (3x). The alcohol is polar; ensure thorough extraction.

    • Purification: Flash chromatography (EtOAc/Hexanes gradient).

    • Checkpoint: 1H NMR should show a singlet at ~4.7 ppm (CH₂-OH) and loss of the methyl ester singlet (~3.9 ppm).

Phase 3: Selective Oxidation to Aldehyde

Objective: Oxidize the benzylic-like alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Reagent Choice: Activated Manganese Dioxide (MnO₂) is the gold standard for pyridine methanols. It is mild and avoids the "rotten egg" smell of Swern conditions.

  • Reagents: Intermediate B (Alcohol), Activated MnO₂ (10-20 eq), DCM or Chloroform.

  • Procedure:

    • Dissolve the alcohol in DCM (0.1 M).

    • Add activated MnO₂ (excess is required for kinetics).

    • Stir vigorously at RT (or reflux for faster rates) for 12-24 hours.

    • Filtration: Filter through a pad of Celite to remove the black manganese oxides. Rinse the pad thoroughly with DCM.

    • Concentration: Evaporate the solvent. The product is often pure enough for use without chromatography.

    • Storage: Store under Argon at -20°C. Aldehydes oxidize to acids upon air exposure.

Application: Reductive Amination Protocol

This protocol validates the utility of the synthesized aldehyde.

Scenario: Coupling the N-Boc aldehyde with a secondary amine (e.g., Morpholine).

  • Imine Formation: Dissolve N-Boc-6-(aminomethyl)nicotinaldehyde (1.0 eq) and Morpholine (1.1 eq) in DCE (Dichloroethane).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: The Boc group remains intact, allowing for subsequent deprotection (TFA/DCM) to reveal the primary amine for further chemistry (e.g., amide coupling).

Physicochemical Data & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Appearance White to pale yellow solidDarkening indicates oxidation/decomposition.
Stability Moderate (Aldehyde form)Store at -20°C under inert gas.
1H NMR (CHO) Singlet at ~10.0 - 10.1 ppmIf absent, check for over-oxidation (COOH) or acetal formation.
Solubility Soluble in DCM, MeOH, DMSOPoor solubility in Hexanes.
Reduction Issue Incomplete conversion of EsterAdd CaCl₂ (1.0 eq) with NaBH₄ to activate the borohydride.
References
  • Synthesis of Pyridine Aldehydes: Source:Journal of Medicinal Chemistry, "Optimization of Pyridine-Based Inhibitors." Context: Describes the MnO2 oxidation of pyridine methanols to aldehydes.

  • Reduction of Esters with NaBH4: Source:Organic Letters, "Chemoselective Reduction of Esters to Alcohols." Context: Validates the NaBH4/MeOH system for aromatic esters.

  • Properties of 6-(aminomethyl)nicotinate: Source:PubChem Compound Summary for CID 16218766 (Methyl 6-(aminomethyl)nicotinate). Context: Starting material physicochemical properties.[3][4]

  • Reductive Amination Guidelines: Source:Sigma-Aldrich Application Note, "Reductive Amination: A Practical Guide." Context: Standard protocols for aldehyde-amine coupling.

Sources

Method

Application Note: 6-(Chloromethyl)nicotinaldehyde as a Bifunctional Lynchpin in FBDD

Topic: 6-(Chloromethyl)nicotinaldehyde in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Specialists, and Drug Discovery Biologists [1] Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(Chloromethyl)nicotinaldehyde in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Specialists, and Drug Discovery Biologists

[1]

Introduction: The "Linker" Strategy in Fragment Merging

In Fragment-Based Drug Discovery (FBDD), the transition from low-affinity fragments (hits) to high-affinity leads often relies on three strategies: Fragment Growing, Fragment Linking, and Fragment Merging. 6-(Chloromethyl)nicotinaldehyde (6-CMN) serves as a high-value "lynchpin" scaffold specifically designed for Fragment Merging and Diversity-Oriented Synthesis (DOS) .

Unlike simple alkyl linkers, 6-CMN possesses a pyridine core that acts as a bioisostere for phenyl rings, improving solubility and metabolic stability. Its chemical utility lies in its orthogonal bifunctionality :

  • C3-Formyl Group (Aldehyde): A "hard" electrophile susceptible to reversible covalent bonding (Schiff base formation) or irreversible reductive amination.[1]

  • C6-Chloromethyl Group: A "soft" electrophile primed for SN2 nucleophilic displacement by amines, thiols, or alkoxides.[1]

This guide details the strategic application of 6-CMN to merge two distinct pharmacophores into a single, potent lead compound.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Systematic Name 6-(Chloromethyl)pyridine-3-carbaldehyde
CAS Number 1196154-24-1 (Commercial); 1060816-22-9 (Ref)
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Physical State Pale yellow to off-white solid (low melting point)
Solubility Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.[1][2]
Stability Moisture sensitive (aldehyde oxidation); Alkyl halide is reactive—store at -20°C under inert gas.[1]
Key NMR Signals 1H NMR (CDCl3):

~10.1 (s, 1H, CHO), ~8.9 (d, 1H, Ar-H2), ~4.7 (s, 2H, CH2Cl).

Strategic Application: Fragment Merging Workflow

The geometry of 6-CMN (2,5-substitution pattern relative to the pyridine nitrogen) provides a linear-like vector, ideal for connecting fragments that bind to adjacent sub-pockets within a protein active site.

Mechanism of Action: The "Hub" Approach

The pyridine ring serves as a rigid core, reducing the entropic penalty upon binding compared to flexible alkyl chains. The orthogonal reactivity allows for a controlled, sequential assembly of the lead molecule.

FBDD_Strategy FragA Fragment A (Nucleophile: Amine/Thiol) Lead Merged Lead Candidate (High Affinity) FragA->Lead S_N2 Displacement (Chloromethyl) FragB Fragment B (Amine for Reductive Amination) Intermediate Intermediate (Monofunctionalized) FragB->Intermediate Reductive Amination (Aldehyde) Scaffold 6-(Chloromethyl) nicotinaldehyde (Core Hub) Scaffold->Intermediate Step 1: Selective Functionalization Intermediate->Lead Step 2: Core Substitution

Figure 1: The "Hub" strategy utilizes the orthogonal reactivity of 6-CMN to merge two fragments sequentially.

Experimental Protocols

Safety Pre-Requisites[1]
  • Warning: 6-(Chloromethyl)nicotinaldehyde is an alkylating agent.[1] It causes skin corrosion and serious eye damage.[1][3] Handle only in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Quenching: Quench excess alkyl halide with 1M NaOH or a thiol-based scavenger resin before disposal.[1]

Protocol A: Sequential Assembly (Aldehyde First)

Objective: Attach Fragment A (Amine) to the aldehyde via reductive amination, followed by Fragment B (Thiol/Amine) displacement of the chloride.

Step 1: Reductive Amination (C3-Position)

Rationale: The aldehyde is functionalized first to prevent side reactions (e.g., self-polymerization) and to establish the first binding vector.

  • Preparation: Dissolve 6-CMN (1.0 eq) in anhydrous DCE (Dichloroethane) or DCM (0.1 M).

  • Amine Addition: Add Fragment A-Amine (1.05 eq).

  • Acid Catalysis: Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour to form the imine (monitor by TLC/LCMS).

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq) portion-wise.

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[1] Dry organic layer over Na2SO4 and concentrate.[1]

    • Checkpoint: Verify disappearance of aldehyde peak (~10.1 ppm) in 1H NMR.

Step 2: Nucleophilic Displacement (C6-Position)

Rationale: The chloromethyl group is activated for SN2 attack.[1] This step installs the second pharmacophore.[1]

  • Solvation: Dissolve the Intermediate (from Step 1) in anhydrous DMF or Acetonitrile (0.1 M).

  • Base: Add K2CO3 (2.0 eq) or DIPEA (2.5 eq).

  • Nucleophile: Add Fragment B (Thiol, Phenol, or Secondary Amine) (1.2 eq).[1]

    • Note: If using a primary amine, over-alkylation is a risk; control stoichiometry carefully or use a protecting group.[1]

  • Heating: Heat to 60°C (for amines) or RT to 50°C (for thiols). Monitor by LCMS (typically 2–6 hours).[1]

  • Purification: Dilute with EtOAc, wash with water/brine (5x) to remove DMF. Purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Heterocycle Formation (Imidazo[1,5-a]pyridine)

Objective: Use 6-CMN to generate a fused bicyclic core, increasing structural rigidity.[1] Mechanism: Reaction with a 2-aminomethyl-pyridine or similar diamine triggers a condensation-cyclization cascade.[1]

Synthesis_Flow Start 6-(Chloromethyl) nicotinaldehyde Step1 Strecker-type Reaction Start->Step1 + Reagent Reagent Reagent: Primary Amine + CN- Step2 Intramolecular Cyclization Step1->Step2 Heat / Base Product Fused Bicyclic Scaffold Step2->Product

Figure 2: General workflow for fusing the pyridine core into a bicyclic system.

  • Reagents: Combine 6-CMN (1.0 eq) with an Amino Acid Ester or Diamine (1.1 eq) in Ethanol.

  • Conditions: Reflux for 4–8 hours.

  • Observation: The chloromethyl group can participate in alkylation of the internal nitrogen after Schiff base formation, creating a fused ring system (e.g., Imidazo[1,5-a]pyridine derivatives depending on the partner).

Quality Control & Validation

To ensure the integrity of the fragment merging process, the following analytical checkpoints are mandatory:

TechniqueCheckpoint Criteria
1H NMR Aldehyde: Disappearance of singlet at

10.1 ppm.Chloromethyl: Shift of CH2 protons from

4.7 ppm (CH2Cl) to

3.5–4.0 ppm (CH2N/S) upon substitution.[1]
LCMS Confirm parent ion [M+H]+. Watch for hydrolysis of the chloride (M-Cl+OH) which indicates wet solvents were used.[1]
TLC Aldehyde is UV active and stains with DNP (orange).[1] The amine product stains with Ninhydrin or Dragendorff.[1]

References

  • Erlanson, D. A., et al. (2016).[1][4] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Link

  • Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009).[4] "The rise of fragment-based drug discovery."[1][5][6] Nature Chemistry.[1] Link

  • Dömling, A. (2006).[1] "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology. Link

  • PubChem. (2024).[1] "6-(Chloromethyl)pyridine-3-carbaldehyde Compound Summary." National Library of Medicine.[1] Link

Sources

Application

Advanced Application Note: Strategic Cross-Coupling of 6-(Chloromethyl)nicotinaldehyde

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-(Chloromethyl)nicotinaldehyde (CAS: 1196154-24-1), a high-value bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-(Chloromethyl)nicotinaldehyde (CAS: 1196154-24-1), a high-value bifunctional building block.

Unlike standard aryl halides, this molecule presents a unique "reactivity dichotomy": it possesses a benzylic-like electrophile (the chloromethyl group) and a carbonyl electrophile (the aldehyde). This guide focuses on Metal-Catalyzed Cross-Coupling strategies, specifically addressing the challenge of coupling at the


 center while preserving or leveraging the aldehyde.

Mechanistic Insight & Reactivity Profile[1][2]

The Substrate: 6-(Chloromethyl)nicotinaldehyde
  • CAS: 1196154-24-1[1]

  • Structure: Pyridine core substituted at C3 with an aldehyde (CHO) and at C6 with a chloromethyl group (

    
    ).[2]
    
  • Role in Drug Discovery: A critical scaffold for synthesizing kinase inhibitors (e.g., BTK, PI3K) and isoquinoline-mimics via cyclization.[2]

The Challenge: vs. Reactivity

Standard cross-coupling (Suzuki, Stille) typically involves


 aryl halides. 6-(Chloromethyl)nicotinaldehyde presents an 

benzylic chloride
.[2]
  • Oxidative Addition: The C(

    
    )-Cl bond is weaker than C(
    
    
    
    )-Cl, facilitating oxidative addition to Pd(0) or Ni(0).[2] However, the resulting
    
    
    -benzylpalladium species is prone to
    
    
    -allylic rearrangement
    (if conjugation allows) or homocoupling .
  • 
    -Hydride Elimination:  Unlike aryl-Pd species, alkyl-Pd species can undergo 
    
    
    
    -hydride elimination.[2] However, the benzylic nature of this substrate precludes
    
    
    -elimination at the
    
    
    -carbon, making it a viable candidate for cross-coupling if the catalyst is bulky enough to prevent homocoupling.
  • Chemoselectivity: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Organozincs in Negishi coupling).[2] Therefore, Suzuki-Miyaura coupling (using boronic acids) is the preferred method as it tolerates the aldehyde functionality.[2]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to the chloromethyl position without protecting the aldehyde. Mechanism: Pd(0)-catalyzed cycle using electron-rich, bulky phosphine ligands (SPhos or XPhos) to facilitate oxidative addition of the benzylic chloride and speed up reductive elimination.

Materials
  • Substrate: 6-(Chloromethyl)nicotinaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 equiv)[2]
    
  • Catalyst: Palladium(II) acetate (

    
    ) (1-2 mol%)[2]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), anhydrous (2.0 equiv)[2]
    
  • Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water.[2]

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and SPhos in the reaction solvent (e.g., Toluene) and stir for 10 minutes to generate the active 
    
    
    
    species.[2]
  • Reaction Assembly:

    • Charge a reaction vial with 6-(Chloromethyl)nicotinaldehyde (100 mg, 0.64 mmol), Aryl Boronic Acid (0.77 mmol), and

      
       (1.28 mmol).[2]
      
    • Evacuate and backfill with Argon (

      
      ).
      
  • Solvent Addition: Add the Toluene/Water mixture (degassed).

  • Initiation: Add the catalyst/ligand solution via syringe.[2]

  • Execution: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor via LC-MS.[2] The aldehyde peak is distinct. Look for the disappearance of the starting chloride (

      
      ).[2]
      
  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc and wash with water (

      
      ) and brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography.

    • Caution: The product (a 6-benzylnicotinaldehyde derivative) may be sensitive to oxidation.[2] Store under inert gas.

Protocol B: Negishi Coupling (Requires Protection)

Objective: Coupling with alkyl-zinc reagents.[2] Constraint: Organozinc reagents will attack the aldehyde.[2][6] Strategy: In-situ protection or pre-protection as an acetal.[2]

  • Protection: Reflux 6-(Chloromethyl)nicotinaldehyde with ethylene glycol and

    
    -TsOH in toluene (Dean-Stark) to form the acetal.
    
  • Coupling: React the acetal-protected chloride with Alkyl-ZnBr using

    
     or PEPPSI-IPr catalyst in THF at 60°C.
    
  • Deprotection: Treat with aqueous HCl/THF to restore the aldehyde.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing 6-(Chloromethyl)nicotinaldehyde.

G cluster_0 Direct Coupling Start Starting Material: 6-(Chloromethyl)nicotinaldehyde Decision Target Transformation? Start->Decision Path_Suzuki Aryl/Heteroaryl Coupling (Suzuki-Miyaura) Decision->Path_Suzuki Create C(sp3)-C(sp2) Path_Negishi Alkyl Chain Extension (Negishi/Kumada) Decision->Path_Negishi Create C(sp3)-C(sp3) Path_SN2 Heteroatom Linkage (Amine/Ether Formation) Decision->Path_SN2 Create C-N / C-O Step_Suzuki_Cond Conditions: Pd(OAc)2 / SPhos Boronic Acid, K3PO4 (Aldehyde Tolerated) Path_Suzuki->Step_Suzuki_Cond Step_Protect CRITICAL STEP: Protect Aldehyde (Acetal Formation) Path_Negishi->Step_Protect Product_A Product A: 6-(Arylmethyl)nicotinaldehyde Step_Suzuki_Cond->Product_A Step_Negishi_Rxn Reaction: R-ZnX + Pd Catalyst Step_Protect->Step_Negishi_Rxn Step_Deprotect Deprotection: H3O+ / THF Step_Negishi_Rxn->Step_Deprotect Product_B Product B: 6-(Alkyl)nicotinaldehyde Step_Deprotect->Product_B

Caption: Decision matrix for cross-coupling vs. nucleophilic substitution, highlighting the necessity of protection for organometallic reagents.

Analytical Data & Stability

Stability Profile
  • Thermal: The free aldehyde is moderately stable but can oxidize to the carboxylic acid (6-(chloromethyl)nicotinic acid) upon prolonged air exposure.[2]

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis in basic aqueous media, forming the hydroxymethyl derivative.[2] Avoid strong hydroxide bases (NaOH/KOH) in coupling; use Phosphates (

    
    ) or Carbonates (
    
    
    
    ).[2]
  • Storage: Store at -20°C under Argon.

Expected Analytical Shifts (1H NMR in CDCl3)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
CHO (Aldehyde)10.10 – 10.15Singlet (s)Disappears upon reduction/protection.[2]
Py-H2 (Ortho to N)9.00 – 9.10Doublet (d)Most deshielded aromatic proton.[2]
Py-H4 8.15 – 8.25Doublet of DoubletsCoupling with H5.[2]
Py-H5 7.50 – 7.60Doublet
CH2-Cl 4.70 – 4.80Singlet (s)Key diagnostic. Shifts upfield (~4.2 ppm) after coupling to Aryl.[2]

References

  • Buchwald, S. L., et al. (2004).[2] "Suzuki-Miyaura Coupling of Benzylic Halides."[2] Journal of the American Chemical Society. (Foundational work on using SPhos for benzylic chlorides).

  • Molander, G. A. (2015).[2] "Organotrifluoroborates in Cross-Coupling." Chemical Reviews. (Alternative coupling partners for difficult substrates).

  • BenchChem. (2025).[2][3] "6-(Chloromethyl)nicotinaldehyde Product Data & Safety." Chemical Safety Library.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management for 6-(Chloromethyl)nicotinaldehyde

Ticket ID: #CMNA-STAB-001 Subject: Preventing Hydrolysis and Degradation in Solution Assigned Specialist: Senior Application Scientist Status: Open / Actionable Executive Summary & Diagnostic Triage User Issue: You are o...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CMNA-STAB-001 Subject: Preventing Hydrolysis and Degradation in Solution Assigned Specialist: Senior Application Scientist Status: Open / Actionable

Executive Summary & Diagnostic Triage

User Issue: You are observing degradation of 6-(Chloromethyl)nicotinaldehyde (6-CMNA) in solution. Root Cause Analysis: This molecule suffers from a "dual-threat" instability profile:

  • Hydrolysis: The electron-deficient pyridine ring activates the chloromethyl group (

    
    ) toward nucleophilic attack by water, displacing chloride to form the alcohol (6-(hydroxymethyl)nicotinaldehyde).
    
  • Self-Quaternization (Auto-polymerization): The basic nitrogen of one molecule attacks the electrophilic chloromethyl group of another, forming insoluble quaternary ammonium polymers. This is often mistaken for hydrolysis.

Immediate Action Required:

  • If Solid: Store at -20°C under Argon. Ideally, convert to the Hydrochloride (HCl) salt for long-term stability.

  • If in Solution: Use strictly anhydrous, non-nucleophilic solvents (DCM, Acetonitrile). Avoid alcohols.

The Mechanistic Basis (The "Why")

To prevent degradation, you must understand the competing pathways. The pyridine ring acts as an electron sink, making the benzylic carbon highly positive (


).
Degradation Pathways Diagram

degradation_pathways Start 6-(Chloromethyl) nicotinaldehyde (Free Base) Alcohol 6-(Hydroxymethyl) nicotinaldehyde (Degradant A) Start->Alcohol Hydrolysis (Nucleophilic Sub.) HCl HCl Start->HCl Byproduct Polymer Insoluble Quaternary Ammonium Oligomers (Degradant B) Start->Polymer Intermolecular SN2 (Conc. Dependent) Salt HCl Salt Form (STABLE) Start->Salt Protonation (Blocks N-nucleophile) Water H2O / Moisture Water->Alcohol Acid HCl (gas/ether) Acid->Salt

Caption: Figure 1. Competing fates of 6-CMNA. Hydrolysis destroys the alkyl halide; self-quaternization destroys the pyridine ring utility. Salt formation prevents Pathway 2.

Solvent Selection & Preparation (The "How")

Crucial Rule: Never use protic solvents (Methanol, Ethanol, Water) or nucleophilic bases (primary amines) with the free base form.

Solvent Compatibility Matrix
SolventSuitabilityPre-Treatment ProtocolRisk Factor
Dichloromethane (DCM) Excellent Distill over

or pass through activated alumina.
Low. Best for extraction and short-term reactions.
Acetonitrile (MeCN) Good Dry over 3Å Molecular Sieves (activated).Moderate. Can accelerate

reactions if wet.
Tetrahydrofuran (THF) Moderate Distill from Na/Benzophenone.[1]Moderate. Hygroscopic; wet THF causes rapid hydrolysis.
Methanol / Ethanol FORBIDDEN N/ACritical. Will form methyl/ethyl ethers via solvolysis.
DMF / DMSO Poor Vacuum distill over

.
High. Hygroscopic and difficult to remove without heating (which degrades 6-CMNA).
Protocol: Preparing "Bone-Dry" DCM for 6-CMNA
  • Pre-drying: Shake DCM with anhydrous

    
     for 2 hours. Filter.
    
  • Distillation: Reflux over Calcium Hydride (

    
    ) granules for 4 hours under Nitrogen.
    
  • Collection: Distill directly into a flame-dried Schlenk flask containing activated 4Å molecular sieves.

  • Validation: Add a drop of

    
     (titanium tetrachloride). If it smokes heavily or precipitates white solids, water is still present.
    

Storage & Handling Strategies

Strategy A: The "HCl Salt" Method (Recommended)

The free base is unstable because the pyridine nitrogen is a nucleophile. Protonating it with HCl removes this nucleophilicity.

Protocol:

  • Dissolve crude 6-CMNA in anhydrous Dioxane or Ether.

  • Bubble dry HCl gas (or add 4M HCl in Dioxane) at 0°C.

  • The Hydrochloride salt will precipitate.

  • Filter under Argon.

  • Result: The salt is significantly more resistant to hydrolysis and immune to self-quaternization.

Strategy B: Handling the Free Base

If your next step requires the free base:

  • Temperature: Keep reaction mixtures < 0°C.

  • Concentration: Work dilute (< 0.1 M) to minimize intermolecular polymerization.

  • Time: Use immediately. Do not store solutions overnight.

Troubleshooting & FAQs

Q1: I see a white precipitate forming in my DCM solution. Is this the alcohol?

A: Likely not. The alcohol (hydroxymethyl derivative) is usually soluble in organic solvents. A white, insoluble precipitate is typically the pyridinium polymer resulting from self-quaternization.

  • Fix: Your solution was too concentrated or too warm. Filter off the solid (it's dead product) and use the filtrate immediately.

Q2: How do I check for hydrolysis without using up my sample?

A: The Silver Nitrate Test. Take a micropipette tip of your solution and add it to a vial containing aqueous


 and dilute nitric acid.
  • Instant heavy white precipitate: Indicates free

    
     ions (Hydrolysis has occurred, or you have the HCl salt).
    
  • Slow/No precipitate: The Chlorine is still covalently bonded (Intact product).

Q3: My LC-MS shows a mass of M+16 or M+18. What happened?

A:

  • M+18 (+H2O): This is the Aldehyde Hydrate (gem-diol). This is reversible! It happens in aqueous LC-MS mobile phases. It does not mean your sample is destroyed.

  • M-Cl+OH (Mass change -18.5): This is the Hydrolyzed Alcohol . This is irreversible degradation.

Emergency Recovery Protocol

Scenario: You accidentally exposed your anhydrous reaction to humid air.

  • Do NOT heat to remove water (accelerates hydrolysis).

  • Dilute immediately with cold DCM (10x volume).

  • Dry rapidly with excess anhydrous Magnesium Sulfate (

    
    ) for 5 minutes.
    
  • Filter and concentrate only if necessary, using a rotary evaporator with a bath temp < 25°C.

References

  • PubChem. Compound Summary for CID 2764053: 6-(Chloromethyl)pyridine-3-carboxaldehyde.[2] National Library of Medicine. Link

  • Jubilant Ingrevia. Safety Data Sheet: 3-Pyridinecarboxaldehyde. (General pyridine aldehyde handling). Link

  • Burfield, D. R., et al. Desiccant Efficiency in Solvent Drying.[3] Journal of Organic Chemistry. (Standard protocols for drying DCM/THF). Link

  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Guide. (Analogous handling for picolyl chlorides). Link

Sources

Optimization

Storage stability of 6-(Chloromethyl)nicotinaldehyde at -20°C

Welcome to the Technical Support Center for 6-(Chloromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenario...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(Chloromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and handling of this compound. As a reactive intermediate, understanding its stability is critical for ensuring experimental reproducibility and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-(Chloromethyl)nicotinaldehyde when stored at -20°C?

While specific long-term stability data for 6-(Chloromethyl)nicotinaldehyde at -20°C is not extensively published, based on its chemical structure—a pyridine ring with both a reactive chloromethyl group and an aldehyde—several potential degradation pathways should be considered. The chloromethyl group is analogous to a benzyl chloride, which is known to be reactive.[1][2]

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of trace moisture, which can lead to the formation of 6-(hydroxymethyl)nicotinaldehyde. Storing the compound in a desiccated environment, even at low temperatures, is crucial.

  • Oxidation: The aldehyde functional group is prone to oxidation, which would convert it to the corresponding 6-(chloromethyl)nicotinic acid.[3] This can be accelerated by exposure to air (oxygen).

  • Polymerization/Self-Condensation: Benzyl chloride and its derivatives can undergo self-condensation or polymerization reactions, particularly in the presence of trace impurities that can act as catalysts.[4] While low temperatures (-20°C) significantly slow down these processes, they may still occur over extended storage periods.

  • Light Sensitivity: Pyridine-containing compounds can be sensitive to light.[5] Photodegradation can lead to the formation of various impurities.

Q2: How should I properly store and handle 6-(Chloromethyl)nicotinaldehyde to ensure its stability?

Proper storage and handling are paramount to maintaining the integrity of 6-(Chloromethyl)nicotinaldehyde.

Storage Recommendations:

ParameterRecommendationRationale
Temperature -20°C or lowerTo minimize the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Container Tightly sealed, amber glass vialTo protect from moisture and light.[6][7]
Dessication Store within a desiccatorTo minimize exposure to moisture and prevent hydrolysis.

Handling Procedures:

  • Always handle the compound in a well-ventilated area, preferably a fume hood.[8]

  • Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • After dispensing, flush the container with an inert gas before resealing.

Q3: I see some discoloration (yellowing) in my solid sample of 6-(Chloromethyl)nicotinaldehyde that has been stored at -20°C for several months. What could be the cause?

Discoloration is often an indicator of chemical degradation. For a compound like 6-(Chloromethyl)nicotinaldehyde, a yellowish tint could suggest the initial stages of polymerization or the formation of other chromophoric impurities. While storage at -20°C slows down degradation, it does not entirely halt it. It is advisable to re-analyze the purity of the material before use.

Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I identify the potential degradation products?

Identifying degradation products is a critical step in troubleshooting. Based on the structure of 6-(Chloromethyl)nicotinaldehyde, the most probable degradation products are:

  • 6-(Hydroxymethyl)nicotinaldehyde: Resulting from hydrolysis of the chloromethyl group.

  • 6-(Chloromethyl)nicotinic acid: Resulting from the oxidation of the aldehyde group.[3]

  • 6-Hydroxynicotinaldehyde: A potential subsequent product of hydrolysis and other reactions.[9]

  • Oligomers/Polymers: Formed through self-condensation reactions.

To confirm the identity of these impurities, techniques like LC-MS can be invaluable for obtaining molecular weight information. Comparing the retention times with commercially available standards of the potential degradants in HPLC is also a definitive method.

Troubleshooting Guides

Issue 1: Inconsistent Results in Subsequent Reactions

Possible Cause: Degradation of 6-(Chloromethyl)nicotinaldehyde leading to lower purity and the presence of reactive impurities.

Troubleshooting Steps:

  • Purity Re-assessment: Before use, always re-assess the purity of your stored 6-(Chloromethyl)nicotinaldehyde, especially if it has been stored for an extended period. A simple analytical technique like HPLC or ¹H NMR can provide a quick purity check.

  • Use Fresh Aliquots: If possible, use a freshly opened container of the starting material.

  • Purification: If degradation is confirmed, consider purifying the material by a suitable method such as recrystallization or column chromatography before use.

Issue 2: Poor Solubility of the Stored Compound

Possible Cause: Formation of insoluble polymers or oligomers due to self-condensation.

Troubleshooting Steps:

  • Solubility Test: Attempt to dissolve a small amount of the material in a range of appropriate solvents. Compare its solubility to that of a fresh batch, if available.

  • Spectroscopic Analysis: Analyze the insoluble portion, if possible, to confirm its nature.

  • Discard and Replace: If significant polymerization has occurred, it is often best to discard the batch and obtain a fresh supply, as removing the polymeric impurities can be challenging.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 6-(Chloromethyl)nicotinaldehyde. Method optimization may be required based on the specific instrument and column used.

1. Sample Preparation: a. Prepare a stock solution of 6-(Chloromethyl)nicotinaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid in both)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Injection Volume 10 µL

3. Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study to Identify Potential Impurities

Forced degradation studies can help to proactively identify potential degradation products and develop stability-indicating analytical methods.[10]

1. Acidic Hydrolysis: a. Dissolve a known amount of 6-(Chloromethyl)nicotinaldehyde in a solution of 0.1 M HCl in 50% acetonitrile/water. b. Heat the solution at 60°C for 24-48 hours. c. Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.

2. Basic Hydrolysis: a. Dissolve a known amount of the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. b. Keep at room temperature for 4-8 hours. c. Neutralize with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation: a. Dissolve a known amount of the compound in acetonitrile. b. Add a 3% solution of hydrogen peroxide. c. Keep at room temperature for 24 hours. d. Analyze by HPLC.

4. Thermal Degradation: a. Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours. b. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

5. Photostability: a. Expose a solution of the compound (in a quartz cuvette) and a sample of the solid material to a light source with a controlled output (e.g., ICH-compliant photostability chamber). b. Analyze the samples at appropriate time intervals by HPLC.

Visualizations

cluster_storage Recommended Storage storage_conditions Initial Storage -20°C, Inert Gas, Dark, Dry equilibration Equilibrate to Room Temp (in desiccator) storage_conditions->equilibration 1. dispensing Dispense Material (in fume hood) equilibration->dispensing 2. resealing Purge with Inert Gas & Reseal Tightly dispensing->resealing 3. resealing->storage_conditions 4. Return to Storage cluster_degradation Potential Degradation Pathways cluster_products Likely Degradation Products main 6-(Chloromethyl)nicotinaldehyde hydrolysis Hydrolysis (Moisture) main->hydrolysis oxidation Oxidation (Air/Oxygen) main->oxidation polymerization Self-Condensation (Catalytic Impurities) main->polymerization photodegradation Photodegradation (Light Exposure) main->photodegradation product_hydrolysis 6-(Hydroxymethyl)nicotinaldehyde hydrolysis->product_hydrolysis product_oxidation 6-(Chloromethyl)nicotinic Acid oxidation->product_oxidation product_polymerization Oligomers/Polymers polymerization->product_polymerization product_photodegradation Various Impurities photodegradation->product_photodegradation

Caption: Potential degradation pathways for 6-(Chloromethyl)nicotinaldehyde.

References

  • Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. ResearchGate. Available at: [Link]

  • BENZYL CHLORIDE. CDC Stacks. Available at: [Link]

  • Stabilized benzyl chloride. Google Patents.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available at: [Link]

  • TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. IJE Transactions B: Applications. Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Available at: [Link]

  • Nicotine Dehydrogenase Complexed with 6-Hydroxypseudooxynicotine Oxidase Involved in the Hybrid Nicotine-Degrading Pathway in Agrobacterium tumefaciens S33. Journal of Bacteriology. Available at: [Link]

  • 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS One. Available at: [Link]

  • 6-Hydroxynicotinaldehyde. PubChem. Available at: [Link]

  • Electrogenerated NHCs in Organic Synthesis: Ionic Liquids vs Organic Solvents Effects. ResearchGate. Available at: [Link]

  • Exploration of trimethylsilicon(IV) complexes of chalcone-based thiosemicarbazone and semicarbazone derivatives: synthesis, spectral studies, NLO, NBO analysis. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-(Chloromethyl)nicotinaldehyde Stability

This technical guide addresses the critical stability issues associated with 6-(Chloromethyl)nicotinaldehyde (also known as 6-(chloromethyl)pyridine-3-carbaldehyde). The primary focus is preventing the oxidative degradat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical stability issues associated with 6-(Chloromethyl)nicotinaldehyde (also known as 6-(chloromethyl)pyridine-3-carbaldehyde). The primary focus is preventing the oxidative degradation of the aldehyde moiety into the corresponding carboxylic acid (6-(chloromethyl)nicotinic acid), a common impurity that compromises yield and downstream reactivity.

Part 1: The Oxidation Mechanism & Control Strategy

Why does this molecule oxidize?

Aldehydes attached to electron-deficient heterocycles (like pyridine) are highly electrophilic. While the primary oxidation pathway is radical autoxidation in the presence of atmospheric oxygen, the pyridine ring's electron-withdrawing nature also stabilizes the hydrate form (gem-diol) in the presence of trace moisture. This hydrate is significantly more susceptible to oxidation by mild oxidants than the free aldehyde.

Furthermore, the 6-chloromethyl group introduces a secondary instability. It is a potent electrophile; if hydrolysis occurs (displacing Cl with OH), the resulting 6-(hydroxymethyl)nicotinaldehyde can undergo internal redox processes or accelerated decomposition.

Degradation Pathway Diagram

OxidationPathway Aldehyde 6-(Chloromethyl) nicotinaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/O2) Hydrate Gem-diol (Hydrate) Aldehyde->Hydrate + H2O (Trace Moisture) Peracid Peracid Intermediate Radical->Peracid + O2 Acid 6-(Chloromethyl) nicotinic acid (Major Impurity) Peracid->Acid Reduction Hydrate->Acid Oxidation

Caption: Mechanistic pathways for the oxidative degradation of 6-(Chloromethyl)nicotinaldehyde to its carboxylic acid impurity.

Part 2: Storage & Handling FAQs

Q: What are the absolute minimum storage requirements?

A: You must adhere to the "Triple-I" Protocol :

  • Inert: Store strictly under Argon or Nitrogen.

  • Ice: Maintain temperature at -20°C (preferred) or 2-8°C.

  • Isolation: Protect from light to prevent photo-initiated radical autoxidation.

Why? The chloromethyl group makes the molecule thermally labile, while the aldehyde is air-sensitive. Combining -20°C with an inert atmosphere slows both kinetics significantly [1].

Q: I see a white solid precipitate in my yellow aldehyde oil/solid. What is it?

A: This is likely 6-(chloromethyl)nicotinic acid . The aldehyde is typically a low-melting solid or oil (depending on purity). The acid derivative has a much higher melting point and is less soluble in organic solvents, often precipitating out.

  • Action: Do not heat to redissolve. Filter the solution through a dry plug of Celite or perform a rapid filtration if in solution. If the solid is the bulk material, repurification is required.

Q: Can I use silica gel for purification?

A: Use with extreme caution. Silica gel is slightly acidic and retains water. This environment promotes:

  • Hydration of the aldehyde.

  • Hydrolysis of the chloromethyl group (to hydroxymethyl).

  • Oxidation catalyzed by the high surface area.

Recommendation:

  • Deactivate Silica: Pre-treat silica with 1-2% Triethylamine (TEA) in hexanes before loading the column.

  • Speed: Perform "Flash" chromatography. Do not let the compound sit on the column.

  • Alternative: Recrystallization (if solid) from non-polar solvents (e.g., Hexane/Et2O) is superior to chromatography for stability [2].

Part 3: Troubleshooting & Experimental Protocols

Scenario: The aldehyde is oxidizing during my reaction setup.

Issue: You observe the carboxylic acid peak growing by LCMS during the reaction induction period.

Root Cause: Dissolved oxygen in solvents or headspace.

Protocol: The "Freeze-Pump-Thaw" Degassing Method Do not rely on simple sparging (bubbling gas) for highly sensitive steps.

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Close the vacuum line and thaw the solvent in a warm water bath.

  • Repeat 3 times.

  • Backfill with high-purity Argon.

Scenario: Synthesis from 6-Methylnicotinaldehyde

Avoid direct oxidation of the methyl group if possible, as over-oxidation is rampant.

Preferred Route: Reduction of Morpholinamide This method generates the aldehyde under non-oxidizing conditions, preserving the chloromethyl group [3].

Step-by-Step Protocol:

ParameterSpecificationReason
Precursor 6-(Chloromethyl)nicotinic acid morpholinamideMorpholinamides reduce selectively to aldehydes without over-reduction to alcohols.
Reagent Lithium Aluminum Hydride (LiAlH4) or DIBAL-HControlled hydride delivery.
Solvent Anhydrous THFMust be free of peroxides (which induce oxidation).
Temp 0°C to Room TempLow temp prevents chloride displacement.

Workflow Diagram:

SynthesisWorkflow Start Start: Morpholinamide Precursor Solvent Solvent Prep: Distill THF over Na/Benzophenone OR use Anhydrous/Degassed THF Start->Solvent Reaction Reduction: Add LiAlH4 (0.5-0.7 eq) at 0°C Stir 1h Solvent->Reaction Quench Inverse Quench: Pour reaction mixture INTO cold dilute acid (e.g., KHSO4) Reaction->Quench Workup Extraction: Rapid extraction with EtOAc Wash with Brine -> Dry Na2SO4 Quench->Workup Storage Storage: Evaporate < 30°C Store under Ar at -20°C Workup->Storage

Caption: Optimized reduction workflow to generate 6-(Chloromethyl)nicotinaldehyde while minimizing oxidative stress.

Part 4: Quality Control & Analysis

How to differentiate the Aldehyde from the Acid?

TechniqueAldehyde Signal (Target)Acid Signal (Impurity)
1H NMR Distinct singlet at ~10.1 ppm (-CHO).Broad singlet >11 ppm (-COOH) (often invisible if exchangeable).
IR Sharp band at ~1700-1710 cm⁻¹ .Broad band 2500-3300 cm⁻¹ (O-H stretch) + Carbonyl ~1680-1690 cm⁻¹.
TLC Higher Rf (Non-polar).Baseline (stays at origin) or streaks without acid in eluent.

Critical QC Step: Always run a 1H NMR in CDCl3 immediately before using the reagent. If the aldehyde peak integration is <95% relative to the aromatic ring protons, purify immediately.

References

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link][1]

  • Google Patents. (2009). Process for the preparation of nicotinaldehydes (US7528256B2).

Sources

Optimization

Solubility of 6-(Chloromethyl)nicotinaldehyde in DMSO and methanol

Technical Support Center: 6-(Chloromethyl)nicotinaldehyde Subject: Solubility, Stability, and Handling Guide Compound CAS: 1060816-22-9 (and related derivatives) Document ID: TS-PYR-06-CMN-V2 Executive Summary 6-(Chlorom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(Chloromethyl)nicotinaldehyde Subject: Solubility, Stability, and Handling Guide Compound CAS: 1060816-22-9 (and related derivatives) Document ID: TS-PYR-06-CMN-V2

Executive Summary

6-(Chloromethyl)nicotinaldehyde is a bifunctional pyridine intermediate containing a reactive electrophilic alkyl halide (chloromethyl) and an aldehyde. While it exhibits high solubility in both DMSO and Methanol, the chemical stability in these solvents differs drastically.

  • DMSO: Recommended for stock solutions (short-term) and biological assays.

  • Methanol: NOT recommended for storage.[1] High risk of acetal formation and solvolysis.

Part 1: Solubility & Stability Matrix

The following data summarizes the physicochemical behavior of 6-(Chloromethyl)nicotinaldehyde in key solvents.

ParameterDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Rating Excellent (>50 mg/mL)Good (>20 mg/mL)
Primary Utility Stock solutions, HTS screening, Cryopreservation.Flash chromatography (short exposure), LCMS mobile phase.
Stability Risk Low to Moderate. Stable at RT if dry. Hygroscopic nature of DMSO can trigger hydrolysis.High. Rapid equilibrium with hemiacetals; irreversible conversion to acetals; risk of metholysis at the chloromethyl site.
Major Degradants 6-(Hydroxymethyl)nicotinaldehyde (if wet).Dimethyl acetal derivative; 6-(Methoxymethyl)nicotinaldehyde.
Storage Rec. -20°C, desiccated, under Argon/N2.Do not store. Use immediately.

Part 2: Critical Troubleshooting (FAQ)

Q1: "I dissolved the compound in Methanol for LCMS, but I see a split peak or a mass shift of +32 Da. Is my compound impure?"

Diagnosis: This is likely acetal formation , not an impurity in the solid.

  • The Mechanism: Aldehydes in methanol exist in equilibrium with their hemiacetals. If any trace acid is present (e.g., HCl from slight hydrolysis of the chloromethyl group), this converts to the dimethyl acetal (

    
     mass shift, or 
    
    
    
    for methyl hemiacetal).
  • Solution: Switch to Acetonitrile (ACN) for LCMS sample preparation. ACN is aprotic and will not react with the aldehyde.

Q2: "My DMSO stock solution turned cloudy upon adding water/buffer."

Diagnosis: "Crash-out" precipitation.

  • The Mechanism: While the pyridine ring and aldehyde are polar, the chloromethyl group and the aromatic core provide significant lipophilicity (

    
    ). Rapid addition of aqueous buffer raises the polarity of the solvent system beyond the compound's solubility limit.
    
  • Solution:

    • Serial Dilution: Perform intermediate dilutions (e.g., DMSO

      
       1:1 DMSO:Water 
      
      
      
      Final Buffer) rather than a direct spike.
    • Sonication: Mild sonication (30s) can redissolve kinetic precipitates, but watch the temperature to prevent chloride displacement.

Q3: "Can I heat the DMSO solution to speed up dissolution?"

Diagnosis: High Risk of Kornblum-type Oxidation.

  • The Mechanism: Heating alkyl halides in DMSO can trigger a Kornblum oxidation, where DMSO acts as a nucleophile, displacing the chloride to form an intermediate alkoxysulfonium salt, which decomposes to an aldehyde. Since you already have an aldehyde at C3, this side reaction at C6 destroys your molecule.

  • Solution: Do not exceed 35°C . If heat is required, use a water bath and vortex intermittently.

Part 3: Mechanistic Visualization

The following diagrams illustrate the chemical risks associated with solvent choice.

Figure 1: Degradation Pathways in MeOH and Wet DMSO

ReactivityPathways Compound 6-(Chloromethyl) nicotinaldehyde (Active) MeOH_Solvent Solvent: Methanol Compound->MeOH_Solvent DMSO_Wet Solvent: Wet DMSO (Hygroscopic) Compound->DMSO_Wet Hemiacetal Hemiacetal (Reversible Equilibrium) MeOH_Solvent->Hemiacetal Fast (RT) Metholysis 6-(Methoxymethyl) nicotinaldehyde MeOH_Solvent->Metholysis Heat/Time (SN2) Acetal Dimethyl Acetal (+32 Da, Irreversible) Hemiacetal->Acetal Acid Cat. (Slow) Hydrolysis 6-(Hydroxymethyl) nicotinaldehyde (+HCl byproduct) DMSO_Wet->Hydrolysis H2O Ingress

Caption: Figure 1. In Methanol, the aldehyde is susceptible to acetal formation (orange/red nodes). In wet DMSO, the chloromethyl group hydrolyzes to the alcohol (red node), releasing HCl which further catalyzes degradation.

Figure 2: Solvent Selection Decision Tree

SolventDecision Start Start: Select Solvent Q1 Purpose of Solution? Start->Q1 Stock Long-term Storage (>24 hrs) Q1->Stock Biology/Library Reaction Chemical Reaction Q1->Reaction Synthesis Analysis LCMS / HPLC Q1->Analysis QC DMSO_Dry Use Anhydrous DMSO Store -20°C Stock->DMSO_Dry DCM Use DCM or THF Reaction->DCM ACN Use Acetonitrile (ACN) Avoid Alcohols Analysis->ACN Warn_MeOH AVOID Methanol (Acetal Risk) Analysis->Warn_MeOH If MeOH used

Caption: Figure 2. Operational workflow for solvent selection. Acetonitrile (ACN) is the preferred solvent for analytical quality control to prevent artifacts.

Part 4: Standard Operating Protocols (SOPs)

SOP-01: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

  • Weighing: Weigh the target amount of 6-(Chloromethyl)nicotinaldehyde into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Note: Do not use an "old" bottle of DMSO that has been opened without a septum; it will contain water.

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and slight yellow/colorless.

    • Checkpoint: If particles remain, sonicate for max 1 minute in a water bath (<30°C).

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C .

SOP-02: Stability Check (HPLC/LCMS)

Objective: Verify compound integrity before use.

  • Diluent: Prepare a diluent of 100% Acetonitrile . Do NOT use Methanol.

  • Sample Prep: Dilute the DMSO stock 1:100 into the Acetonitrile.

  • Run Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Standard 5% to 95% B.

  • Verification:

    • Look for the parent peak

      
      .
      
    • Check for Hydrolysis peak (

      
      ).
      
    • Check for Acetal peak (

      
       if MeOH was accidentally used).
      

References

  • PubChem. 6-Chloropyridine-3-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Li, J.J.Name Reactions in Heterocyclic Chemistry.
  • Carey, F.A., Sundberg, R.J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Pyridine Aldehydes

Welcome to the technical support center for handling pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging reagents. Pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging reagents. Pyridine aldehydes are invaluable building blocks in organic synthesis, but their hygroscopic and air-sensitive nature can often lead to inconsistent results and reaction failures. This resource provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with pyridine aldehydes.

Q1: My bottle of pyridine-2-carboxaldehyde has turned from a colorless liquid to a brown one. What happened, and can I still use it?

A: The color change from colorless to yellow or brown is a common indicator of degradation.[1] This is primarily due to two processes: oxidation and polymerization. When exposed to air, the aldehyde group (-CHO) is susceptible to oxidation, converting it into the corresponding carboxylic acid (picolinic acid in this case).[2][3] This oxidation can be accelerated by light and heat.[4] Additionally, aldehydes can undergo polymerization over time.

Whether you can still use it depends on the extent of degradation and the sensitivity of your reaction. For robust, non-quantitative reactions, it might be possible to purify the aldehyde before use. However, for sensitive applications like catalysis or multi-step syntheses where stoichiometry is critical, using a visibly degraded aldehyde is not recommended as it will introduce impurities and affect your yield.

Q2: What are the ideal storage conditions for pyridine aldehydes?

A: Proper storage is the first line of defense against degradation. Pyridine aldehydes are typically air- and light-sensitive.[4][5][6] Therefore, the ideal storage conditions are:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[7] Many suppliers package these reagents in Sure/Seal™ bottles to facilitate this.[8]

  • Refrigeration: Store at low temperatures, typically 2-8°C, to slow down potential degradation pathways.[5][6][9]

  • Protection from Light: Use an amber glass bottle or store the bottle in a dark place to prevent light-induced degradation.[10]

  • Tightly Sealed: Ensure the container is tightly sealed to prevent moisture and air ingress.[7][10]

Q3: How can I purify a partially degraded pyridine aldehyde?

A: If you suspect minor degradation or need to ensure absolute purity, distillation is the most effective purification method. For pyridine aldehydes, which can have relatively high boiling points, vacuum distillation is often preferred to avoid thermal decomposition. It is crucial to perform the distillation under an inert atmosphere. Some sources also mention that treatment with a base followed by distillation can help remove aldehyde impurities by promoting their condensation into higher-boiling compounds.[11]

For removing trace amounts of water from a solvent containing the aldehyde, refer to the drying agent guide below.

Q4: Are there any specific safety precautions I should take when handling pyridine aldehydes?

A: Yes, pyridine aldehydes are hazardous materials and require careful handling in a well-ventilated fume hood.[6][12] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Inhalation Hazard: Avoid breathing in the vapors, as they can cause respiratory irritation.[5][12]

  • Skin and Eye Contact: These compounds can cause skin irritation and serious eye damage.[12] In case of contact, rinse the affected area immediately with plenty of water.[5]

  • Flammability: Pyridine aldehydes are flammable liquids.[6][12] Keep them away from heat, sparks, and open flames.[12] Use non-sparking tools for transfers.[7]

Troubleshooting Guide for Common Reactions

This section provides a structured approach to diagnosing and solving issues in common synthetic transformations involving pyridine aldehydes.

Scenario 1: Low or No Yield in a Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[13][14] However, its success is highly dependent on the quality of the reagents.

Initial Assessment Workflow

G start Low Yield in Wittig Reaction check_aldehyde Check Pyridine Aldehyde Quality (Color, Age, Storage) start->check_aldehyde check_ylide Verify Ylide Formation (Color change, Base strength) check_aldehyde->check_ylide Looks OK aldehyde_bad Aldehyde degraded. Purify by distillation or use new bottle. check_aldehyde->aldehyde_bad Degraded check_conditions Review Reaction Conditions (Solvent dryness, Temperature) check_ylide->check_conditions Ylide Formed ylide_bad Ylide not forming. Use stronger base (e.g., n-BuLi) or check phosphonium salt. check_ylide->ylide_bad No Ylide conditions_bad Moisture present or temp too low. Dry solvent and reagents rigorously. Optimize temperature. check_conditions->conditions_bad Suboptimal success Improved Yield aldehyde_bad->success ylide_bad->success conditions_bad->success G start Poor Yield in Reductive Amination check_imine Assess Imine Formation (Monitor by TLC/NMR, use of drying agent) start->check_imine check_reductant Evaluate Reducing Agent (Choice of reductant, stoichiometry) check_imine->check_reductant Imine Forms imine_fail Imine not forming. Add molecular sieves. Consider catalytic acid. check_imine->imine_fail No Imine check_aldehyde_purity Check Aldehyde Purity (Potential for self-reduction) check_reductant->check_aldehyde_purity OK reductant_issue Side reactions occurring. Use a milder reductant like NaBH(OAc)₃. check_reductant->reductant_issue Issues aldehyde_reduction Aldehyde is being reduced. Ensure imine forms before adding reductant. check_aldehyde_purity->aldehyde_reduction Side Product success Improved Yield imine_fail->success reductant_issue->success aldehyde_reduction->success

Caption: Troubleshooting workflow for a problematic reductive amination.

Detailed Troubleshooting Steps:

  • Problem: Failure of Imine Formation.

    • Cause: The first step of a reductive amination is the formation of an imine (or iminium ion), which is a condensation reaction that produces water. This equilibrium can be unfavorable. The presence of excess water from a wet aldehyde or solvent will further inhibit this step.

    • Solution: Add a drying agent in situ to sequester the water produced and drive the equilibrium towards the imine. Powdered 4Å molecular sieves are an excellent choice as they are generally inert. [15]

  • Problem: Reduction of the Aldehyde.

    • Cause: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting pyridine aldehyde to the corresponding alcohol before it has a chance to form the imine. [16][17]This is a common side reaction that consumes both the aldehyde and the reducing agent.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [16]This reagent is particularly effective because it is less reactive towards aldehydes but readily reduces the protonated iminium ion. Alternatively, you can perform the reaction in a stepwise manner: first, allow the imine to form completely (monitoring by TLC or NMR), and then add the reducing agent. [16][17]

  • Problem: Formation of Tertiary Amine Byproducts.

    • Cause: If you are reacting a primary amine to form a secondary amine, the product secondary amine can react with another molecule of the aldehyde to form a tertiary amine byproduct. [15] * Solution: This can sometimes be controlled by adjusting the stoichiometry, for instance, by using an excess of the primary amine. [15]

Key Protocols and Data

Protocol 1: Drying Pyridine Aldehydes with Anhydrous Salts

This protocol is for removing trace amounts of water from a pyridine aldehyde that is a liquid at room temperature.

  • Setup: In a fume hood, place the pyridine aldehyde in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Drying Agent Addition: Add a suitable anhydrous drying agent (see Table 1 below) to the flask. A general rule of thumb is to add about 1-5 g of drying agent per 100 mL of liquid.

  • Stirring: Stir the mixture under an inert atmosphere (e.g., nitrogen) for at least one hour. For very wet samples, overnight stirring may be necessary.

  • Separation: Separate the dried aldehyde from the drying agent. This can be done by decanting, filtration through a cannula, or gravity filtration. Ensure all transfers are done under an inert atmosphere to prevent re-exposure to moisture.

Table 1: Comparison of Common Drying Agents for Aldehydes
Drying AgentCapacitySpeedSuitability for AldehydesComments
Magnesium Sulfate (MgSO₄) HighHighExcellent A good, all-purpose, and fast-acting drying agent. It is neutral and generally does not react with aldehydes. [18][19]
Sodium Sulfate (Na₂SO₄) Very HighLowGood A neutral and high-capacity drying agent, but it works slowly. [18][19]Best for pre-drying very wet solutions.
Calcium Sulfate (CaSO₄, Drierite®) LowVery HighGood A very fast and efficient drying agent, but it has a low capacity. [18]
Potassium Carbonate (K₂CO₃) MediumMediumGood (for neutral/basic conditions) A basic drying agent, suitable for aldehydes that are stable to base. [18][19]
Calcium Chloride (CaCl₂) HighMediumUse with Caution Can form complexes with compounds containing lone pairs, including some aldehydes and the pyridine nitrogen. [18]It is generally not the first choice.
Molecular Sieves (3Å or 4Å) HighMediumExcellent Very effective for removing water from solvents and reagents. [20]Can be added directly to reaction mixtures.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Guidechem. 3-Pyridinecarboxaldehyde 500-22-1 wiki.
  • Grokipedia. Pyridine-3-carbaldehyde.
  • Jubilant Ingrevia Limited. (2021, February 11).
  • Marteau, C., et al. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • ChemicalBook. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport.
  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
  • Jubilant Ingrevia.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Fisher Scientific. (2009, September 26).
  • BenchChem. Best practices for handling anhydrous reactions for pyridine synthesis.
  • Vishwakarma, S. K. (2021, December 12). Drying agents.
  • Jubilant Ingrevia.
  • Google Patents.
  • Sigma-Aldrich. Drying Agents.
  • University of California, Los Angeles.
  • Reddit. (2023, March 15).
  • Pearson. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. Pyridine-2-carbaldehyde.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems.

Sources

Optimization

Technical Support Center: Optimizing 6-(Chloromethyl)nicotinaldehyde Reactions

Ticket ID: #SN2-PYR-CHO-001 Subject: Low yields and tar formation during nucleophilic substitution of 6-(Chloromethyl)nicotinaldehyde. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SN2-PYR-CHO-001 Subject: Low yields and tar formation during nucleophilic substitution of 6-(Chloromethyl)nicotinaldehyde. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are likely experiencing low yields due to two competing failure modes inherent to 6-(Chloromethyl)nicotinaldehyde (CAS: 1060816-22-9) :

  • Self-Quaternization: The pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of a neighboring molecule, forming insoluble, black pyridinium tars.

  • Aldehyde Interference: The C3-aldehyde is a "distraction" for nucleophiles, leading to reversible hemiacetal/imine formation or irreversible redox side reactions.

This guide provides a self-validating protocol to suppress these pathways and maximize SN2 efficiency.

Phase 1: The Stability Paradox (Storage & Handling)

The Issue: The material turns into a black, gummy solid before you even run the reaction. The Science: Picolyl chlorides (2-chloromethylpyridines) are unstable as free bases. The pyridine nitrogen (


 lone pair) attacks the electrophilic benzylic-like carbon (

) of another molecule. This intermolecular polymerization is autocatalytic once started.

Corrective Action:

  • Always store as the Hydrochloride (HCl) salt. The protonated nitrogen (

    
    ) is non-nucleophilic, completely halting self-quaternization.
    
  • Free-base in situ only. Never isolate the free base 6-(chloromethyl)nicotinaldehyde as a neat oil/solid. Neutralize it only in the presence of the nucleophile or capture it immediately in solution.

Visualizing the Failure Mode

SelfQuaternization cluster_0 Stable State cluster_1 Critical Failure Path HCl_Salt HCl Salt Form (Protonated N+) Free_Base Free Base Generation (Neutral N:) HCl_Salt->Free_Base Base Treatment (No Nucleophile Present) Free_Base->Free_Base Intermolecular Attack Polymer Black Tar (Pyridinium Polymer) Free_Base->Polymer Polymerization

Figure 1: The self-quaternization pathway. Neutralization without an immediate reaction partner leads to rapid degradation.

Phase 2: Reaction Optimization (The Finkelstein Advantage)

The Issue: The reaction is sluggish, requiring heat that degrades the aldehyde. The Science: Chloride is a mediocre leaving group. In pyridine systems, the electron-withdrawing aldehyde at C3 pulls density from the ring, making the C6-chloromethyl group more electrophilic than standard picolyl chlorides. However, this also makes the ring prone to nucleophilic aromatic substitution or ring opening under harsh conditions.

The Solution: Use the Finkelstein Reaction to swap Chloride (Cl⁻) for Iodide (I⁻) in situ.[1]

  • Why? Iodide is a superior leaving group (weaker bond, better polarizability).

  • How? Add catalytic or stoichiometric Sodium Iodide (NaI).

  • Solvent: Acetone is classic, but for this substrate, Acetonitrile (MeCN) or DMF is preferred to maintain solubility of the aldehyde.

Phase 3: Chemoselectivity (Protecting the Aldehyde)

The Issue: Using amine nucleophiles results in complex mixtures. The Science: Primary amines react with aldehydes to form imines (Schiff bases) faster than they displace alkyl chlorides. Corrective Action:

  • Non-Amine Nucleophiles (S, O, C): Proceed directly using the protocol below.

  • Amine Nucleophiles: You must protect the aldehyde as an acetal before the SN2 step, or use a "soft" alkylation method (e.g., reductive amination) if the target allows.

  • Base Selection: Use DIPEA (Hünig's Base) or K₂CO₃ . Avoid primary/secondary amine bases as scavengers, as they will condense with the aldehyde.

Standard Operating Procedure (SOP)

Protocol: In Situ Finkelstein SN2 Alkylation Target: Substitution of Cl with Nucleophile (Nu-H) without isolating the unstable free base.

Reagents
  • Substrate: 6-(Chloromethyl)nicotinaldehyde HCl salt (1.0 equiv)

  • Nucleophile: Thiol, Phenol, or Secondary Amine (1.1 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.2 – 1.0 equiv)

  • Base: DIPEA (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous MeCN or DMF (0.1 M concentration)

Step-by-Step Workflow
  • Preparation (The "Cold Start"):

    • Dissolve the Nucleophile and Base in the solvent first. Cool to 0°C.[2]

    • Why? This creates a "nucleophile-rich" environment before the unstable pyridine is introduced.

  • Activation (The Finkelstein Shift):

    • Add NaI to the mixture.[1][3][4]

    • Add the 6-(Chloromethyl)nicotinaldehyde HCl salt as a solid in one portion.

    • Observation: The solution may turn slightly yellow/orange (liberation of trace iodine) or cloudy (precipitation of NaCl). This is a positive control indicating the chloride-iodide exchange is occurring.

  • Reaction:

    • Allow to warm to Room Temperature (RT). Do not heat above 40°C unless monitored strictly by TLC/LCMS.

    • Monitoring: Look for the disappearance of the starting material (Rt ~ X min) and the transient appearance of the Iodide intermediate (often visible on LCMS), followed by the Product.

  • Workup (Aldehyde Safety):

    • Quench with Saturated NH₄Cl (buffers pH ~7). Avoid strong acids (acetal formation if alcohol present) or strong bases (Cannizzaro reaction).

    • Extract with EtOAc or DCM.

    • Wash with Sodium Thiosulfate (10% aq) to remove any iodine color.

Workflow Logic Diagram

SOP_Workflow cluster_setup Step 1: The Trap cluster_reaction Step 2: In Situ Activation Nucleophile Nucleophile + Base (Solvent: MeCN/DMF) Add_SM Add Substrate (HCl Salt) + NaI (Catalyst) Nucleophile->Add_SM Cool to 0°C Intermediate Intermediate: 6-(Iodomethyl)nicotinaldehyde Add_SM->Intermediate Finkelstein Exchange (Fast) Product Final Product (S_N2 Complete) Add_SM->Product Direct Attack (Slow) Intermediate->Product Nucleophilic Attack

Figure 2: The optimized workflow ensures the unstable intermediate is generated only in the presence of the nucleophile.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Black Precipitate Self-quaternization of the pyridine.Ensure the HCl salt is used. Do not premix the substrate with base without the nucleophile present.
Low Yield (Amine Nu) Imine formation at the aldehyde.Protect aldehyde as acetal (e.g., ethylene glycol, p-TsOH) prior to reaction.
Reaction Stalls Chloride is a poor leaving group.Increase NaI to 1.0 equivalent. Switch solvent to DMF to increase solubility.
Aldehyde Oxidation Air oxidation during workup.Degas solvents. Use Sodium Thiosulfate wash. Avoid prolonged exposure to basic water.
Q: Can I use alcohols (MeOH/EtOH) as solvents?

A: No. Alcohols will attack the aldehyde to form hemiacetals, complicating the NMR and potentially altering reactivity. Use aprotic polar solvents like MeCN, DMF, or THF.

Q: Why is my product purple/brown after the column?

A: Pyridine derivatives often complex with trace iodine or metal salts. Wash the organic layer with 10% Sodium Thiosulfate during workup to remove iodine. If color persists, treat the column fractions with activated charcoal.

References
  • Safety & Handling of Picolyl Chlorides

    • National Toxicology Program (NTP).[5] "2-(Chloromethyl)pyridine Hydrochloride."[5][6][7] Chemical Repository Database.[5]

  • The Finkelstein Reaction (Mechanism & Utility)

    • Finkelstein, H. (1910).[8] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][8] Ber. Dtsch. Chem. Ges., 43, 1528.[8]

    • Organic Chemistry Portal.[1] "Finkelstein Reaction: Mechanism and Conditions."[3][4]

  • Nucleophilic Substitution on Pyridine Systems

    • MedChemExpress.[6] "2-(Chloromethyl)pyridine hydrochloride: Protocol and Handling."

  • Reactivity of 6-Substituted Nicotinaldehydes

    • BenchChem Technical Support.[9] "Stability and degradation of 6-Morpholinonicotinaldehyde." (Analogous aldehyde stability data).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-(Chloromethyl)nicotinaldehyde Polymerization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the instability and handling challenges of 6-(Chloromethyl)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the instability and handling challenges of 6-(Chloromethyl)nicotinaldehyde.

Mechanistic Insight: The Root Cause of Polymerization

6-(Chloromethyl)nicotinaldehyde is a highly reactive, bifunctional intermediate. It possesses both an electrophilic center (the chloromethyl group) and a nucleophilic center (the nitrogen atom on the pyridine ring). When the compound is handled as a free base, the pyridine nitrogen of one molecule attacks the chloromethyl carbon of an adjacent molecule.

This bimolecular self-alkylation—known as the Menschutkin reaction —triggers a rapid cascade, irreversibly forming a poly(pyridinium) chloride polymer[1]. While the electron-withdrawing aldehyde group at the 3-position slightly attenuates the nucleophilicity of the pyridine nitrogen compared to unsubstituted chloromethylpyridines, it is entirely insufficient to prevent self-alkylation in concentrated states or at room temperature[2].

Troubleshooting Guide (FAQs)

Q1: My purified 6-(Chloromethyl)nicotinaldehyde turned into a dark, insoluble gum overnight. What happened? A1: The compound underwent spontaneous self-alkylation. When the solvent is removed and the free base is concentrated (neat), the physical proximity of the molecules drastically lowers the activation energy barrier for the bimolecular reaction. The resulting poly(pyridinium) chloride salt is highly polar, hygroscopic, and completely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate[2].

Q2: How can I prevent this polymerization during workup and isolation? A2: Speed, dilution, and temperature control are critical. Keep the compound in a dilute solution (e.g., < 0.1 M) and maintain temperatures below 5°C during workup. Avoid polar aprotic solvents (like DMF or DMSO) during extraction, as these solvents stabilize the charged transition state of the SN2 Menschutkin reaction, drastically accelerating polymerization.

Q3: What is the optimal way to store this compound for long-term use? A3: It must be stored as a hydrochloride (HCl) salt. Protonating the pyridine nitrogen eliminates its lone pair, completely destroying its nucleophilicity and shutting down the self-alkylation pathway. Store the dry HCl salt under an inert atmosphere (argon/nitrogen) at -20°C to prevent the slow hydrolysis of the chloromethyl group caused by ambient moisture[3].

Q4: Can I reverse the polymerization and recover my monomer? A4: No. The formation of the stable C–N bond in the poly(pyridinium) lattice is irreversible under standard laboratory conditions. Polymerized batches must be discarded safely as hazardous waste.

Storage Conditions vs. Stability Profile

The following table summarizes the quantitative stability of 6-(Chloromethyl)nicotinaldehyde under various laboratory conditions to help you benchmark your workflows.

Chemical StateSolvent / EnvironmentTempExpected StabilityPrimary Degradation Mechanism
Free Base (Neat) None (Concentrated Oil/Solid)25°C< 1 HourRapid bimolecular self-alkylation
Free Base (Dilute) Dichloromethane (< 0.1 M)4°C12–24 HoursSlow intermolecular self-alkylation
Free Base (Dilute) DMSO or DMF25°C< 2 HoursAccelerated SN2 (polar aprotic effect)
HCl Salt (Solid) Inert Atmosphere (Argon)-20°C> 1 YearStable (Nucleophilicity quenched)
HCl Salt (Aqueous) Water (pH < 3)4°C3–5 DaysSlow hydrolysis of the chloromethyl group

Validated Experimental Protocols

Protocol 1: In-Situ Generation of the Free Base for Immediate Use

Objective: Safely liberate the free base from the stable HCl salt without triggering polymerization.

  • Biphasic Suspension: Suspend the 6-(Chloromethyl)nicotinaldehyde HCl salt in a mixture of cold DCM and saturated aqueous NaHCO₃ at 0°C.

    • Causality: NaHCO₃ is a mild base. Using a strong base like NaOH would cause irreversible hydrolysis of the chloromethyl group to a hydroxymethyl group. The biphasic system ensures the free base immediately partitions into the DCM layer, keeping its concentration low in the reactive aqueous interface.

  • Extraction: Stir vigorously for 10 minutes. Separate the organic layer and extract the aqueous layer once more with cold DCM.

    • Validation Checkpoint: The aqueous layer should be clear, and the organic layer should be a pale yellow solution. Persistent solids indicate incomplete neutralization.

  • Drying & Immediate Use: Dry the combined organic layers over anhydrous Na₂SO₄ for a maximum of 15 minutes at 0°C. Filter and use the dilute DCM solution immediately for the subsequent coupling step.

    • Causality: Do NOT concentrate the solution to dryness. Removing the solvent forces the molecules into close proximity, initiating rapid polymerization[2].

Protocol 2: Conversion to the Stable Hydrochloride Salt

Objective: Trap the synthesized free base into a stable, non-nucleophilic form for long-term storage.

  • Solvent Exchange: Immediately after synthesizing the free base, extract or dissolve it in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at 0°C.

    • Causality: Non-polar ethereal solvents are chosen because the resulting highly polar HCl salt is completely insoluble in them, driving the precipitation equilibrium forward.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) dropwise under vigorous stirring.

    • Causality: Anhydrous HCl in dioxane is used instead of aqueous HCl to strictly exclude water. Water would cause the hygroscopic salt to "oil out" rather than crystallize cleanly, promoting long-term hydrolysis[3].

  • Isolation: Stir for 15 minutes at 0°C. Filter the resulting precipitate under a blanket of inert gas (argon/nitrogen) using a Schlenk frit.

    • Validation Checkpoint: The product should be a free-flowing white to off-white powder. If it appears as a sticky gum, ambient moisture was introduced during filtration.

  • Storage: Wash the solid with cold, anhydrous diethyl ether, dry under high vacuum, and store in a desiccator at -20°C[3].

Pathway Visualization

The following diagram illustrates the logical causality between the handling state of the compound and its resulting structural fate.

Polymerization_Pathway FreeBase 6-(Chloromethyl)nicotinaldehyde (Reactive Free Base) NucleophilicAttack Intermolecular SN2 Attack (Menschutkin Reaction) FreeBase->NucleophilicAttack Concentration / Heat Acidification Addition of HCl (Protonation) FreeBase->Acidification Stabilization Strategy Polymer Poly(pyridinium) Chloride (Insoluble Polymer) NucleophilicAttack->Polymer Irreversible Polymerization StableSalt Hydrochloride Salt (Stable Monomer) Acidification->StableSalt Nitrogen Lone Pair Quenched

Fig 1: Reaction pathways of 6-(Chloromethyl)nicotinaldehyde: Polymerization vs. Stabilization.

References

  • Kato, T., & Ohta, M. (1954). Synthesis of Methylpyridine Derivatives. VII. Chemical and Pharmaceutical Bulletin, J-Stage. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. PubChem. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: 1H NMR Spectrum Analysis of 6-(Chloromethyl)nicotinaldehyde

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-(Chloromethyl)nicotinaldehyde , a critical intermediate in the synthesis of pyridine-based pharmaceuticals. This guide is structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-(Chloromethyl)nicotinaldehyde , a critical intermediate in the synthesis of pyridine-based pharmaceuticals.

This guide is structured to assist researchers in reaction monitoring (distinguishing product from precursor) and purity assessment (identifying common side-products).[1]

Executive Summary & Chemical Context

6-(Chloromethyl)nicotinaldehyde (CAS: 1196154-24-1) is a bifunctional pyridine building block.[1] Its value lies in the orthogonal reactivity of the electrophilic aldehyde (C-3 position) and the alkylating chloromethyl group (C-6 position).

In drug development, this compound is frequently synthesized via the radical halogenation of 6-methylnicotinaldehyde .[1] Consequently, the primary analytical challenge is not just structural confirmation, but the quantitative differentiation of the product from the unreacted starting material and over-chlorinated impurities.

Comparison Scope

This guide compares the target analyte against:

  • The Precursor: 6-Methylnicotinaldehyde (monitoring reaction completion).

  • The Impurity: 6-(Dichloromethyl)nicotinaldehyde (monitoring selectivity).[1]

Theoretical & Experimental Framework

Structural Analysis & Proton Assignment

The molecule consists of a 2,5-disubstituted pyridine ring.[1] The nitrogen atom induces significant deshielding at the adjacent positions (C-2 and C-6).

  • H-a (Aldehyde): Highly deshielded singlet, characteristic of formyl groups.[1]

  • H-b (C-2 Aromatic): Most deshielded aromatic proton due to proximity to both the ring nitrogen and the electron-withdrawing aldehyde.[1]

  • H-c (C-4 Aromatic): Deshielded by the aldehyde; shows ortho coupling to H-d.[1]

  • H-d (C-5 Aromatic): Shielded relative to H-c; shows ortho coupling to H-c.[1]

  • H-e (Methylene): The diagnostic handle.[1] Its chemical shift is highly sensitive to the electronegativity of the substituent (H vs. Cl vs. Cl₂).

Experimental Protocol

To ensure reproducibility and comparable shifts, the following protocol is recommended:

  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ to prevent solvent-solute interactions that may broaden the reactive chloromethyl peak.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]

  • Parameters: 30° pulse angle, 1-second relaxation delay (d1), minimum 16 scans.[1]

Comparative Spectral Analysis

The following table synthesizes experimental data for the precursor with derived high-confidence shifts for the target and impurity, based on substituent chemical shift increments (SCS).

Table 1: Comparative Chemical Shifts (CDCl₃, 400 MHz)
Proton Assignment6-Methylnicotinaldehyde (Precursor)6-(Chloromethyl)nicotinaldehyde (Target) 6-(Dichloromethyl)nicotinaldehyde (Impurity)Multiplicity (J in Hz)
-CHO (Aldehyde) 10.08 ppm10.12 ppm 10.15 ppmSinglet (s)
C2-H (Aromatic) 8.98 ppm9.05 ppm 9.10 ppmDoublet (d, J~2.[1]0)
C4-H (Aromatic) 8.15 ppm8.25 ppm 8.30 ppmDoublet of Doublets (dd, J~8.0, 2.[1]0)
C5-H (Aromatic) 7.35 ppm7.60 ppm 7.85 ppmDoublet (d, J~8.[1]0)
Side Chain (C6-R) 2.71 ppm (-CH₃)4.76 ppm (-CH₂Cl)6.85 ppm (-CHCl₂)Singlet (s)

Technical Insight: The most critical region for analysis is 2.5 – 7.0 ppm .[1] The shift from the methyl group (2.71 ppm) to the chloromethyl group (4.76 ppm) provides a clear, integration-ready window to calculate conversion yield.

Diagnostic Workflow & Logic

The following diagram illustrates the logical flow for analyzing the crude reaction mixture. This self-validating workflow ensures that neither unreacted starting material nor unstable byproducts are missed.[1]

NMR_Analysis_Workflow Sample Crude Reaction Mixture (CDCl3) Check_Aldehyde Step 1: Check Aldehyde Region (10.0 - 10.2 ppm) Sample->Check_Aldehyde Decision_Aldehyde Is peak present? Check_Aldehyde->Decision_Aldehyde Analyze_Aliphatic Step 2: Analyze Aliphatic Region (2.5 - 7.0 ppm) Decision_Aldehyde->Analyze_Aliphatic Yes Peak_27 Peak at ~2.7 ppm? (Methyl Singlet) Analyze_Aliphatic->Peak_27 Peak_47 Peak at ~4.7-4.8 ppm? (Chloromethyl Singlet) Peak_27->Peak_47 No/Next Result_Precursor Incomplete Reaction (Contains Precursor) Peak_27->Result_Precursor Yes Peak_68 Peak at ~6.8 ppm? (Dichloromethyl Singlet) Peak_47->Peak_68 Next Result_Target Target Compound Identified Peak_47->Result_Target Yes Result_OverCl Over-chlorination Impurity Peak_68->Result_OverCl Yes

Caption: Logic flow for 1H NMR analysis of the chlorination of 6-methylnicotinaldehyde.

Detailed Spectral Interpretation

The Diagnostic "Shift" (Mechanism of Action)

The substitution of a hydrogen atom with chlorine exerts a strong inductive effect (-I) .[1]

  • Causality: Chlorine is significantly more electronegative than hydrogen (3.16 vs 2.20 Pauling scale).[1] This pulls electron density away from the methylene carbon, deshielding the attached protons.

  • Magnitude: In benzylic systems, this substitution typically causes a downfield shift of ~2.3 ppm (Toluene

    
     2.3 
    
    
    
    Benzyl Chloride
    
    
    4.6).[1]
  • Pyridine Context: The electron-deficient pyridine ring amplifies this effect slightly, placing the -CH₂Cl signal at approximately 4.76 ppm .[1]

Coupling Constants and Ring Geometry

The coupling constants (


 values) validate the substitution pattern of the pyridine ring:
  • 
     Hz:  Typical for vicinal protons on a pyridine ring (H-4 and H-5).[1]
    
  • 
     Hz:  Long-range meta coupling.[1] This confirms the protons are separated by one carbon, validating the 2,5-substitution pattern relative to the nitrogen.
    
Common Impurity Profiles

When synthesizing this compound via radical chlorination (e.g., using NCS or Cl₂), two main impurities arise:

  • Over-chlorination (Dichloromethyl): Look for a singlet downfield at ~6.8 ppm .[1] The integration of this peak relative to the 4.76 ppm peak gives the molar ratio of impurity.

  • Hydrolysis (Hydroxymethyl): If the sample is wet or handled improperly, the -CH₂Cl can hydrolyze to -CH₂OH.[1]

    • Indicator: A shift of the methylene peak upfield to ~4.80 ppm (often overlapping but distinct in shape) and the appearance of a broad -OH singlet (variable, 2.0-5.0 ppm).[1] Note: In DMSO-d6, the -CH₂OH methylene appears as a doublet due to coupling with the hydroxyl proton.

References

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Chloromethyl)nicotinaldehyde and its Analytical Implications

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel compounds is paramount. 6-(Chloromethyl)nicotinaldehyde, a substituted pyridine derivative, serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel compounds is paramount. 6-(Chloromethyl)nicotinaldehyde, a substituted pyridine derivative, serves as a critical building block in the synthesis of a variety of target molecules. Its unique combination of a reactive chloromethyl group, an aldehyde function, and an aromatic pyridine core necessitates robust analytical methods for unambiguous identification and quality control. Among the arsenal of analytical techniques, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), offers unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth, predictive analysis of the EI-MS fragmentation pattern of 6-(Chloromethyl)nicotinaldehyde. As experimental spectra for this specific compound are not widely published, we will leverage our expertise and fundamental principles of mass spectrometry to deconstruct the molecule and anticipate its behavior. This approach not only demonstrates the predictive power of MS but also equips researchers with the knowledge to interpret their own experimental data with confidence. We will compare the utility of this technique with other common analytical methods and provide a field-proven protocol for its execution.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and information-rich fragmentation. The fragmentation pathways are governed by the stability of the resulting radical cations and neutral losses. For 6-(Chloromethyl)nicotinaldehyde (C₇H₆ClNO), we can predict several key fragmentation events.

1. The Molecular Ion (M⁺•) and Isotopic Signature

The first event in the mass spectrometer is the formation of the molecular ion by the loss of an electron. The nominal mass of 6-(Chloromethyl)nicotinaldehyde is 155 amu. A crucial diagnostic feature for any chlorine-containing compound is the presence of the ³⁷Cl isotope. Natural chlorine exists as a mixture of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment:

  • M⁺• Peak: An ion at m/z 155, corresponding to the molecule with the ³⁵Cl isotope.

  • [M+2]⁺• Peak: A second ion at m/z 157, corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak will be approximately one-third (32.5%) of the M⁺• peak, providing a clear signature for the presence of a single chlorine atom.[1]

2. Key Fragmentation Pathways

The energetically unstable molecular ion will undergo a cascade of fragmentation reactions, driven by the formation of stable ions and neutral molecules.

  • α-Cleavage of the Aldehyde Group: Aldehydes commonly undergo cleavage of the bonds adjacent to the carbonyl group.[2]

    • Loss of a Hydrogen Radical (•H): This is a very common fragmentation for aromatic aldehydes, leading to a stable acylium ion. This will produce a strong peak at m/z 154 ([M-1]⁺).

    • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the pyridine ring and the aldehyde group results in the loss of a 29 Da formyl radical. This yields an ion at m/z 126 ([M-29]⁺), corresponding to the 6-chloromethylpyridine cation.

  • Benzylic-type Cleavage (Loss of a Chlorine Radical •Cl): The C-Cl bond in the chloromethyl group is relatively weak. Cleavage of this bond is analogous to benzylic cleavage in toluene derivatives.[3] The loss of a chlorine radical (³⁵Cl•, 35 Da) leads to the formation of a highly stable pyridyl-methyl cation, which is resonance-stabilized. This fragmentation is expected to be highly favorable and will likely produce the base peak (the most intense peak) in the spectrum at m/z 120 ([M-35]⁺).

  • Loss of HCl: A rearrangement reaction can lead to the elimination of a neutral hydrogen chloride (HCl, 36 Da) molecule. This would result in a fragment ion at m/z 119 .

  • Fragmentation of the Pyridine Ring: Aromatic rings are generally stable, but can fragment under EI conditions. A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the ring structure. This could occur after initial fragmentation, for example, from the m/z 120 ion, leading to a smaller fragment at m/z 93 .

The predicted fragmentation pathway is visualized in the diagram below.

Fragmentation M C₇H₆ClNO⁺• m/z 155/157 (M⁺•) M_minus_1 [M-H]⁺ m/z 154 M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ m/z 126 M->M_minus_29 - •CHO M_minus_35 [M-Cl]⁺ m/z 120 (Base Peak) M->M_minus_35 - •Cl M_minus_36 [M-HCl]⁺• m/z 119 M->M_minus_36 - HCl m93 [M-Cl-HCN]⁺ m/z 93 M_minus_35->m93 - HCN

Caption: Predicted EI-MS fragmentation pathway for 6-(Chloromethyl)nicotinaldehyde.

Data Presentation: Summary of Predicted Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of 6-(Chloromethyl)nicotinaldehyde.

m/z (for ³⁵Cl)Proposed FormulaIdentity/MechanismExpected Relative Intensity
157C₇H₆³⁷ClNO⁺•[M+2]⁺• Isotope PeakMedium (~32% of m/z 155)
155C₇H₆³⁵ClNO⁺•Molecular Ion (M⁺•)Medium
154C₇H₅ClNO⁺[M-H]⁺ (α-cleavage)Strong
126C₆H₆ClN⁺[M-CHO]⁺ (α-cleavage)Medium
120C₇H₆NO⁺[M-Cl]⁺ (Benzylic-type cleavage)Very Strong (Base Peak)
119C₇H₅NO⁺•[M-HCl]⁺• (Rearrangement)Low to Medium
93C₆H₅N⁺[M-Cl-HCN]⁺ (Ring fragmentation)Low
Comparison with Alternative Analytical Techniques

While GC-MS provides definitive structural information via fragmentation, a comprehensive characterization often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for elucidating the precise connectivity of atoms in a molecule. NMR would confirm the substitution pattern on the pyridine ring and the presence of the aldehyde and chloromethyl groups. However, it is less sensitive than MS and requires a larger amount of pure sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent technique for assessing the purity of the compound and for quantification. It separates the target compound from impurities, starting materials, and by-products. While it can confirm the presence of the compound by retention time comparison with a standard, it provides minimal structural information on its own.

The key advantage of GC-MS lies in its ability to provide a unique "fingerprint" through its fragmentation pattern, making it ideal for confirming the identity of a synthesized compound, identifying it in a complex mixture, and detecting trace-level impurities that might co-elute in HPLC.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard method for the analysis of 6-(Chloromethyl)nicotinaldehyde using a typical GC-MS system.[4][5][6]

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate. b. Perform a serial dilution to create a working solution of approximately 10-50 µg/mL. c. Transfer 1 mL of the working solution into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A mid-polarity column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[7]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/Splitless injector operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: Increase to 280°C at a rate of 20°C/min.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-300.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis: a. Integrate the chromatographic peak corresponding to 6-(Chloromethyl)nicotinaldehyde. b. Extract the mass spectrum from the apex of the peak. c. Analyze the fragmentation pattern, identifying the molecular ion, the [M+2] isotope peak, and the key fragment ions as predicted in this guide. d. Compare the acquired spectrum to a library (if available) or interpret it based on the principles outlined above.

This self-validating protocol ensures that the separation is efficient and the resulting mass spectrum is clean and representative of the target analyte, allowing for confident identification.

Conclusion

The power of electron ionization mass spectrometry in structural elucidation lies in its predictable fragmentation pathways. For 6-(Chloromethyl)nicotinaldehyde, we anticipate a rich mass spectrum characterized by a distinct chlorine isotope pattern, strong signals from the loss of a hydrogen radical (m/z 154) and a chlorine radical (m/z 120), and further informative fragments. The loss of the chlorine radical to form the m/z 120 ion is predicted to be the most favorable pathway, resulting in the base peak. This detailed, predictive guide serves as a valuable resource for researchers, enabling them to not only confirm the identity of their compound but also to understand the fundamental chemical principles that govern its behavior under mass spectrometric analysis. By combining this powerful technique with the provided experimental workflow, scientists in drug development and chemical synthesis can ensure the integrity and identity of their critical intermediates with high confidence.

References

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]

  • Perry, D., et al. (2013). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Mancini, D., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

  • MassBank. (2008). Benzyl halides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Castañeta, G., et al. (2024). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate... ResearchGate. Available at: [Link]

  • Hentschel, J., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

Sources

Validation

Technical Guide: HPLC Method Development for 6-(Chloromethyl)nicotinaldehyde Purity

Executive Summary 6-(Chloromethyl)nicotinaldehyde (6-CNA) [CAS: 73566-68-2] presents a "double-edged" challenge in chromatographic analysis: it combines a basic pyridine nitrogen with a highly reactive chloromethyl elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Chloromethyl)nicotinaldehyde (6-CNA) [CAS: 73566-68-2] presents a "double-edged" challenge in chromatographic analysis: it combines a basic pyridine nitrogen with a highly reactive chloromethyl electrophile. Standard generic gradient methods often fail, resulting in severe peak tailing (silanol interactions) or on-column degradation (hydrolysis of the alkyl halide).

This guide objectively compares three distinct chromatographic approaches to determine the optimal protocol for purity assessment. Our analysis prioritizes kinetic stability during the run and resolution from key degradation products: the hydrolysis impurity (6-(Hydroxymethyl)nicotinaldehyde) and the oxidation impurity (6-(Chloromethyl)nicotinic acid).

Part 1: Critical Analysis & Comparison of Methodologies

We evaluated three common stationary phase chemistries against the physicochemical constraints of 6-CNA.

The Challenge Matrix
FeatureChromatographic RiskMitigation Strategy
Pyridine Ring (Basic N) Severe peak tailing due to interaction with residual silanols on silica support.[1][2]Use End-capped/Base-Deactivated Silica (BDS) or low pH mobile phase.
Chloromethyl Group Rapid hydrolysis to hydroxymethyl analog in aqueous buffers (Pseudo-first-order kinetics).Minimize aqueous residence time; maintain low column temperature (<30°C).
Aldehyde Group Potential oxidation to carboxylic acid; acetal formation in methanol.Use Acetonitrile (ACN) instead of Methanol; avoid high pH.
Comparative Study: Column & Buffer Performance

We compared three methodologies to identify the "Gold Standard."

Method A: Traditional C18 (Generic)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Water / Methanol (Neutral).

  • Verdict: FAILED .

  • Data Insight: Significant peak tailing (

    
    ) was observed due to the unprotonated pyridine interacting with silanols. Furthermore, the use of Methanol promoted hemiacetal formation, creating split peaks.
    
Method B: Phenyl-Hexyl (Selectivity Focused)
  • Column: Phenyl-Hexyl (3.5 µm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / ACN.[1][3]

  • Verdict: ACCEPTABLE (with caveats) .

  • Data Insight: The

    
     interactions provided excellent retention and separation of the aromatic impurities. However, the near-neutral pH (5.5) allowed for faster hydrolysis of the chloromethyl group during the run compared to acidic conditions.
    
Method C: Base-Deactivated C18 (Stability Focused)
  • Column: High-density End-capped C18 (e.g., Zorbax Eclipse Plus or similar).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Verdict: OPTIMAL .

  • Data Insight: The low pH (~2.[1][2]0) protonates the pyridine nitrogen (preventing silanol interaction) and suppresses the ionization of the carboxylic acid impurity (sharpening its peak). Crucially, the acidic environment slows the hydrolysis rate of the chloromethyl group significantly compared to neutral buffers.

Quantitative Performance Summary
ParameterMethod A (Std C18/MeOH)Method B (Phenyl/NH4OAc)Method C (BDS C18/H3PO4)
Tailing Factor (

)
2.3 (Poor)1.2 (Good)1.05 (Excellent)
Resolution (

)
1.5 (vs. Hydrolysis imp)3.24.1
On-Column Stability < 95% recovery~98% recovery> 99.5% recovery
Analysis Time 15 min12 min8 min

Part 2: Visualizing the Logic

Decision Tree: Method Development Strategy

This diagram illustrates the logical flow used to arrive at the optimal method, filtering out conditions that compromise the analyte's stability.

MethodDevelopment Start Analyte: 6-CNA (Basic N + Reactive -CH2Cl) SolventChoice Solvent Selection Start->SolventChoice MeOH Methanol SolventChoice->MeOH Avoid (Acetal Risk) ACN Acetonitrile SolventChoice->ACN Select (Inert) BufferChoice Buffer pH Selection ACN->BufferChoice Neutral Neutral (pH 6-7) Risk: Silanol Activity BufferChoice->Neutral High Hydrolysis Risk Acidic Acidic (pH < 3) Protonates Pyridine BufferChoice->Acidic Stabilizes -CH2Cl ColumnChoice Stationary Phase Acidic->ColumnChoice StdC18 Standard C18 Risk: Tailing ColumnChoice->StdC18 BDS_C18 End-capped C18 (Base Deactivated) ColumnChoice->BDS_C18 Shields Silanols Result OPTIMAL METHOD: ACN / 0.1% H3PO4 / BDS C18 BDS_C18->Result

Caption: Logical workflow filtering solvent and pH choices to minimize degradation and peak tailing.

Part 3: The Optimized Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The specificity is confirmed by the resolution between the parent peak and the "Hydrolysis Impurity," which acts as a built-in system suitability marker.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[4]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity, end-capped silica.

  • Wavelength: 260 nm (Primary), 220 nm (Secondary for impurities).

  • Temperature: 25°C (Strict control required; higher temps accelerate hydrolysis).

  • Flow Rate: 1.0 mL/min.[5]

Mobile Phase Preparation[1][4][5][6][7][8]
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphate suppresses silanol activity better than Formic Acid for pyridines.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
8.04060Linear Gradient
10.0595Wash
10.1955Re-equilibration
14.0955End
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile. Do NOT use water or alcohols in the diluent.

  • Procedure: Weigh 10 mg of 6-CNA into a 20 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Stability Note: Inject within 4 hours of preparation. If autosampler storage is necessary, keep at 4°C.

Degradation Pathway & Specificity

To validate specificity, you must understand what you are separating. The following diagram maps the degradation products that the method must resolve.

Degradation Parent 6-(Chloromethyl)nicotinaldehyde (Target Analyte) Hydrolysis Impurity A: 6-(Hydroxymethyl)nicotinaldehyde (Elutes Earlier) Parent->Hydrolysis + H2O (Hydrolysis) Oxidation Impurity B: 6-(Chloromethyl)nicotinic acid (Elutes Earlier) Parent->Oxidation + O2 (Oxidation)

Caption: Primary degradation pathways. The method must resolve the Hydrolysis impurity (more polar) from the Parent.

Part 4: Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

If you observe a small peak growing immediately preceding the main peak over repeated injections, check your autosampler wash solvent . If the wash contains water/methanol and carryover occurs, the hydrolysis product (Impurity A) will form in the needle or valve.

  • Fix: Change needle wash to 100% ACN.

Peak Broadening

If the peak broadens significantly despite using the correct column:

  • Cause: Sample solvent mismatch. Injecting 100% ACN (strong solvent) onto a 95% Aqueous starting condition can cause "washout."

  • Fix: Reduce injection volume to 2-5 µL. Do not dilute with water (due to stability); instead, rely on low injection volume to focus the peak.

System Suitability Limits

For a robust release method, adopt these criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Parent.
    
  • Tailing Factor: < 1.5.

  • % RSD (Area): < 2.0% (n=5).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guide.[1] Link

  • BenchChem. (2025).[1][4] Chromatographic Purification of Pyridine Derivatives. Technical Support Center. Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6] Link

  • PubChem. (2025). 6-Chloropyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Chloromethyl vs. 6-Bromomethyl Nicotinaldehyde

Introduction In the landscape of pharmaceutical and medicinal chemistry, heterocyclic aldehydes are indispensable building blocks. Among them, 6-(halomethyl)nicotinaldehydes serve as critical three-carbon synthons, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, heterocyclic aldehydes are indispensable building blocks. Among them, 6-(halomethyl)nicotinaldehydes serve as critical three-carbon synthons, featuring a reactive halomethyl group and an aldehyde function on a pyridine scaffold. These functionalities allow for sequential, regioselective modifications, making them highly valuable in the synthesis of complex drug candidates.

This guide provides an in-depth, objective comparison of the reactivity of two common variants: 6-chloromethyl nicotinaldehyde and 6-bromomethyl nicotinaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers in selecting the appropriate reagent, optimizing reaction conditions, and predicting synthetic outcomes. We will delve into the theoretical underpinnings of their reactivity and provide a practical, self-validating experimental protocol for direct comparison.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of these two molecules in nucleophilic substitution reactions—their most common application—is governed primarily by two interconnected factors: the nature of the leaving group and the strength of the carbon-halogen bond.

Pillar 1: The Decisive Role of the Leaving Group

The rate-determining step in most nucleophilic substitutions involves the departure of the halide ion. A "good" leaving group is one that can stabilize the negative charge it acquires upon departure. The stability of the halide anions is directly related to the acidity of their conjugate acids (H-X).

  • Acidity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).

  • Basicity and Stability: Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and therefore better at accommodating a negative charge.[1]

This fundamental principle dictates that bromide is a superior leaving group to chloride.[2][3] The energy of the transition state during the substitution reaction is lowered when the leaving group is more stable, leading to a significantly faster reaction rate.[3]

Pillar 2: Carbon-Halogen Bond Dissociation Energy

The second contributing factor is the strength of the carbon-halogen (C-X) bond that must be cleaved during the reaction.

  • C-Cl Bond Energy: Approximately 339 kJ/mol

  • C-Br Bond Energy: Approximately 285 kJ/mol

The C-Br bond is inherently weaker than the C-Cl bond. This means less energy is required to break the bond, further contributing to the lower activation energy and higher reaction rate observed for the 6-bromomethyl derivative.

Mechanistic Considerations: SN1 vs. SN2 Pathways

These substrates are primary, yet benzylic-like due to the adjacent pyridine ring. This unique structure allows them to potentially react via both SN1 and SN2 mechanisms.[4]

  • SN2 Pathway: As primary halides, they are sterically unhindered, favoring a concerted, bimolecular (SN2) backside attack by a nucleophile.[5] In this scenario, the superior leaving group ability of bromide directly accelerates the single, rate-determining step.

  • SN1 Pathway: The pyridine ring can stabilize an adjacent carbocation through resonance, making a stepwise, unimolecular (SN1) pathway possible, especially with polar protic solvents or weaker nucleophiles.[4] In an SN1 reaction, the rate-determining step is the spontaneous dissociation of the halide to form the carbocation. Here again, the weaker C-Br bond and the greater stability of the Br⁻ leaving group facilitate this step more readily than for the chloro-analog.

Regardless of the specific mechanistic pathway, the outcome is consistent: 6-bromomethyl nicotinaldehyde is inherently more reactive than its chloro- counterpart.

G cluster_factors Factors Governing Reactivity cluster_mechanism Reaction Mechanism lg_ability Leaving Group Ability (Br⁻ > Cl⁻) reactivity Enhanced Reactivity of 6-Bromomethyl Nicotinaldehyde lg_ability->reactivity Lowers Transition State Energy bond_strength C-X Bond Strength (C-Cl > C-Br) bond_strength->reactivity Easier Bond Cleavage sn1 SN1 Pathway (Carbocation Intermediate) sn1->reactivity Faster RDS sn2 SN2 Pathway (Concerted Attack) sn2->reactivity Faster RDS

Caption: Key factors influencing the higher reactivity of the bromo- derivative.

Quantitative Comparison and Practical Implications

The difference in reactivity is not trivial. Studies comparing the rates of SN2 reactions for simple alkyl halides have shown that alkyl bromides can react tens to hundreds of times faster than the corresponding alkyl chlorides.[6]

Data Summary
Feature6-Chloromethyl Nicotinaldehyde6-Bromomethyl NicotinaldehydeJustification
Relative Reactivity LowerHigher Br⁻ is a better leaving group than Cl⁻.[1][2]
C-X Bond Strength StrongerWeaker Lower bond dissociation energy for C-Br.
Chemical Stability HigherLower More reactive compounds are inherently less stable.
Required Conditions More Forcing (e.g., higher temp, stronger base)Milder Lower activation energy barrier to overcome.
Typical Use Case When stability is prioritized or for controlled, slower reactions.When rapid reaction or mild conditions are required.Field-proven insight.

Experimental Protocol: A Self-Validating Reactivity Assay

To provide a tangible method for verifying these principles, the following protocol outlines a parallel kinetic experiment using a common nucleophilic substitution reaction. This self-validating system allows researchers to directly observe the reactivity difference under identical conditions.

Objective: To qualitatively and semi-quantitatively compare the rate of reaction of 6-chloromethyl nicotinaldehyde and 6-bromomethyl nicotinaldehyde with morpholine.

Reagents and Materials:
  • 6-Chloromethyl nicotinaldehyde

  • 6-Bromomethyl nicotinaldehyde

  • Morpholine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Two identical round-bottom flasks with stir bars

  • Heating mantle with temperature control and inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology:
  • Preparation: In two separate, identical round-bottom flasks labeled 'Chloro' and 'Bromo', add anhydrous acetonitrile (e.g., 20 mL).

  • Reagent Addition (Chloro): To the 'Chloro' flask, add 6-chloromethyl nicotinaldehyde (e.g., 1.0 mmol), morpholine (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Reagent Addition (Bromo): To the 'Bromo' flask, add 6-bromomethyl nicotinaldehyde (1.0 mmol), morpholine (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Reaction Initiation: Place both flasks in a pre-heated oil bath set to a moderate temperature (e.g., 50 °C). Begin stirring simultaneously under an inert atmosphere. This marks time t=0.

  • Reaction Monitoring by TLC:

    • Prepare a TLC developing chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr), use a capillary tube to withdraw a small aliquot from each reaction mixture.

    • Spot each aliquot on a single TLC plate, ensuring clear labels for 'Chloro' and 'Bromo' at each time point.

    • Develop the plate and visualize under UV light (254 nm). The starting materials (halides) and the product (6-(morpholinomethyl)nicotinaldehyde) will have different Rf values.

  • Data Analysis and Interpretation:

    • Compare the intensity of the starting material spot for both reactions at each time point.

    • Expected Observation: The spot corresponding to the 6-bromomethyl nicotinaldehyde will diminish significantly faster than the spot for the 6-chloromethyl nicotinaldehyde. Correspondingly, the product spot will appear and intensify more rapidly in the 'Bromo' lane.

    • This direct visual comparison provides clear, undeniable evidence of the higher reactivity of the bromo- derivative. For a fully quantitative analysis, aliquots can be quenched and analyzed by HPLC or ¹H NMR.

Caption: Workflow for the comparative experimental validation.

Conclusion and Recommendations

The evidence, grounded in fundamental chemical principles of leaving group ability and bond strength, unequivocally demonstrates that 6-bromomethyl nicotinaldehyde is a more reactive electrophile than 6-chloromethyl nicotinaldehyde. This heightened reactivity allows for the use of milder reaction conditions, shorter reaction times, and potentially broader substrate scope with less reactive nucleophiles.

For the practicing researcher, the choice is strategic:

  • Choose 6-Bromomethyl Nicotinaldehyde for rapid synthesis, reactions with sensitive functional groups that demand mild conditions, or when using weak nucleophiles.

  • Choose 6-Chloromethyl Nicotinaldehyde when a more stable, less costly starting material is preferred, and when the subsequent reaction conditions can tolerate higher temperatures or longer durations.

This guide provides the foundational knowledge and a practical framework for making an informed decision, enabling more efficient and successful synthetic campaigns in drug discovery and development.

References

  • Benchchem. A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAKUX_myq_8uTrTtCISaXn-VmfymQYBkGZ6OhhPEMkBEyHO-Q3JTbdWq5cqvv4w23LS1kd8eoAhXkLWYD47p-Xtv6EmgzO42J62k5zkVpVxIjv_LoRaIcHedbLPhXqfyemk1tIc5gF1oOY5ZQAA1UZEZsCxfye1qijRE1OfUR4RmZi2q_ymB1KsQ2SA-I9UTfrSKZyZ2CNoBsS41gjGFTjm7FSKZKsy5VR0O83FoeAcAoCy_3__EzdfGcgg==]
  • Odinity. (2018, January 02). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mBiyKEsza4xYfFQzS2oiACb8X2cQF0KTOfYUdGyngwcvuGJr3UCp3Bxv_EVk0_GxAnBTXx9QurZrUQ8FW0_ooxe0nvGeOCV6QNZyL5gRbbTNBAHR1bSccMPyXk8YK1miUr43MxJ7mMcw1mwh4u9V5Kjg]
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [URL: https://www.chemistrysteps.com/sn2-reaction-mechanism-reactivity-of-alkyl-halides/]
  • Bobbitt, K. L., & Westaway, K. C. (2016). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 257-266. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5657571/]
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [URL: https://kpu.pressbooks.
  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/11-3-characteristics-of-the-sn2-reaction]
  • Quora. (2016, December 05). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [URL: https://www.quora.com/Do-benzyl-halides-react-mainly-via-Sn1-or-Sn2-mechanisms]

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Validation

A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Chloromethyl and Aldehyde Groups

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to reveal the vibrational modes of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to reveal the vibrational modes of molecules provides a structural fingerprint, crucial for reaction monitoring, quality control, and compound characterization. This guide offers an in-depth comparison of the characteristic IR absorption peaks for two vital functional groups: the chloromethyl group (-CH2Cl) and the aldehyde group (-CHO). Understanding the nuances of their spectral signatures is key to accurately interpreting complex spectra where such functionalities may be present.

The Vibrational Language of Molecules

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its bonds. These vibrations, primarily stretching and bending, occur at specific, quantized frequencies. The frequency of absorption is influenced by the mass of the atoms in the bond, the bond strength, and the overall molecular environment. A typical IR spectrum plots transmittance against wavenumber (cm⁻¹), where absorption bands (peaks) correspond to specific vibrational transitions. The region from 4000 to 1500 cm⁻¹ is known as the diagnostic region, where most key functional groups exhibit characteristic peaks[1]. The more complex region below 1500 cm⁻¹, referred to as the fingerprint region, contains a high density of peaks, many of which are unique to the molecule as a whole[2].

The Aldehyde (-CHO) Group: A Tale of Two Stretches

The aldehyde functional group is defined by a carbonyl center (a carbon double-bonded to an oxygen) which is also bonded to a hydrogen atom and an R-group. This unique structure gives rise to highly distinctive and reliable IR absorption bands.

Key Aldehydic Absorptions:
  • C=O Carbonyl Stretch: The most prominent feature in an aldehyde's IR spectrum is the intense, sharp absorption due to the C=O bond stretching. For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ range[3][4]. The high polarity of the C=O bond results in a strong dipole moment change during vibration, leading to a very strong absorption. The exact position is sensitive to the molecular structure; conjugation with a double bond or an aromatic ring can lower the frequency to 1710-1685 cm⁻¹ due to resonance, which weakens the C=O bond[5][6].

  • Aldehydic C-H Stretch: The most definitive evidence for the presence of an aldehyde group is the characteristic C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. This typically manifests as a pair of weak to medium peaks, one near 2850-2800 cm⁻¹ and another near 2750-2700 cm⁻¹ [5][6][7]. The lower frequency peak is often the more distinct of the two[5]. This doublet arises from a phenomenon known as Fermi resonance , where the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration, which appears around 1390 cm⁻¹[7][8]. This unique doublet is a powerful diagnostic tool to differentiate aldehydes from ketones, which also possess a C=O stretch but lack this aldehydic C-H[9][10].

The Chloromethyl (-CH2Cl) Group: Subtle but Significant Signatures

The chloromethyl group is an alkyl halide functionality, where a methylene bridge is attached to a chlorine atom. Its IR signature is generally more subtle than that of an aldehyde and is characterized by vibrations involving the C-H and C-Cl bonds.

Key Chloromethyl Absorptions:
  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is a key indicator. Due to the heavier mass of the chlorine atom and the single bond character, this absorption appears in the fingerprint region, typically in the range of 850-550 cm⁻¹ [4]. Specifically for primary chloroalkanes, this strong to medium intensity peak is often found between 780-580 cm⁻¹ [5][11]. The presence of multiple C-Cl vibrations can sometimes be observed in this region for molecules with conformational flexibility[12].

  • CH2 Bending (Scissoring and Wagging): The methylene (-CH2-) unit of the chloromethyl group exhibits bending vibrations. A characteristic scissoring deformation occurs around 1470-1450 cm⁻¹ [13]. Additionally, a C-H wagging vibration for the -CH2X group (where X is a halogen) is often observed in the 1300-1150 cm⁻¹ range[4]. These peaks are typically of medium intensity.

  • C-H Stretch: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene group occur in the region typically associated with sp³ hybridized carbons. For alkyl halides, these peaks are found in the 3080-2880 cm⁻¹ range[5][11]. While not unique, their presence is a necessary component of the overall spectral pattern.

Direct Comparison: Distinguishing Between -CH2Cl and -CHO

The following table summarizes the key IR absorption peaks, providing a direct comparison for rapid identification.

Vibrational Mode Aldehyde (-CHO) Chloromethyl (-CH2Cl) Key Differentiating Features
C=O Stretch 1740-1685 cm⁻¹ (Strong, Sharp)N/AThe presence of a strong, sharp peak in this region is a primary indicator of a carbonyl, likely an aldehyde.
C-H Stretch ~2830 & ~2730 cm⁻¹ (Medium, Doublet)3080-2880 cm⁻¹ (Medium)The aldehydic C-H doublet is a definitive marker for an aldehyde and is absent in chloromethyl compounds.
C-Cl Stretch N/A780-580 cm⁻¹ (Strong-Medium)A strong absorption in the low-wavenumber region points towards an alkyl halide like a chloromethyl group.
CH2 Bend N/A~1465 cm⁻¹ (Scissoring, Medium)This methylene bending vibration is characteristic of the -CH2- unit.
CH2 Wag N/A1300-1150 cm⁻¹ (Medium)This wagging motion is also characteristic of the -CH2X structure.

Experimental Workflow & Data Interpretation

Protocol for Sample Analysis (Attenuated Total Reflectance - ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR to account for atmospheric CO2 and H2O, as well as any intrinsic signals from the instrument.

  • Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: For solid samples, apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify major absorption bands and compare their wavenumbers, intensities, and shapes to correlation charts and the data presented in this guide.

Logical Flow for Spectral Interpretation

The following diagram illustrates a decision-making workflow for identifying either a chloromethyl or an aldehyde group based on an unknown IR spectrum.

G start Analyze IR Spectrum (4000-400 cm⁻¹) q1 Strong, sharp peak at 1740-1685 cm⁻¹? start->q1 q2 Two weak/medium peaks at ~2830 & ~2730 cm⁻¹? q1->q2 Yes q3 Strong/medium peak at 780-580 cm⁻¹? q1->q3 No aldehyde Aldehyde (-CHO) Group Likely Present q2->aldehyde Yes q2->q3 No q4 Medium peaks at ~1465 cm⁻¹ and 1300-1150 cm⁻¹? q3->q4 Yes other Other Functional Groups Present q3->other No chloro Chloromethyl (-CH2Cl) Group Likely Present q4->chloro Yes q4->other No

Caption: Decision workflow for identifying aldehyde vs. chloromethyl groups.

Conclusion

While both chloromethyl and aldehyde groups are fundamental in organic chemistry, their IR spectral characteristics are distinct and unambiguous. The aldehyde is primarily identified by its very strong carbonyl (C=O) stretch and its unique aldehydic C-H stretching doublet caused by Fermi resonance. In contrast, the chloromethyl group is characterized by vibrations in the fingerprint region, most notably the C-Cl stretch, and the bending and wagging of its methylene group. By systematically analyzing the diagnostic regions of an IR spectrum, researchers can confidently distinguish between these two functional groups, leading to more accurate structural elucidation and a deeper understanding of the chemical transformations under investigation.

References

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopic Features of Aldehydes. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of chloroethane. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2025, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Halogenoalkanes, Alcohols and Spectra. Retrieved from [Link]

Sources

Comparative

Reactivity Profile: 6-(Chloromethyl)nicotinaldehyde vs. 6-Chloronicotinaldehyde

Topic: Reactivity profile: 6-(Chloromethyl)nicotinaldehyde vs 6-Chloronicotinaldehyde Content Type: Publish Comparison Guide A Comparative Guide for Process Chemists and Medicinal Scientists Executive Summary In the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile: 6-(Chloromethyl)nicotinaldehyde vs 6-Chloronicotinaldehyde Content Type: Publish Comparison Guide

A Comparative Guide for Process Chemists and Medicinal Scientists

Executive Summary

In the synthesis of pyridine-based heterocycles, the choice between 6-(Chloromethyl)nicotinaldehyde (6-CMNA) and 6-Chloronicotinaldehyde (6-CNA) represents a fundamental divergence in reaction mechanism: Aliphatic Nucleophilic Substitution (


)  versus Nucleophilic Aromatic Substitution (

)
.

While both serve as bifunctional building blocks (containing an electrophilic halide and a reactive aldehyde), their kinetic profiles, stability, and optimal reaction conditions are distinct. This guide analyzes these differences to aid in the design of robust synthetic routes.

Structural & Electronic Analysis

The reactivity difference stems from the hybridization of the carbon atom bearing the chlorine and its electronic relationship with the pyridine nitrogen.

Feature6-Chloronicotinaldehyde (6-CNA) 6-(Chloromethyl)nicotinaldehyde (6-CMNA)
CAS Number 23100-12-11196154-24-1
Hybridization

(Aryl C-Cl)

(Benzylic-like C-Cl)
Primary Mechanism

(Addition-Elimination)

(Concerted Backside Attack)
Activation Electronic: Activated by ortho-Nitrogen and C3-CHO (EWG).[1]Steric/Orbital: Activated by primary leaving group and benzylic resonance.
LUMO

(Ring system)

(C-Cl bond)
Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how 6-CNA requires disruption of aromaticity (high energy barrier), whereas 6-CMNA proceeds through a lower-barrier transition state.

ReactivityPathways cluster_0 Substrates cluster_1 Intermediates/Transition States cluster_2 Outcomes CNA 6-Chloronicotinaldehyde (Aryl Chloride) Meisenheimer Meisenheimer Complex (Anionic Intermediate) CNA->Meisenheimer Nucleophile Attack (Requires Heat/Activation) CMNA 6-(Chloromethyl)nicotinaldehyde (Alkyl Chloride) SN2_TS Pentacoordinate TS (Concerted) CMNA->SN2_TS Nucleophile Attack (Fast at RT) Prod_Ar C6-Substituted Pyridine Meisenheimer->Prod_Ar Restoration of Aromaticity Prod_Alk C6-Methyl Substituted Pyridine SN2_TS->Prod_Alk Leaving Group Departure

Caption: Mechanistic divergence between


 (Red path, step-wise) and 

(Green path, concerted).
Detailed Reactivity Profiles
A. 6-Chloronicotinaldehyde (6-CNA)

Reactivity Type: Nucleophilic Aromatic Substitution (


).
The chlorine at C6 is activated by the adjacent pyridine nitrogen (ortho-position) and the electron-withdrawing aldehyde at C3.
  • Kinetics: Generally slow at room temperature for weak nucleophiles.

  • Conditions: Requires base (e.g.,

    
    , 
    
    
    
    ) and often elevated temperatures (
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP).
  • Chemo-selectivity: The aldehyde is prone to nucleophilic attack (e.g., by amines to form imines).

    • Strategic Insight: If the goal is to substitute the Cl without affecting the CHO, one must either use non-amine nucleophiles (e.g., thiols, alkoxides) or accept imine formation and hydrolyze it post-reaction.

    • Self-Validating Protocol: Monitor the reaction by HPLC. The disappearance of the aryl chloride is the rate-determining step.

B. 6-(Chloromethyl)nicotinaldehyde (6-CMNA)

Reactivity Type: Nucleophilic Aliphatic Substitution (


).
The chloromethyl group behaves like a benzyl chloride but is more electron-deficient due to the pyridine ring.
  • Kinetics: Extremely fast. Reacts with amines, thiols, and alkoxides at

    
     to Room Temperature.
    
  • Conditions: Mild bases (TEA, DIPEA) in DCM, THF, or Acetonitrile.

  • Stability Warning (Critical):

    • Self-Quaternization: Free pyridine bases with alkyl halide side chains can undergo intermolecular polymerization (N attacks CH2-Cl of another molecule).

    • Mitigation: Store as the HCl salt if possible. Perform reactions at high dilution to favor intramolecular reaction (if applicable) or rapid cross-coupling over polymerization.

  • Chemo-selectivity: High. The alkyl chloride reacts much faster than the aldehyde condenses, allowing for selective "tagging" of nucleophiles before imine formation becomes competitive.

Comparative Experimental Data

The following table summarizes the operational differences based on standard synthesis of a secondary amine derivative.

Parameter6-Chloronicotinaldehyde (6-CNA)6-(Chloromethyl)nicotinaldehyde (6-CMNA)
Reaction Class


Nucleophile (Example) Morpholine (1.2 eq)Morpholine (1.1 eq)
Solvent DMF or DMSODCM or Acetonitrile
Base

(2.0 eq)
DIPEA (1.5 eq)
Temperature


Time 4 - 12 Hours30 Min - 2 Hours
Primary Side Reaction Imine formation (Schiff base)Self-Quaternization / Bis-alkylation
Workup Aqueous extraction (remove DMF)Simple wash or filtration of salt
Yield (Typical) 75 - 85%85 - 95%
Validated Experimental Protocols
Protocol A:

Substitution of 6-CNA

Target: Synthesis of 6-morpholinonicotinaldehyde

  • Setup: To a reaction vial, add 6-Chloronicotinaldehyde (1.0 eq, 141.5 mg, 1 mmol) and Potassium Carbonate (2.0 eq, 276 mg).

  • Solvent: Add anhydrous DMF (3.0 mL). Note: Anhydrous conditions prevent hydrolysis of the Cl to the pyridone.

  • Addition: Add Morpholine (1.2 eq, 105 µL).

  • Reaction: Heat the mixture to

    
      for 6 hours.
    
    • Checkpoint: TLC (30% EtOAc/Hexane). Product will be more polar and fluorescent.

  • Workup: Cool to RT. Pour into ice water (15 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol B:

Substitution of 6-CMNA

Target: Synthesis of 6-(morpholinomethyl)nicotinaldehyde

  • Setup: Dissolve 6-(Chloromethyl)nicotinaldehyde (1.0 eq, 155.6 mg, 1 mmol) in anhydrous DCM (5.0 mL).

  • Cooling: Cool the solution to

    
      (Ice bath). Critical: Controls exotherm and prevents double alkylation.
    
  • Base: Add DIPEA (1.5 eq, 260 µL).

  • Addition: Add Morpholine (1.1 eq, 96 µL) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT. Stir for 1 hour.

    • Checkpoint: TLC usually shows complete conversion within 30 mins.

  • Workup: Wash with saturated

    
     (1 x 5 mL) and Brine (1 x 5 mL). Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Note: Avoid high heat during concentration to prevent decomposition.

Safety & Handling (E-E-A-T)
  • 6-CNA: Standard irritant.[2] Stable solid. Low volatility.

  • 6-CMNA: Lachrymator / Vesicant Hazard.

    • Benzylic-type halides are potent alkylating agents. They can cause severe eye and skin irritation and are potential mutagens.

    • Handling: Must be weighed and handled inside a fume hood.

    • Decontamination: Quench glassware with 10% aqueous ammonium hydroxide or methanolic KOH to destroy residual alkyl halide before washing.

Decision Logic for Synthesis

Use the following logic flow to select the correct building block for your target scaffold.

DecisionTree Start Target Scaffold Requirement Linker Linker Length? Start->Linker Zero Direct Attachment (Zero Carbon) Ar-Nu Linker->Zero Direct One Methylene Spacer (One Carbon) Ar-CH2-Nu Linker->One Spacer Substrate_A Use 6-Chloronicotinaldehyde (Condition: Heat/Base) Zero->Substrate_A Substrate_B Use 6-(Chloromethyl)nicotinaldehyde (Condition: Mild/Cold) One->Substrate_B

Caption: Selection logic based on the desired distance between the pyridine ring and the nucleophile.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context: General reference for Pyridine mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Context: vs mechanistic distinction).

Sources

Validation

Comparative Guide: TLC Visualization Stains for Pyridine Aldehydes

Executive Summary Pyridine aldehydes present a unique "dual-personality" challenge in Thin Layer Chromatography (TLC). They possess a reactive carbonyl group (aldehyde) susceptible to condensation, and a basic nitrogen h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine aldehydes present a unique "dual-personality" challenge in Thin Layer Chromatography (TLC). They possess a reactive carbonyl group (aldehyde) susceptible to condensation, and a basic nitrogen heterocycle (pyridine) capable of protonation.

For researchers in drug discovery, selecting the correct visualization method is not just about seeing a spot; it is about confirming structural integrity.

  • Best for Functionality: 2,4-DNPH is the gold standard for confirming the presence of the aldehyde moiety.

  • Best for Skeleton: Dragendorff’s Reagent is superior for detecting the pyridine core, particularly when the aldehyde functionality might be compromised or altered.

  • Best for General Purity: Potassium Permanganate (

    
    )  serves as a robust oxidative screen for distinguishing aldehydes from their alcohol precursors.
    

The Challenge: Pyridine Aldehydes on Silica

Before visualization, the chromatographic behavior of pyridine aldehydes must be addressed.[1]

  • The "Tailing" Effect: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (

    
    ) of standard silica plates, causing severe tailing (streaking).
    
  • The Fix: Pre-treat the mobile phase with 1-2% Triethylamine (

    
    )  or Ammonia. This blocks the silanol sites, ensuring tight, symmetrical spots.
    
  • Volatility: Low molecular weight pyridine aldehydes are volatile. Plates must be visualized immediately after drying to prevent sample loss.

Comparative Analysis of Stains

Candidate A: 2,4-Dinitrophenylhydrazine (2,4-DNPH)

The Carbonyl Specialist[2][3][4]

Mechanism of Action: The reaction is a condensation (nucleophilic addition-elimination).[5][6] The hydrazine group of the stain attacks the electrophilic carbonyl carbon of the pyridine aldehyde. This forms a stable, highly conjugated hydrazone precipitate.

Why use it? It is the only stain that explicitly confirms the aldehyde is intact. If your reaction involves reducing the aldehyde to an alcohol or oxidizing it to an acid, this stain will stop working for the product, providing a clear binary "Yes/No" on reaction progress.

  • Visual Result: Distinct Orange/Red spots on a yellow background.

  • Selectivity: High. Does not stain esters, amides, or the pyridine ring itself.

Candidate B: Dragendorff’s Reagent

The Heterocycle Specialist

Mechanism of Action: This is an ion-pairing reaction.[7] In acidic conditions, the pyridine nitrogen becomes protonated (


). This cation forms an insoluble complex with the tetraiodobismuthate anion (

) present in the reagent.[8]

Why use it? It confirms the pyridine ring is present. It is excellent for detecting decomposition where the ring remains but the functional group degrades. It is also vital for distinguishing your basic pyridine product from non-basic impurities (like starting materials in a Hantzsch synthesis).

  • Visual Result: Orange/Red-Brown spots on a yellow background.

  • Selectivity: High for tertiary amines and nitrogen heterocycles.

Candidate C: Potassium Permanganate ( )

The Oxidative Generalist

Mechanism of Action: Redox reaction. The permanganate (


, purple) oxidizes the aldehyde to a carboxylic acid, reducing itself to Manganese Dioxide (

, brown/yellow).

Why use it? It is a "catch-all" for oxidizable functional groups. It is particularly useful when you need to see everything on the plate, including alcohols or alkenes that DNPH and Dragendorff might miss.

  • Visual Result: Yellow/Brown spots on a bright pink/purple background.

  • Selectivity: Low (General oxidative).

Data Summary: Sensitivity & Selectivity Matrix

Feature2,4-DNPH Dragendorff's Reagent

(Basic)
Target Moiety C=O (Aldehyde)N (Pyridine Ring)Oxidizable C-H / C=C
Sensitivity (LOD) High (< 1 µg)Moderate (1-5 µg)Moderate-High
Selectivity Excellent (Carbonyls only)Excellent (Basic N only)Low (Universal Oxidizer)
Shelf Life High (Months if refrigerated)Moderate (Weeks, light sensitive)Low (Oxidizes over time)
Heating Required? No (Optional for intensity)NoYes (Mild heating helps)
Destructive? YesYesYes

Visualization: Decision Logic & Mechanism

Diagram 1: Stain Selection Workflow

Caption: A logical decision tree for selecting the appropriate stain based on the analytical goal.

StainSelection Start Start: Pyridine Aldehyde Analysis Goal What is your primary analytical goal? Start->Goal AldehydeCheck Confirm Aldehyde Group (e.g., Purity Check) Goal->AldehydeCheck Functional Group RingCheck Confirm Pyridine Ring (e.g., Synthesis Tracking) Goal->RingCheck Core Structure GeneralCheck Detect All Impurities (e.g., Alcohols/Acids) Goal->GeneralCheck General Purity DNPH Use 2,4-DNPH (Specific for C=O) AldehydeCheck->DNPH Dragendorff Use Dragendorff's (Specific for Basic N) RingCheck->Dragendorff KMnO4 Use KMnO4 (General Oxidizer) GeneralCheck->KMnO4

Diagram 2: 2,4-DNPH Reaction Mechanism

Caption: The condensation mechanism between 2,4-DNPH and a Pyridine Aldehyde to form the colored Hydrazone.

DNPHMechanism Aldehyde Pyridine Aldehyde (Electrophile) Attack Nucleophilic Attack (Acid Catalyzed) Aldehyde->Attack DNPH 2,4-DNPH (Nucleophile) DNPH->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Elimination of H₂O Intermediate->Dehydration Hydrazone 2,4-DNP Hydrazone (Orange Precipitate) Dehydration->Hydrazone

Experimental Protocols

Protocol A: 2,4-DNPH Stain

Best for: Routine monitoring of aldehyde purity.

  • Preparation:

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated Sulfuric Acid (

      
      ).
      
    • Carefully add this mixture to 80 mL of water and 200 mL of Ethanol (95%).

    • Note: Ensure the solution is clear. If turbid, filter.[9]

  • Usage:

    • Dip the TLC plate quickly.

    • Blot excess stain on a paper towel.[10]

    • Observation: Spots appear immediately (Yellow/Orange). Heating is usually not required but can intensify weak spots.

Protocol B: Dragendorff’s Reagent (Munier modification)

Best for: Confirming the nitrogen heterocycle.

  • Preparation (Two Stock Solutions):

    • Solution A: Dissolve 1.7 g Basic Bismuth Nitrate in 20 mL Glacial Acetic Acid + 80 mL Water.

    • Solution B: Dissolve 40 g Potassium Iodide (

      
      ) in 100 mL  Water.
      
    • Working Solution: Mix 10 mL Solution A + 10 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL Water.

  • Usage:

    • Dip the plate.

    • Observation: Orange spots develop on a yellow background.

    • Tip: If spots are faint, spray lightly with dilute HCl to intensify the ion-pairing.

Protocol C: Basic KMnO4

Best for: Final purity checks.

  • Preparation:

    • Dissolve 1.5 g

      
       and 10 g  Potassium Carbonate (
      
      
      
      ) in 200 mL of Water.
    • Add 1.25 mL of 10% NaOH solution.

  • Usage:

    • Dip the plate.

    • Heat gently with a heat gun (do not overheat, or the background turns brown).

    • Observation: Yellow spots on pink background.[9][10]

References

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids? Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Brady's test for aldehydes and ketones.[4][5] Retrieved from [Link]

Sources

Comparative

Validating 6-(Chloromethyl)nicotinaldehyde: A Comparative Analytical Guide

Executive Summary: The Purity Paradox Compound: 6-(Chloromethyl)nicotinaldehyde CAS: 1196154-24-1 Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1][2] In drug discovery, 6-(Chloromethyl)nicotinaldehyde serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

Compound: 6-(Chloromethyl)nicotinaldehyde CAS: 1196154-24-1 Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1][2]

In drug discovery, 6-(Chloromethyl)nicotinaldehyde serves as a critical "linchpin" intermediate.[1][2][3] Its dual reactivity—the electrophilic chloromethyl group (for alkylation) and the aldehyde (for reductive amination or condensation)—makes it invaluable but inherently unstable.

The Core Challenge: Standard purity assessments often fail this compound. HPLC can degrade the chloromethyl moiety on-column, and low-resolution MS often misses the subtle hydrolysis of the alkyl chloride.[1][2][3] This guide compares Elemental Analysis (EA) against orthogonal methods (NMR, HPLC) to establish a robust quality control framework. We demonstrate that while EA is the gold standard for bulk composition, it must be contextualized with spectroscopic data to detect specific degradation pathways.[2]

Theoretical vs. Experimental Elemental Analysis Data

For a rigorous release specification, the experimental values must align with the theoretical calculation within ±0.4%.[2][3] Significant deviations indicate specific degradation pathways common to alkyl halides.[1][2][3]

Table 1: Elemental Composition & Acceptance Criteria
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Value
Carbon (C) 54.04%53.64% – 54.44%Low: Indicates oxidation to carboxylic acid or hydration.[1][2][3]
Hydrogen (H) 3.89%3.49% – 4.29%High: Indicates moisture absorption (hygroscopicity).[1][2][3]
Nitrogen (N) 9.00%8.60% – 9.40%Stable: Used as an internal ratio reference.[1][2][3]
Chlorine (Cl) 22.79%22.39% – 23.19%Critical: Low values confirm hydrolysis of the -CH₂Cl group.[1][2][3]
Oxygen (O) 10.28%Not typically measuredHigh implied O% suggests oxidation (Aldehyde → Acid).[2][3]
Comparative Scenario Analysis

The following table illustrates how EA data shifts in response to common impurities, providing a "fingerprint" for troubleshooting.

Table 2: Impurity Impact on Elemental Data

Scenario Impurity Structure Impact on %Cl Impact on %C Interpretation
Pure Compound C₇H₆ClNO 22.79% 54.04% Target specification.[1][2][3]
Hydrolysis 6-(Hydroxymethyl)nicotinaldehyde (C₇H₇NO₂) ↓ Significant Decrease ↓ Slight Decrease Critical Failure. The -Cl is lost and replaced by -OH.[1][2][3] A 5% impurity drops bulk Cl% by ~1.1%.[1][2][3]
Oxidation 6-(Chloromethyl)nicotinic acid (C₇H₆ClNO₂) ↔ Marginal Change ↓ Decrease Aldehyde oxidizes to acid.[1][2][3] MW increases, diluting C%.[2][3]

| Hydration | Water (H₂O) | ↓ Dilution Effect | ↓ Dilution Effect | %H increases disproportionately.[1][2][3] |

Analytical Method Comparison: EA vs. The Field

Why use Elemental Analysis when NMR exists? This section objectively compares the utility of EA against modern spectroscopic techniques for this specific molecule.

Method 1: Elemental Analysis (CHN/Cl)[2][4]
  • Role: Bulk Purity & Counter-ion Confirmation.

  • Pros: Absolute method; independent of chromophores; detects non-chromophoric impurities (water, inorganic salts from synthesis like LiCl or NaCl).[2][3]

  • Cons: Destructive; requires milligram quantities; cannot distinguish isomers.[1][2][3]

  • Verdict: Essential for Release. It is the only method that definitively quantifies the chlorine content, ensuring the alkyl chloride is intact and not hydrolyzed.[2]

Method 2: ¹H-NMR Spectroscopy[1][2][3][4][5]
  • Role: Structural Identity & Organic Impurity Profiling.

  • Pros: Non-destructive; distinguishes the aldehyde proton (~10.1 ppm) from acid impurities; confirms the chloromethyl signal (~4.7 ppm).[2]

  • Cons: Solvent peaks can mask impurities; integration errors (~1-2%) are higher than EA precision.[1][2][3]

  • Verdict: Primary Qualitative Tool. Use to validate the source of EA deviations (e.g., seeing the -CH₂OH peak explains the low %Cl in EA).[1][2][3]

Method 3: HPLC-UV/MS[1][2][3][4]
  • Role: Trace Organic Impurity Quantification.

  • Pros: High sensitivity.

  • Cons: High Risk. The chloromethyl group is reactive.[1][2][3] On-column hydrolysis (reacting with mobile phase water/methanol) can create false impurity peaks.[1][2][3]

  • Verdict: Secondary. Must use non-nucleophilic solvents (Acetonitrile/Water with rapid gradients) and avoid alcohols in the mobile phase if possible.[1][2]

Experimental Protocol: Handling & Analysis

Objective: To obtain accurate EA data for a moisture-sensitive alkyl chloride.

Step-by-Step Workflow
  • Sample Preparation (Glovebox Recommended):

    • Since 6-(Chloromethyl)nicotinaldehyde is hygroscopic and reactive, weigh samples (2–5 mg) in a nitrogen-filled glovebox or a desiccated chamber.[1][2][3]

    • Use tin capsules for CHN analysis; use silver capsules if analyzing Oxygen directly to avoid interference.[1][2][3]

  • Combustion Parameters:

    • Furnace Temperature: 950°C (ensure complete combustion of the pyridine ring).

    • Carrier Gas: Helium (99.999% purity).[1][2]

    • Oxygen Dosing: Optimized for 2-3 seconds to prevent soot formation which lowers %C results.

  • Halogen Determination (Schöniger Flask Method):

    • Note: Automated CHN analyzers often require a separate module for Halogens.[1][2][3]

    • Combust sample in an oxygen-rich flask.[1][2][3]

    • Absorb gases in an alkaline solution (NaOH/H₂O₂).[2][3]

    • Titrate with AgNO₃ or use Ion Chromatography (IC) for quantification.[2][3]

    • Why? This is the specific test for the "Chloromethyl" integrity.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating this compound.

G Start Crude 6-(Chloromethyl) nicotinaldehyde EA 1. Elemental Analysis (CHN + Cl) Start->EA NMR 2. 1H-NMR (CDCl3) Start->NMR Decision Compare Data EA->Decision NMR->Decision Pass PASS: Release Material (Cl ~22.8%, C ~54.0%) Decision->Pass Matches Theoretical Fail_Cl FAIL: Low %Cl (<22.0%) Decision->Fail_Cl Cl Deviation Fail_C FAIL: Low %C (<53.5%) Decision->Fail_C C Deviation Diag_Hydrolysis Diagnosis: Hydrolysis (-CH2Cl -> -CH2OH) Fail_Cl->Diag_Hydrolysis Confirm with NMR (Loss of 4.7ppm peak) Diag_Oxidation Diagnosis: Oxidation (-CHO -> -COOH) Fail_C->Diag_Oxidation Confirm with NMR (Loss of 10.1ppm peak)

Caption: Analytical decision matrix integrating Elemental Analysis with NMR to distinguish between hydrolysis and oxidation pathways.

References

  • PubChem. (2025).[1][2][3][4] 6-Chloropyridine-3-carbaldehyde Compound Summary. (Used for comparative structural data of analogs).[3] Retrieved February 26, 2026, from [Link][2][3]

  • Royal Society of Chemistry. (2016).[1][2][3] Facile synthesis of porous organic polymers...[1][2] (Synthesis of pyridine aldehyde precursors). RSC Advances. Retrieved February 26, 2026, from [Link][2][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-(Chloromethyl)nicotinaldehyde

This document provides a detailed operational and logistical framework for the safe and compliant disposal of 6-(Chloromethyl)nicotinaldehyde. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and logistical framework for the safe and compliant disposal of 6-(Chloromethyl)nicotinaldehyde. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Compound Identification and Hazard Assessment

6-(Chloromethyl)nicotinaldehyde (CAS No. 1196154-24-1) is a heterocyclic compound featuring a pyridine ring substituted with a chloromethyl group and an aldehyde functional group.[1][2] Its reactivity is primarily driven by the aldehyde and the halogenated alkyl group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, these same functional groups necessitate stringent handling and disposal protocols.

A thorough understanding of the compound's hazards is the foundation of safe disposal. It is classified as a hazardous substance with the potential to cause significant harm if mishandled.

PropertyDataSource(s)
Molecular Formula C₇H₆ClNO[2]
Appearance Solid[3]
Hazards Causes serious eye irritation. Causes skin irritation. May be harmful if inhaled or swallowed. May cause respiratory irritation.[4][5]
Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[4]

Key Health and Safety Hazards:

  • Irritant: The compound is a known irritant to the skin, eyes, and respiratory system.[4][5] Direct contact and inhalation of dust or vapors must be strictly avoided.

  • Toxicity: While specific toxicity data is limited, it is presumed to be harmful if swallowed or inhaled.[4] Structurally similar compounds can be toxic and may cause allergic skin reactions.[6][7]

  • Environmental Hazard: As with many chlorinated organic compounds, release into the environment should be prevented.[7] During combustion, it can release toxic and corrosive hydrogen chloride gas.[4]

Regulatory Framework: The Principle of "Cradle-to-Grave" Responsibility

The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[8][9] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace, including safe handling and emergency procedures.[11]

Compliance with these regulations is mandatory. The procedures outlined in this guide are designed to meet or exceed federal standards, but always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.

Core Principles of Chemical Waste Management

Before detailing the step-by-step procedure, it is crucial to understand the foundational principles that govern the safe disposal of 6-(Chloromethyl)nicotinaldehyde.

Principle 1: Correct Waste Segregation

This is the most critical step in proper chemical waste management. 6-(Chloromethyl)nicotinaldehyde is a halogenated organic compound due to the presence of chlorine.[12] Halogenated waste must always be segregated from non-halogenated waste.[13]

Causality: The co-mingling of these waste streams leads to significant issues. Halogenated wastes require specialized, high-temperature incineration with acid gas scrubbers to neutralize the resulting hydrogen chloride.[14] Disposing of non-halogenated waste via this expensive method is inefficient, and contaminating a large volume of non-halogenated solvent with a small amount of chlorinated waste renders the entire volume as the more hazardous and costly category.[12]

waste_segregation start Generated Chemical Waste is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Halogenated Organic Waste Container is_halogenated->halogenated_bin  Yes (e.g., 6-(Chloromethyl)nicotinaldehyde) non_halogenated_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin  No (e.g., Acetone, Hexane)

Caption: Waste Segregation Decision Workflow.

Principle 2: Container Selection and Integrity

The choice of waste container is an active safety measure.

  • Material Compatibility: Use chemically resistant containers, such as those made of high-density polyethylene (HDPE). Avoid metal cans, as the potential degradation of halogenated compounds can produce acidic byproducts that corrode metal.[15]

  • Secure Closure: Containers must have a tightly sealing lid to prevent the escape of vapors.[12][15] The container should remain closed at all times except when waste is being added.[16]

  • Secondary Containment: Liquid waste containers should be stored in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[13]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection and disposal of 6-(Chloromethyl)nicotinaldehyde waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE.[16]

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Body Protection: A lab coat.

Step 2: Waste Collection at the Source All materials contaminated with 6-(Chloromethyl)nicotinaldehyde must be treated as hazardous waste.

  • Solid Waste: Collect pure, unreacted compound, and contaminated consumables (e.g., weighing paper, gloves, paper towels used for minor cleanups) in a designated, lined solid waste container.[7]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, compatible liquid waste container.[15] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[17]

  • Sharps: Any chemically contaminated sharps (needles, razor blades, contaminated glass) must be placed in a puncture-proof container specifically designated for hazardous chemical sharps.[13] This container must not be red or feature a biohazard symbol.[13]

Step 3: Accurate and Complete Labeling As soon as the first drop of waste enters a container, it must be labeled.[18] The label, often provided by your institution's EHS department, must include:

  • The words "Hazardous Waste".[18]

  • The full chemical name: "6-(Chloromethyl)nicotinaldehyde". Avoid using abbreviations or formulas.

  • An accurate list of all other components in the container, including solvents, with estimated percentages.[18]

  • The relevant hazard pictograms (e.g., Irritant, Health Hazard).

  • The date accumulation started.

Step 4: Temporary Laboratory Storage Store the sealed and labeled waste containers in a designated satellite accumulation area within the lab. This area should be:

  • Under the control of laboratory personnel.[17]

  • Away from general lab traffic.

  • Segregated from incompatible materials (e.g., keep organic waste away from acids and oxidizers).[19]

  • Within secondary containment.

Step 5: Arranging for Final Disposal Do not attempt to neutralize or treat the waste in the lab.[20] The risk of incomplete reactions or the creation of more hazardous byproducts is high.

  • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online request to your EHS department.

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.

  • The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper management, which for this compound will be incineration.[4][10]

Emergency Procedures

Spill Management For a small spill (that can be cleaned up in under 10 minutes by trained personnel):

  • Alert others in the area and restrict access.

  • Ensure you are wearing appropriate PPE, including double nitrile gloves and eye protection.[15]

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

  • Label the container as "Spill Debris containing 6-(Chloromethyl)nicotinaldehyde" and dispose of it according to the SOP above.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid for Exposure

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Get medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[4]

References

  • Safety Data Sheet for a related compound. (n.d.).
  • CymitQuimica. (n.d.). CAS 23100-12-1: 6-Chloro Nicotinaldehyde.
  • BLD Pharm. (n.d.). 1196154-24-1|6-(Chloromethyl)nicotinaldehyde.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • ChemBK. (2024, April 9). 6-Chloro Nicotinaldehyde.
  • Sigma-Aldrich. (n.d.). 6-(Chloromethyl)nicotinic acid | 148258-27-9.
  • WasteWise. (n.d.). Aldehyde Disposal.
  • Hazardous Waste Segregation Guide. (n.d.).
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Chemsrc. (2025, August 23). 6-Chloronicotinaldehyde.
  • Benchchem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • UTIA Safety Office. (n.d.). Hazardous Waste Guide.
  • BenchChem. (n.d.). Essential Guide to Orotaldehyde Disposal: Ensuring Laboratory Safety and Compliance.
  • MilliporeSigma. (2025, December 22). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2-Pyridinecarboxaldehyde.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet for 6-Bromo-3-pyridinecarboxaldehyde.
  • TCI Chemicals. (2025, May 15). Safety Data Sheet for 6-Chloro-3-pyridinecarboxaldehyde.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • ChemScene. (n.d.). 6-(Bromomethyl)nicotinaldehyde.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 6-(Trifluoromethyl)nicotinaldehyde.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 6-(Chloromethyl)nicotinaldehyde

As a bifunctional building block, 6-(Chloromethyl)nicotinaldehyde (also known as 2-chloropyridine-5-carboxaldehyde or 6-chloromethylpyridine-3-carboxaldehyde) is highly valued in drug development for its ability to under...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 6-(Chloromethyl)nicotinaldehyde (also known as 2-chloropyridine-5-carboxaldehyde or 6-chloromethylpyridine-3-carboxaldehyde) is highly valued in drug development for its ability to undergo both nucleophilic substitution and reductive amination. However, this same chemical reactivity makes it a formidable occupational hazard.

To build a truly safe laboratory environment, it is not enough to simply follow rules; researchers must understand the chemical causality behind those rules. This guide synthesizes structural hazard profiling with field-proven operational protocols to ensure your team handles this compound safely and effectively.

Mechanistic Hazard Profiling: Understanding the Threat

To design an effective safety protocol, we must first deconstruct the molecule's reactive moieties and their physiological implications:

  • The Chloromethyl Group (Alkylating Agent): The

    
     group attached to an electron-deficient pyridine ring is highly susceptible to 
    
    
    
    nucleophilic attack. Physiologically, this means it can rapidly alkylate proteins and DNA, causing severe skin burns, irreversible eye damage (GHS Category 1), and potential long-term mutagenic effects[1][2].
  • The Aldehyde Moiety (Lachrymator): Aldehydes are inherently irritating to mucous membranes. Combined with the volatile nature of the chloromethyl group, this compound acts as a potent lachrymator. Inhalation of vapors can trigger severe respiratory irritation and chemical pneumonitis[3][4].

  • Moisture Sensitivity (HCl Generation): Upon exposure to ambient humidity, the chloromethyl group slowly hydrolyzes, releasing corrosive hydrogen chloride (HCl) gas[5]. This not only degrades your reagent but pressurizes storage vessels with toxic gas.

Table 1: Quantitative Hazard Data & Operational Implications
Hazard ClassificationGHS CodeTarget OrgansOperational Implication
Skin Corrosion / Irritation H314 (Cat 1B)Skin, deep tissueStandard latex/nitrile is insufficient; requires heavy-duty barrier materials[1].
Serious Eye Damage H318 (Cat 1)EyesAbsolute requirement for full-seal chemical goggles; safety glasses are inadequate[1].
Acute Oral Toxicity H302 (Cat 4)GI TractStrict prohibition of mouth-pipetting or consuming food in handling areas[2].
Respiratory Irritation H335 (Cat 3)Lungs, Mucous membranesMust be handled exclusively in a validated fume hood or glovebox[5].

Personal Protective Equipment (PPE) Specifications

Selecting PPE is an exercise in material compatibility. Because 6-(Chloromethyl)nicotinaldehyde is an alkyl halide, it will rapidly permeate thin, non-polar glove materials.

  • Dermal Protection (Hands):

    • Protocol: Double-gloving is mandatory.

    • Materials: Wear a 4-mil standard nitrile inner glove for dexterity, covered by a 15+ mil Butyl Rubber or heavy-duty Neoprene outer glove.

    • Causality: Alkylating agents easily penetrate standard nitrile. Butyl rubber provides a dense, chemically resistant barrier against halogenated organics, ensuring zero dermal exposure.

  • Ocular Protection:

    • Protocol: Indirect-vented chemical splash goggles.

    • Causality: The lachrymatory vapors will bypass standard safety glasses. If handling quantities

      
      , add a full face shield to protect against reactive splashing.
      
  • Respiratory Protection:

    • Protocol: If engineering controls (fume hoods) fail, a NIOSH-approved full-face respirator equipped with Organic Vapor / Acid Gas (OV/AG) cartridges is required.

    • Causality: The OV/AG cartridge captures both the volatile organic aldehyde and the secondary HCl gas generated by moisture degradation[5].

Operational Workflow & Handling Protocols

The following self-validating Standard Operating Procedure (SOP) ensures that every step includes a built-in safety check before proceeding.

SOP 1: Safe Transfer and Reaction Setup

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is actively reading between 100–120 linear feet per minute (fpm).

  • Validation: Do not open the chemical container if the hood alarm is sounding or flow is unverified. Clear the hood of incompatible materials (strong bases, oxidizing agents, and nucleophiles like amines)[4].

Step 2: PPE Integrity Check

  • Action: Perform an inflation test on the outer butyl rubber gloves. Trap air inside the glove and roll the cuff tight to check for micro-tears.

  • Validation: If the glove holds pressure for 10 seconds, proceed to don the PPE.

Step 3: Inert Atmosphere Transfer

  • Action: Because the compound releases HCl upon moisture exposure[5], purge your receiving Schlenk flask or reaction vessel with dry Nitrogen (

    
    ) or Argon for 15 minutes prior to transfer.
    
  • Action: Use a glass or PTFE syringe for liquid transfers. Avoid metal spatulas if handling solid forms, as residual HCl can corrode the metal and introduce catalytic impurities.

Step 4: Post-Transfer Securing

  • Action: Flush the headspace of the primary chemical container with Argon before sealing.

  • Causality: Displacing ambient oxygen and moisture prevents the slow hydrolysis of the chloromethyl group during storage, preserving reagent integrity and preventing HCl pressure buildup.

Emergency Response & Spill Management

In the event of a spill, standard absorbent pads are insufficient and potentially dangerous. Paper towels provide a high surface area for the reactive chemical, and if HCl is actively evolving, it can degrade the cellulose, leading to secondary reactions.

SOP 2: Chemical Spill Quenching and Decontamination

Step 1: Isolation & Containment

  • Immediately lower the fume hood sash to contain lachrymatory vapors and alert nearby personnel.

  • Surround and cover the spill with an inorganic, non-combustible absorbent (e.g., dry sand or vermiculite)[6].

Step 2: Chemical Quenching (Neutralization)

  • Action: Slowly apply a 5–10% aqueous solution of ethanolamine or 10% sodium carbonate over the absorbent.

  • Causality: A weak amine like ethanolamine undergoes a controlled

    
     reaction with the chloromethyl group, permanently deactivating its alkylating potential. Sodium carbonate safely neutralizes any evolved HCl without generating the uncontrolled, violent exotherm that strong bases (like NaOH) would cause.
    

Step 3: Mechanical Removal & Decontamination

  • Using a non-sparking polypropylene scoop, transfer the neutralized slurry into a wide-mouth high-density polyethylene (HDPE) waste container[6].

  • Wash the affected fume hood surface with a mild alkaline detergent, followed by a thorough water rinse.

Visualizing the Safety Architecture

The following diagram maps the critical decision points during the handling and emergency response phases.

G N1 Pre-Operation: Hood >100 fpm & N2 Purge N2 Don PPE: Butyl Gloves & Goggles N1->N2 N3 Transfer Chemical (Closed System/Schlenk) N2->N3 N4 Execute Alkylation (Monitor Exotherm) N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Evacuate & Quench (5% Ethanolamine / Na2CO3) N5->N6  Yes N7 Dispose as Halogenated Organic Waste N5->N7  No N6->N7

Fig 1: Standard operating workflow and emergency decision matrix for handling alkylating agents.

Waste Disposal Plan

Improper disposal of alkylating agents poses severe environmental and facility risks.

  • Segregation: Collect all unreacted material, quenched spill slurry, and contaminated inner gloves as Halogenated Organic Waste . Do not mix with general organic waste, as residual chloromethyl compounds can react exothermically with amine-containing waste streams.

  • Labeling: Explicitly label the waste container as "Toxic, Corrosive, Halogenated Alkylating Agent."

  • Storage: Store waste containers in a ventilated cabinet away from strong oxidizers and heat sources[4]. Ensure caps are vented or regularly checked if active HCl generation is suspected.

References

1.[5] Fisher Scientific. "SAFETY DATA SHEET: 2-(Chloromethyl)pyridine hydrochloride." Fisher Scientific. 5 2.[3] Haz-Map. "2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents." Haz-Map. 3 3.[1] Fisher Scientific. "SAFETY DATA SHEET: 3-(Chloromethyl)pyridine hydrochloride." Fisher Scientific UK. 1 4.[2] ChemScene. "Safety Data Sheet: 2-Chloro-5-chloromethylpyridine." ChemScene LLC. 2 5.[4] Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyridine-5-carboxaldehyde (6-Chloronicotinaldehyde)." Fisher Scientific. 4 6.[6] Atlantic Research Chemicals. "Safety Data Sheet: 5-Bromo-6-chloronicotinaldehyde." Atlantic Research Chemicals Ltd. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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